molecular formula C18H18N2O2S B6249033 N-Nitroso Duloxetine CAS No. 2680527-91-5

N-Nitroso Duloxetine

Cat. No.: B6249033
CAS No.: 2680527-91-5
M. Wt: 326.4 g/mol
InChI Key: RPVCVCXTFJVSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Duloxetine is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2680527-91-5

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-methyl-N-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)nitrous amide

InChI

InChI=1S/C18H18N2O2S/c1-20(19-21)12-11-17(18-10-5-13-23-18)22-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17H,11-12H2,1H3

InChI Key

RPVCVCXTFJVSSY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)N=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Unveiling the Carcinogenic Risk of N-Nitroso Duloxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding and regulatory landscape surrounding the potential carcinogenic risk of N-Nitroso Duloxetine (B1670986), a nitrosamine (B1359907) impurity found in the antidepressant medication duloxetine. This document delves into the toxicological data, experimental methodologies for its assessment, and the regulatory frameworks in place to manage this risk.

Introduction to N-Nitroso Duloxetine and Nitrosamine Impurities

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of duloxetine.[1][2] Nitrosamines are a class of chemical compounds, many of which are classified as probable or suspected human carcinogens based on their ability to damage DNA.[3][4][5][6][7] The presence of such impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada.[3][8] This has led to product recalls and the establishment of stringent control measures.[1][2][4][6][7][9][10][11]

The formation of this compound is chemically plausible due to the secondary amine moiety in the duloxetine molecule, which can react with nitrosating agents, such as nitrites, that may be present as impurities in raw materials or excipients under certain conditions.[1][2]

Quantitative Toxicological Data

The primary method for controlling the carcinogenic risk of nitrosamine impurities is the establishment of an Acceptable Intake (AI) limit. The AI represents a level of daily exposure to an impurity that is considered to pose a negligible lifetime cancer risk, generally defined as an increased risk of one additional cancer case in 100,000 people over a 70-year lifespan.[12]

ParameterValueRegulatory Body/SourceNotes
Acceptable Intake (AI) 100 ng/dayFDA, EMA, Health Canada, TGA[3][8][13][14]This is the harmonized lifetime daily exposure limit.
Basis for AI Read-across from surrogateHealth Canada[8]The AI is derived from the carcinogenic potency data of a structurally related nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), due to the lack of specific long-term carcinogenicity data for this compound.
In Vivo Mutagenicity-Derived AI ≥4400 ng/dayResearch Publication[15]This value is derived from the results of a Transgenic Rodent (TGR) assay and is based on the mutagenic potential of this compound, which was found to be 10-100 times less potent than highly potent nitrosamines like NDMA. This suggests the carcinogenicity-based AI of 100 ng/day is highly conservative.

Experimental Protocols for Carcinogenic Risk Assessment

The assessment of carcinogenic risk for nitrosamine impurities that lack extensive toxicological data, such as this compound, relies on a combination of in silico, in vitro, and in vivo testing methodologies.

In Vitro Mutagenicity Assessment: The Enhanced Ames Test

The bacterial reverse mutation assay, or Ames test, is a primary screen for the mutagenic potential of a substance. For nitrosamines, an "enhanced" version of the standard OECD 471 guideline is recommended to improve the sensitivity of the assay.

Objective: To determine if this compound can induce gene mutations in bacterial strains.

Methodology:

  • Tester Strains: A panel of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (WP2 uvrA (pKM101)) are used to detect different types of mutations.

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism. For nitrosamines, both induced rat liver S9 and hamster liver S9 at a 30% concentration are recommended.

  • Assay Procedure (Pre-incubation Method):

    • The test substance, bacterial culture, and S9 mix (if applicable) are pre-incubated at 37°C for 30 minutes.

    • This mixture is then added to molten top agar (B569324) and poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response. This compound has been confirmed to be mutagenic in the Ames test.[15]

enhanced_ames_test_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_bacteria Bacterial Strains (e.g., TA1535, WP2 uvrA) pre_incubation Pre-incubation (30 min, 37°C) of Bacteria, NDLX, and S9 mix prep_bacteria->pre_incubation prep_s9 Metabolic Activation (Rat & Hamster S9) prep_s9->pre_incubation prep_ndlx This compound Test Concentrations prep_ndlx->pre_incubation plate_incubation Plate Incubation (48-72h, 37°C) pre_incubation->plate_incubation count_colonies Count Revertant Colonies plate_incubation->count_colonies data_analysis Statistical Analysis vs. Control count_colonies->data_analysis positive_result Positive for Mutagenicity data_analysis->positive_result

Workflow for the Enhanced Ames Test.
In Vivo Mutagenicity Assessment: Transgenic Rodent (TGR) Assay

The TGR assay is an in vivo method to assess the mutagenic potential of a substance in various tissues of a living organism, providing more physiologically relevant data than in vitro assays.

Objective: To determine if this compound induces gene mutations in the tissues of a rodent model.

Methodology (based on OECD 488):

  • Animal Model: Transgenic rats or mice (e.g., Muta™Mouse) carrying multiple copies of a reporter gene (e.g., lacZ or cII) are used.

  • Dosing Regimen: Animals are typically administered this compound daily for 28 consecutive days via an appropriate route (e.g., oral gavage). A control group receives the vehicle only.

  • Tissue Collection: After the dosing period, and a mutation manifestation time (typically 3 days), various tissues (e.g., liver, where nitrosamines are often metabolized) are collected.

  • DNA Isolation and Analysis:

    • Genomic DNA is isolated from the collected tissues.

    • The reporter genes are "rescued" from the genomic DNA, often using lambda phage packaging.

    • The phages are used to infect E. coli, and the frequency of mutations in the reporter gene is determined by a colorimetric or selective assay.

  • Endpoint: The mutant frequency in the tissues of treated animals is compared to that of the control group. A statistically significant increase in mutant frequency indicates in vivo mutagenic activity. Studies have shown this compound to be mutagenic in vivo.[15]

tgr_assay_workflow cluster_treatment In-Life Phase cluster_sampling Post-Dosing cluster_analysis Laboratory Analysis cluster_result Result animal_model Transgenic Rodent Model (e.g., Muta™Mouse) dosing 28-Day Dosing with this compound animal_model->dosing manifestation Mutation Manifestation Period (3 days) dosing->manifestation tissue_collection Tissue Collection (e.g., Liver) manifestation->tissue_collection dna_isolation Genomic DNA Isolation tissue_collection->dna_isolation gene_rescue Reporter Gene Rescue (Phage Packaging) dna_isolation->gene_rescue mutation_scoring Mutant Frequency Scoring in E. coli gene_rescue->mutation_scoring in_vivo_positive Positive for In Vivo Mutagenicity mutation_scoring->in_vivo_positive

Workflow for the In Vivo Transgenic Rodent (TGR) Assay.

Mechanism of Carcinogenicity: DNA Damage and Repair

The carcinogenic potential of nitrosamines like this compound is linked to their metabolic activation and subsequent interaction with DNA.

  • Metabolic Activation: this compound is a pro-carcinogen, meaning it requires metabolic activation to become reactive. This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The activation process, typically through α-hydroxylation, leads to the formation of an unstable alkyldiazonium ion.

  • DNA Adduct Formation: This highly reactive electrophile can then attack nucleophilic sites on DNA bases, forming DNA adducts. The formation of O⁶-alkylguanine is considered a particularly pro-mutagenic lesion.

  • DNA Repair: Cells possess several DNA repair pathways to counteract this damage.

    • Base Excision Repair (BER): This pathway removes smaller, non-helix-distorting lesions, such as N-alkylated purines.

    • Nucleotide Excision Repair (NER): This pathway deals with bulkier adducts that distort the DNA helix.

    • Direct Reversal: Enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from O⁶-alkylguanine.

If these repair mechanisms are overwhelmed or inaccurate, the DNA damage can become fixed as a mutation during DNA replication, potentially leading to the initiation of cancer.

dna_damage_pathway cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome ndlx This compound cyp450 CYP450 Enzymes (Liver) ndlx->cyp450 α-hydroxylation reactive_intermediate Alkyldiazonium Ion cyp450->reactive_intermediate dna Cellular DNA reactive_intermediate->dna Alkylation dna_adducts DNA Adducts (e.g., O⁶-alkylguanine) dna->dna_adducts ber Base Excision Repair (BER) dna_adducts->ber ner Nucleotide Excision Repair (NER) dna_adducts->ner mgmt Direct Reversal (MGMT) dna_adducts->mgmt mutation Fixed Mutation dna_adducts->mutation If unrepaired repaired_dna Repaired DNA ber->repaired_dna ner->repaired_dna mgmt->repaired_dna cancer Cancer Initiation mutation->cancer

This compound Bioactivation and DNA Damage Pathway.

Regulatory Risk Assessment Framework

The management of mutagenic impurities like this compound follows a risk-based approach outlined in guidelines such as the ICH M7. The goal is to identify and control impurities to a level that poses a negligible carcinogenic risk.

The process involves:

  • Hazard Identification: Identifying all potential and actual impurities in the drug substance and product.

  • Hazard Assessment:

    • Conducting database and literature searches for carcinogenicity and mutagenicity data.

    • If no data is available, performing in silico (Q)SAR analysis to predict mutagenicity.

    • If a structural alert for mutagenicity is found, conducting an in vitro mutagenicity assay (enhanced Ames test).

  • Risk Characterization:

    • If the impurity is mutagenic, determining an Acceptable Intake (AI) limit. This can be derived from specific carcinogenicity data, a read-across to a suitable surrogate, or by using the Threshold of Toxicological Concern (TTC) for a given class of compounds. The EMA's Carcinogenic Potency Categorization Approach (CPCA) provides a structured framework for this, classifying nitrosamines into potency categories based on their structural features.

  • Risk Control: Implementing a control strategy to ensure the impurity level is consistently below the AI. This can involve process optimization, sourcing of raw materials with lower nitrite (B80452) levels, and/or routine testing of the final product.

ich_m7_risk_assessment start Identify this compound as a Potential Impurity hazard_assessment Hazard Assessment (ICH M7) start->hazard_assessment qsar (Q)SAR Analysis for Mutagenicity hazard_assessment->qsar No existing data ames_test Enhanced Ames Test qsar->ames_test Structural alert present no_mutagenic_concern No Mutagenic Concern qsar->no_mutagenic_concern No structural alert in_vivo_test In Vivo Mutagenicity Test (e.g., TGR) ames_test->in_vivo_test Optional/Further data needed risk_characterization Risk Characterization ames_test->risk_characterization Positive result ames_test->no_mutagenic_concern Negative result in_vivo_test->risk_characterization cpca Determine AI via CPCA / Read-Across risk_characterization->cpca control_strategy Implement Control Strategy cpca->control_strategy end Impurity Controlled Below AI control_strategy->end

Risk Assessment Workflow for this compound.

Conclusion

The presence of this compound in duloxetine-containing medicines poses a potential carcinogenic risk that is being actively managed by pharmaceutical manufacturers and regulatory agencies. The establishment of a harmonized Acceptable Intake limit of 100 ng/day, based on a conservative read-across approach, provides a clear target for control strategies. While in vivo mutagenicity data suggests this limit may be highly conservative, the current regulatory stance prioritizes patient safety through stringent controls. A thorough understanding of the formation pathways, analytical detection methods, toxicological assessment, and regulatory frameworks is essential for drug development professionals to ensure the safety and quality of pharmaceutical products. Continued research into the specific carcinogenic potency of this compound will further refine these risk assessments.

References

chemical structure and properties of N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Duloxetine is a nitrosamine (B1359907) impurity of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). As a member of the N-nitroso compounds class, this compound is of significant concern due to its potential carcinogenic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for the detection of this compound. Furthermore, it discusses its formation, potential biological effects, and the general mechanism of action for N-nitroso compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Chemical Structure and Identification

This compound is formed by the nitrosation of the secondary amine group in the Duloxetine molecule.

Chemical Name: (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)nitrous amide[1]

Molecular Formula: C₁₈H₁₈N₂O₂S[2]

Canonical SMILES: CN(CC--INVALID-LINK--OC2=CC=CC3=CC=CC=C32)N=O

InChI Key: RPVCVCXTFJVSSY-KRWDZBQOSA-N

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 326.41 g/mol [2]
Physical State Pale Yellow Liquid[3] (from a Certificate of Analysis)
Solubility Soluble in DMSO, Methanol[3] (from a Certificate of Analysis)
XLogP3 4.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]

Synthesis and Formation

This compound is not synthesized as a therapeutic agent but is formed as an impurity. The formation typically occurs through the reaction of the secondary amine in Duloxetine with a nitrosating agent, such as nitrous acid (HNO₂). Nitrous acid can be formed in situ from nitrites (e.g., sodium nitrite) under acidic conditions.[4][5] This reaction is a significant concern during the synthesis and storage of Duloxetine drug products, especially in the presence of residual nitrites and acidic excipients.[6]

General Formation Pathway

formation_pathway duloxetine Duloxetine (Secondary Amine) n_nitroso_duloxetine This compound duloxetine->n_nitroso_duloxetine Nitrosation nitrosating_agent Nitrosating Agent (e.g., HNO₂) nitrosating_agent->n_nitroso_duloxetine acidic_conditions Acidic Conditions acidic_conditions->nitrosating_agent promotes formation of

Caption: General pathway for the formation of this compound.

Analytical Methodologies

The primary analytical technique for the detection and quantification of this compound in pharmaceutical preparations is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting trace-level impurities.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is a generalized procedure based on published methods for the analysis of this compound.[7][8]

1. Sample Preparation:

  • Weigh a known amount of the Duloxetine drug substance or product.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • For solid dosage forms, extraction and centrifugation may be necessary to remove excipients.

  • Filter the resulting solution through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound are monitored. For example, m/z 327.1 → [specific fragment ions].

Analytical Workflow Diagram

analytical_workflow start Sample Weighing dissolution Dissolution in Solvent start->dissolution extraction Extraction/Centrifugation (for solid dosage forms) dissolution->extraction filtration Filtration (0.22 µm) extraction->filtration lc_ms_ms LC-MS/MS Analysis filtration->lc_ms_ms quantification Quantification lc_ms_ms->quantification

Caption: A typical workflow for the analysis of this compound.

Biological Properties and Toxicological Concerns

N-Nitroso compounds are a class of potent carcinogens. While specific toxicological studies on this compound are not extensively available in the public domain, the general mechanism of carcinogenicity for N-nitrosamines is well-established and is presumed to apply to this compound.

General Mechanism of Carcinogenicity

The carcinogenicity of N-nitrosamines is attributed to their metabolic activation into reactive electrophilic species that can alkylate DNA. This process can lead to mutations and, ultimately, the initiation of cancer.

The key steps in this proposed pathway are:

  • Metabolic Activation: N-nitrosamines are metabolically activated by cytochrome P450 enzymes, primarily in the liver. This enzymatic reaction involves the α-hydroxylation of the carbon atom adjacent to the N-nitroso group.

  • Formation of Unstable Intermediates: The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form a diazonium ion.

  • DNA Alkylation: The highly reactive diazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases (e.g., guanine), leading to the formation of DNA adducts.

  • Mutagenesis and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in mutations. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.

Signaling Pathway of N-Nitroso Compound-Induced Carcinogenesis

carcinogenesis_pathway n_nitroso N-Nitroso Compound alpha_hydroxy α-Hydroxy Nitrosamine (unstable) n_nitroso->alpha_hydroxy Metabolic Activation cyp450 Cytochrome P450 Enzymes cyp450->alpha_hydroxy diazonium Diazonium Ion (reactive electrophile) alpha_hydroxy->diazonium Decomposition dna_adduct DNA Adducts diazonium->dna_adduct Alkylation dna DNA dna->dna_adduct mutation Mutation dna_adduct->mutation Faulty DNA Repair/Replication cancer Cancer Initiation mutation->cancer

Caption: General signaling pathway for the carcinogenicity of N-nitroso compounds.

Conclusion

This compound is a critical impurity to monitor in Duloxetine drug products due to its potential carcinogenic risk. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the safety and quality of Duloxetine-based medications. The information presented in this guide provides a comprehensive technical overview to aid researchers and drug development professionals in managing the risks associated with this impurity. Further research into the specific biological activities and toxicological profile of this compound is warranted to better understand its health implications.

References

N-Nitroso Duloxetine in Antidepressant Medications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

Abstract

The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in widely used medications has become a significant concern for the pharmaceutical industry and regulatory bodies. N-Nitroso Duloxetine (B1670986), a potential human carcinogen, has been identified in duloxetine antidepressant medications, leading to product recalls and heightened scrutiny. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the formation, detection, and quantification of N-Nitroso Duloxetine. It includes detailed experimental protocols for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a summary of regulatory limits, and a discussion of its formation mechanism.

Introduction

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder, generalized anxiety disorder, and other conditions. The presence of a secondary amine in the duloxetine molecule makes it susceptible to nitrosation, a chemical process that can form N-nitroso compounds. This compound is one such impurity that has been detected in duloxetine drug products, prompting regulatory action due to the potential carcinogenic risk associated with long-term exposure to nitrosamines.[1][2] This document outlines the technical details surrounding the discovery and analysis of this critical impurity.

Formation Pathway of this compound

This compound is formed from the reaction of duloxetine with a nitrosating agent. This reaction typically requires an acidic environment where nitrous acid (HNO₂) is formed from nitrite (B80452) salts (e.g., sodium nitrite). The secondary amine group on the duloxetine molecule acts as a nucleophile, attacking the nitrosyl cation (NO⁺) derived from the nitrosating agent.

The general mechanism involves the following steps:

  • Protonation of the nitrite ion (NO₂⁻) in an acidic medium to form nitrous acid (HNO₂).

  • Further protonation and loss of a water molecule to generate the highly reactive nitrosyl cation (NO⁺).

  • Nucleophilic attack by the secondary amine of duloxetine on the nitrosyl cation.

  • Deprotonation to yield the stable this compound.

G cluster_reactants Reactants cluster_intermediates Reaction Environment cluster_product Product Duloxetine Duloxetine (Secondary Amine) NNitrosoDuloxetine This compound Duloxetine->NNitrosoDuloxetine Nucleophilic Attack NitrosatingAgent Nitrosating Agent (e.g., NaNO₂ + Acid) NitrousAcid Nitrous Acid (HNO₂) NitrosatingAgent->NitrousAcid Forms NitrosylCation Nitrosyl Cation (NO⁺) NitrousAcid->NitrosylCation Generates NitrosylCation->NNitrosoDuloxetine Nucleophilic Attack G cluster_prep Preparation Steps start Sample Receipt (Duloxetine Tablets) prep Sample Preparation start->prep weigh Weighing analysis LC-MS/MS Analysis data Data Processing analysis->data quant Quantification data->quant report Reporting quant->report extract Methanol Extraction weigh->extract filter Filtration extract->filter filter->analysis Inject

References

Navigating the Regulatory Landscape of N-Nitroso Duloxetine: A Technical Guide to Acceptable Intake Limits and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the regulatory acceptable intake (AI) limits for the N-Nitroso Duloxetine (B1670986) impurity. This document outlines the current limits set by major regulatory bodies, details the experimental protocols for detection and quantification, and provides a logical framework for risk assessment.

The emergence of nitrosamine (B1359907) impurities as a significant concern in pharmaceutical safety has necessitated clear and robust guidelines for their control. N-Nitroso Duloxetine, a potential impurity in duloxetine drug products, is subject to stringent regulatory limits due to its classification as a probable human carcinogen. This technical guide synthesizes the current regulatory landscape, providing essential data and methodologies for professionals in the pharmaceutical industry.

Acceptable Intake (AI) Limits for this compound

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and Health Canada, have established a harmonized acceptable intake (AI) limit for this compound. This limit is based on a thorough risk assessment, often employing a structure-activity relationship (SAR) analysis and read-across from analogous compounds with known carcinogenic potential.

The established AI for this compound is intended to ensure that the potential cancer risk to patients is negligible, generally corresponding to a one in 100,000 increased risk of cancer over a lifetime of exposure.

ImpurityRegulatory BodyAcceptable Intake (AI) Limit
This compound FDA, Health Canada100 ng/day [1][2][3]

Experimental Protocols for the Determination of this compound

The accurate quantification of this compound at trace levels requires highly sensitive and specific analytical methodologies. The preferred technique, as outlined in various scientific publications and regulatory guidance, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The fundamental approach involves the extraction of this compound from the drug product matrix, followed by chromatographic separation and detection by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provides the necessary selectivity and sensitivity for quantification at the parts-per-billion (ppb) level.

Sample Preparation
  • Sample Extraction: A representative portion of the duloxetine drug product (e.g., ground tablets) is accurately weighed. The this compound is then extracted using a suitable organic solvent, such as acetonitrile (B52724) or methanol (B129727).

  • Dilution: The initial extract is diluted to a concentration that falls within the linear range of the calibration curve.

  • Spiking (for recovery assessment): A separate preparation is spiked with a known amount of this compound reference standard to evaluate the accuracy and recovery of the method from the sample matrix.

Chromatographic Conditions (Illustrative Example)
  • Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18, is typically used to achieve separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometry Conditions (Illustrative Example)
  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Gas Temperatures and Pressures: Optimized to ensure efficient desolvation and ion transmission.

Method Validation

The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Risk Assessment and Control Strategy Workflow

The management of nitrosamine impurities follows a systematic risk-based approach as outlined by regulatory bodies and the ICH M7 guideline for mutagenic impurities.[7][8][9] The following diagram illustrates the logical workflow for the risk assessment and control of this compound.

Nitrosamine_Risk_Assessment cluster_0 Step 1: Risk Identification cluster_1 Step 2: Risk Analysis & Evaluation cluster_2 Step 3: Risk Control A Identify Potential Sources of Nitrosating Agents (e.g., nitrites in excipients, water) D Assess Likelihood of Nitrosamine Formation Based on chemical principles and process knowledge A->D B Identify Secondary or Tertiary Amines in the API, intermediates, or degradation products B->D C Evaluate Manufacturing Process Conditions (e.g., pH, temperature, solvents) C->D E Risk Identified? D->E F Develop and Validate Analytical Method (e.g., LC-MS/MS) E->F Yes J No Action Required (Document Risk Assessment) E->J No G Conduct Confirmatory Testing of Batches F->G H Nitrosamine Detected? G->H I Implement Control Strategy: - Process Modification - Raw Material Specification - Routine Testing H->I No (below detection limit) Continue monitoring K Compare with Acceptable Intake (AI) Limit (e.g., 100 ng/day for this compound) H->K Yes I->G Ongoing Monitoring L Below AI? K->L L->I Yes M Implement Further Risk Mitigation (e.g., reformulation, process optimization) L->M No (Exceeds AI) M->I Re-evaluate

Figure 1. A flowchart illustrating the risk assessment and control strategy for this compound.

This structured approach ensures that potential risks are proactively identified, analyzed, and controlled, thereby safeguarding patient health and ensuring compliance with global regulatory standards. Continuous monitoring and a lifecycle management approach are crucial for the ongoing control of nitrosamine impurities.

References

N-Nitroso Duloxetine: An In-depth Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Duloxetine (B1670986) is a nitrosamine (B1359907) impurity of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the available toxicological data on N-Nitroso Duloxetine, including its genotoxicity, and provides context for other toxicological endpoints through read-across data from structurally related nitrosamines.

Executive Summary

This compound has been identified as a genotoxic and potentially carcinogenic compound. In vitro and in vivo studies have demonstrated its mutagenic potential, which is dependent on metabolic activation. Regulatory bodies have established acceptable intake (AI) limits for this compound in pharmaceutical products to mitigate the potential cancer risk to patients. This document summarizes the key toxicological findings, details relevant experimental methodologies, and presents available data in a structured format to support risk assessment and drug development activities.

Regulatory Context

Nitrosamine impurities are classified as a "cohort of concern" by international regulatory bodies due to their potential to be potent mutagens and carcinogens.[1] Regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) necessitates the control of these impurities in drug products to acceptable levels. The acceptable intake (AI) for this compound has been set at 100 ng/day.[2]

Physicochemical Properties

PropertyValueSource
Chemical Name N-methyl-N-[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosamine-
CAS Number 2680527-91-5-
Molecular Formula C18H18N2O2S-
Molecular Weight 326.41 g/mol -

Toxicological Profile

Acute, Sub-chronic, and Chronic Toxicity

Specific data on the acute, sub-chronic, and chronic toxicity of this compound, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, are not publicly available. In the absence of specific data, a read-across approach using data from other nitrosamines can provide an indication of potential toxicity.

Read-Across Data for Nitrosamines:

EndpointCompoundSpeciesRouteValueSource
LD50 N-Nitrosodimethylamine (NDMA)RatOral37 mg/kg[3]
LD50 N-Nitrosodimethylamine (NDMA)RatInhalation (4h)78 ppm[4]
NOAEL (Sub-chronic) N-Nitrosodimethylamine (NDMA)Mink (male)Oral60 µ g/kg-day [5]
NOAEL (Sub-chronic) N-Nitrosodimethylamine (NDMA)Mink (female)Oral80 µ g/kg-day [5]
Genotoxicity and Mutagenicity

This compound has been demonstrated to be mutagenic in a battery of in vitro and in vivo genotoxicity assays. Its genotoxic effects are dependent on metabolic activation.

Summary of Genotoxicity Data for this compound:

AssaySystemMetabolic ActivationResultSource
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium & E. coliWith S9Positive[6][7]
In Vitro Micronucleus Assay Human TK6 cellsWith S9Positive[8][9]
In Vitro Micronucleus Assay Human TK6 cellsWithout S9Negative[8]
HepaRG Cell Assay (DNA Damage & Micronucleus) 2D and 3D human liver cellsEndogenousPositive[1][5]
Transgenic Rodent (TGR) Assay In vivo (rats)In vivoPositive[6]

Mechanism of Genotoxicity: Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound, like other N-nitrosamines, is contingent upon its metabolic activation by cytochrome P450 (CYP) enzymes.[10][11][12] The proposed primary pathway involves the enzymatic hydroxylation of the α-carbon atom adjacent to the N-nitroso group. This metabolic activation leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophilic species. These electrophiles can then covalently bind to DNA, forming DNA adducts.[4][13] If not repaired, these DNA adducts can lead to mutations during DNA replication, which is a critical initiating event in carcinogenesis.

G cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage Pathway This compound This compound Reactive Electrophile Reactive Electrophile This compound->Reactive Electrophile α-hydroxylation CYP Enzymes CYP Enzymes CYP Enzymes->this compound DNA DNA Reactive Electrophile->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Replication Error Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic activation and DNA damage pathway of this compound.
Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for this compound. However, based on its positive genotoxicity profile and the known carcinogenic properties of many nitrosamines, it is considered a potential human carcinogen.[14] The carcinogenic potential of nitrosamines is often expressed as the TD50 value, the chronic dose rate that would cause tumors in 50% of the test animals.

Read-Across Carcinogenicity Data for Nitrosamines:

CompoundSpeciesTD50 (mg/kg/day)Source
N-Nitrosodimethylamine (NDMA)Rat0.0959[15]
N-Nitrosodiethylamine (NDEA)Rat0.036[16]
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Rat0.4[13]
Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound have not been identified in the public domain. General studies on nitrosamines suggest potential for reproductive and developmental effects. For instance, some nitrosamines have been shown to inhibit testosterone (B1683101) synthesis and spermatogenesis in males and reduce ovarian function in females.[16][17][18][19] Developmental studies with N-Nitrosodimethylamine (NDMA) in animals have suggested the potential for fetal or neonatal mortality at high doses.[4]

Experimental Protocols

Enhanced Bacterial Reverse Mutation Assay (Ames Test)

The Ames test for nitrosamines is often performed using an "enhanced" protocol to improve sensitivity, as standard conditions may yield false-negative results.[20]

  • Test Strains: A panel of bacterial strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect different types of mutations.[20][21]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of rodents (rat or hamster) induced with CYP450 inducers. For nitrosamines, a higher concentration of S9 (e.g., 30%) is often recommended.[21][22]

  • Method: The pre-incubation method is generally preferred over the plate incorporation method for nitrosamines. This involves incubating the test substance, bacterial culture, and S9 mix together before plating on minimal agar (B569324) plates.[12]

  • Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[22]

G Start Start Prepare Bacterial Cultures Prepare Bacterial Cultures Start->Prepare Bacterial Cultures Prepare Test Compound Dilutions Prepare Test Compound Dilutions Start->Prepare Test Compound Dilutions Prepare S9 Mix Prepare S9 Mix Start->Prepare S9 Mix Pre-incubation Pre-incubation Prepare Bacterial Cultures->Pre-incubation Prepare Test Compound Dilutions->Pre-incubation Prepare S9 Mix->Pre-incubation Plate on Minimal Agar Plate on Minimal Agar Pre-incubation->Plate on Minimal Agar Incubate Incubate Plate on Minimal Agar->Incubate Count Revertant Colonies Count Revertant Colonies Incubate->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data End End Analyze Data->End

Workflow for the Enhanced Ames Test.
In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

  • Cell Line: Human lymphoblastoid TK6 cells are a commonly used and recommended cell line.[17][23]

  • Treatment: Cells are exposed to various concentrations of the test substance with and without S9 metabolic activation.[17]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one cell division.[24][25]

  • Endpoint: The frequency of micronucleated cells is scored. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[17]

Transgenic Rodent (TGR) Mutation Assay

The TGR assay is an in vivo method to assess mutagenicity in various tissues of a living animal.

  • Animal Model: Transgenic rodents (mice or rats) carrying a reporter gene (e.g., lacZ or cII) are used.[1][8][11][26][27]

  • Dosing: Animals are typically treated with the test substance for 28 consecutive days.[1][8][11][27]

  • Tissue Collection: After a mutation manifestation period, various tissues are collected, and DNA is isolated.[26]

  • Endpoint: The reporter gene is recovered from the genomic DNA and analyzed for mutations. The mutant frequency is calculated and compared between treated and control groups.[26]

Conclusion

The available data strongly indicate that this compound is a genotoxic compound that requires metabolic activation to exert its mutagenic effects. While specific data on other toxicological endpoints are limited, the overall profile of nitrosamines suggests that this compound should be considered a potential human carcinogen. The stringent control of this impurity in duloxetine drug products is therefore essential to ensure patient safety. Further research to fill the existing data gaps, particularly regarding chronic toxicity and carcinogenicity, would allow for a more refined risk assessment.

References

A Comprehensive Technical Guide to the Preliminary Risk Assessment of N-Nitroso Duloxetine in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary risk assessment for N-Nitroso Duloxetine (B1670986), a nitrosamine (B1359907) impurity of concern in duloxetine pharmaceutical products. This document outlines the current regulatory landscape, analytical methodologies for detection, and toxicological data to support a comprehensive risk evaluation.

Introduction to N-Nitroso Duloxetine

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of duloxetine-containing medicines.[1] Nitrosamines are classified as a "cohort of concern" due to their potential mutagenic and carcinogenic properties.[2][3] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control the presence of these impurities in pharmaceutical products.[3][4] The formation of this compound is chemically plausible due to the secondary amine structure within the duloxetine molecule, which can react with nitrosating agents under specific conditions.[1][5]

Regulatory Framework and Acceptable Intake Limits

Regulatory bodies have set acceptable intake (AI) limits for various nitrosamine impurities to mitigate the potential cancer risk associated with long-term exposure.[6] The AI represents a level at or below which the impurity is not expected to pose a safety concern over a lifetime of exposure.

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound

Regulatory BodyAcceptable Intake (AI) Limit (ng/day)Source
FDA (U.S.)100[7]
Health Canada100[8][9]
EMA (Europe)100[10]

The AI limit is a critical parameter in the risk assessment process. It is used to calculate the permissible concentration of the impurity in the final drug product, taking into account the maximum daily dose (MDD) of the drug. For duloxetine, with a maximum daily dose of 120 mg, the limit for this compound is approximately 0.83 ppm.[5][11]

Analytical Methodologies for Detection and Quantification

Sensitive and validated analytical methods are crucial for the accurate detection and quantification of this compound at trace levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for this purpose.[12][13][14]

Table 2: Summary of a Validated LC-MS/MS Method for this compound

ParameterDetailsSource
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., AB Sciex QTRAP 5500)[12][15]
Ion Source Electrospray Ionization (ESI), positive mode[15][16]
Detection Mode Multiple Reaction Monitoring (MRM)[12][16]
Column Kinetex Phenyl-Hexyl, 2.6 µm, 4.6 mm i.d. × 5 cm (or equivalent)[15]
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile[15]
Sample Preparation Extraction with acetonitrile[12]
Quantitative Range 0.075 to 3.75 ng/mL[13][16]
LOD/LOQ Method dependent, but capable of detecting levels below the acceptable limit[13]

This protocol is a generalized representation based on publicly available methods.[12][15]

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution.

    • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards ranging from approximately 1 ng/mL to 50 ng/mL.

  • Sample Preparation:

    • For tablets, prepare a composite sample from multiple tablets.

    • Weigh a portion of the powdered tablets or the active pharmaceutical ingredient (API) equivalent to a specific amount of duloxetine (e.g., 3 mg).

    • Extract the sample with a known volume of acetonitrile.

    • Vortex and sonicate the sample to ensure complete extraction.

    • Centrifuge the sample to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • LC-MS/MS System Parameters:

    • Set the column temperature and flow rate according to the specific method validation.

    • Establish a gradient elution program using the mobile phases.

    • Optimize the mass spectrometer settings (e.g., ion source parameters, collision energies) for the specific MRM transitions of this compound.

  • Data Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Genotoxicity and Carcinogenic Potential

N-nitrosamines are generally considered mutagenic and potentially carcinogenic.[2][6] this compound has been evaluated in various in vitro genotoxicity assays.

  • Ames Test: Studies have shown that this compound is mutagenic in the Ames assay.[17][18]

  • Mammalian Cell Assays: In studies using human TK6 cells, this compound was found to be mutagenic and genotoxic.[19]

Risk Assessment and Mitigation Strategies

A preliminary risk assessment for this compound should be conducted as part of the overall quality control strategy for duloxetine products. The deadline for submitting required changes to drug applications to the FDA regarding NDSRI confirmatory testing is August 1, 2025.[7][20]

RiskAssessmentWorkflow cluster_0 Phase 1: Risk Identification cluster_1 Phase 2: Risk Analysis cluster_2 Phase 3: Risk Control and Mitigation a Identify Potential for This compound Formation b Review Manufacturing Process and Raw Materials a->b Sources of Nitrosating Agents and Secondary Amines c Conduct Confirmatory Testing (LC-MS/MS) b->c d Quantify this compound Levels c->d e Compare with Acceptable Intake (AI) Limit d->e f Levels > AI e->f g Levels <= AI e->g h Implement Control Strategy f->h i Routine Monitoring g->i j Reformulation or Process Modification h->j DNADamagePathway cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Damage Induction cluster_2 Cellular Response and Potential Outcomes A This compound B Metabolic Activation (e.g., CYP450 enzymes) A->B C Formation of Reactive Electrophiles B->C D DNA Adduct Formation (Alkylation of DNA bases) C->D E DNA Repair Mechanisms D->E F Cell Cycle Arrest D->F G Apoptosis D->G H Mutations (if repair fails) E->H Failure I Carcinogenesis H->I AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing prep1 Weighing of Drug Product/API prep2 Solvent Extraction (Acetonitrile) prep1->prep2 prep3 Centrifugation and Filtration prep2->prep3 lcms1 Injection into LC-MS/MS System prep3->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Mass Spectrometric Detection (MRM) lcms2->lcms3 data1 Peak Integration lcms3->data1 data2 Quantification using Calibration Curve data1->data2 data3 Reporting of Results data2->data3

References

Characterization of E,Z-Isomerism in N-Nitroso Duloxetine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Duloxetine (NDXT) is a nitrosamine (B1359907) impurity of Duloxetine, a widely used antidepressant.[1] Due to the potential carcinogenic nature of nitrosamine impurities, their identification, characterization, and quantification in pharmaceutical products are of paramount importance.[1][2] A key feature of this compound is the existence of E,Z-isomerism, arising from the restricted rotation around the N-N bond of the nitroso group. This isomerism presents analytical challenges and necessitates a thorough characterization for accurate risk assessment and quality control.

This technical guide provides a comprehensive overview of the analytical methodologies and data for the characterization of E,Z-isomerism in this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of this impurity.

The Phenomenon of E,Z-Isomerism in this compound

The presence of a partial double bond character in the N-N bond of the N-nitroso group hinders free rotation, leading to the existence of two stable rotational isomers, designated as E and Z.[1] This phenomenon is observable in both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) analysis, where two distinct sets of signals or peaks can be detected for the single chemical entity of this compound.[2][3]

The interconversion between the E and Z isomers is an equilibrium process, and the ratio of the two isomers can be influenced by factors such as the solvent, temperature, and the steric and electronic environment of the molecule. While the existence of these isomers for this compound is well-documented, specific quantitative data on their equilibrium ratio and the kinetics of their interconversion are not extensively available in the public domain. However, techniques such as variable temperature NMR have been successfully employed to study the kinetics and thermodynamics of such isomerism in other nitrosamines.[4]

Caption: Equilibrium between the E and Z isomers of this compound.

Analytical Characterization Techniques

The characterization of E,Z-isomerism in this compound relies on a combination of sophisticated analytical techniques, primarily NMR spectroscopy and liquid chromatography coupled with mass spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the E and Z isomers of this compound. The presence of two distinct sets of signals in the 1H and 13C NMR spectra is a clear indication of the two rotamers.[1][2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Experiments:

    • 1D NMR: Acquire 1H and 13C NMR spectra to observe the dual sets of signals corresponding to the E and Z isomers.

    • 2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish the connectivity between protons and carbons for each isomer, aiding in the definitive assignment of the chemical shifts.[1][2]

  • Data Analysis: Integrate the signals in the 1H NMR spectrum to determine the relative ratio of the E and Z isomers in the given solvent and at the analysis temperature. While the literature confirms the observation of two sets of signals, specific integration ratios for this compound have not been widely published.

Table 1: Representative 1H and 13C NMR Chemical Shift Assignments for this compound Isomers [1]

Atom No.1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Isomer 1
N-CH3Signal Set ASignal Set A
-CH2-CH2-Signal Set ASignal Set A
CH-OSignal Set ASignal Set A
Aromatic-HSignal Set ASignal Set A
Isomer 2
N-CH3Signal Set BSignal Set B
-CH2-CH2-Signal Set BSignal Set B
CH-OSignal Set BSignal Set B
Aromatic-HSignal Set BSignal Set B

Note: The table illustrates the expected dual signal pattern. For detailed and specific chemical shift values, refer to the study by Ganesh et al. (2023).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is the primary technique for the sensitive and selective quantification of this compound in drug substances and products.[5] Chromatographic methods can often separate the E and Z isomers, appearing as two closely eluting peaks.

Caption: A typical experimental workflow for the analysis of this compound by LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • Accurately weigh the drug substance or a powdered composite of the drug product.

    • Extract the sample with a suitable solvent, such as methanol, using sonication or shaking.[5]

    • Centrifuge and filter the extract through a 0.22 µm filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18, is commonly used.[3]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[3]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC systems.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+) is generally employed.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition: The specific precursor ion to product ion transition for this compound is monitored for quantification.[1]

Table 2: Summary of LC-MS/MS Method Validation Parameters for this compound Quantification [5]

ParameterTypical Range/Value
Linearity Range 0.075 to 3.75 ng/mL
Correlation Coefficient (r2) > 0.999
Recovery 80-120%
Precision (%RSD) < 15%
Limit of Quantification (LOQ) Typically in the low ng/mL range
Preparative Chromatography

While analytical HPLC methods can often resolve the E and Z isomers, their preparative separation is necessary for the isolation of sufficient quantities of each isomer for individual characterization. Although a specific protocol for this compound has not been detailed in the reviewed literature, preparative HPLC with careful optimization of the stationary and mobile phases is the most viable approach. Techniques like supercritical fluid chromatography (SFC) could also be explored for this purpose. The separation of rotamers of other nitrosamines has been achieved using capillary electrophoresis.[6][7]

Stability of this compound Isomers

The stability of this compound is a critical parameter for ensuring the safety and quality of Duloxetine drug products. Stability studies are typically performed under various stress conditions, including acid, base, oxidation, heat, and light.

While stability data for the mixture of this compound isomers is available, indicating its sensitivity to certain conditions, there is a lack of public information on the individual stability of the E and Z isomers.[8] A comprehensive stability study would require the analysis of the separated isomers under various stress conditions to determine if one isomer is more labile than the other and to understand the potential for interconversion under these conditions.

Computational Modeling

Density Functional Theory (DFT) calculations have been employed to support the structural elucidation of the E and Z isomers of this compound.[1][2] These computational methods can be used to:

  • Predict the relative energies and stabilities of the E and Z conformers.

  • Calculate theoretical NMR chemical shifts to aid in the assignment of the experimental spectra.

  • Estimate the energy barrier for the rotation around the N-N bond, providing insights into the kinetics of interconversion.

Conclusion and Future Perspectives

The characterization of E,Z-isomerism in this compound is a complex but essential task for ensuring the quality and safety of Duloxetine-containing medicines. This guide has summarized the current knowledge and analytical approaches for the identification and quantification of these isomers.

While significant progress has been made, further research is warranted in several areas:

  • Quantitative determination of the E/Z isomer ratio under various conditions to better understand their thermodynamic equilibrium.

  • Development of a robust preparative method for the separation of the individual isomers.

  • Investigation of the individual stability of the E and Z isomers to different stress factors.

  • Detailed kinetic studies of the interconversion between the two isomers using techniques like variable temperature NMR.

Addressing these knowledge gaps will provide a more complete understanding of the behavior of this compound and will further support the development of effective control strategies for this critical impurity.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Nitroso Duloxetine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-nitroso duloxetine (B1670986) (NDXT) impurity in duloxetine active pharmaceutical ingredients (APIs) and finished pharmaceutical products. N-nitrosamine impurities are a class of potential carcinogens, making their precise monitoring and control in pharmaceuticals a critical regulatory and safety concern.[1][2][3] This method utilizes a simple sample preparation procedure and highly selective Multiple Reaction Monitoring (MRM) mode for accurate quantification at trace levels, meeting the stringent requirements of regulatory bodies. The method has been validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control testing.[4]

Introduction

N-nitrosamines are a class of compounds that have raised significant safety concerns in the pharmaceutical industry due to their potential carcinogenic and genotoxic properties.[2] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug products.[3] N-Nitroso duloxetine is a potential impurity that can form in duloxetine, a widely used antidepressant. Therefore, a highly sensitive and selective analytical method is required for its accurate quantification to ensure patient safety.[3][5] LC-MS/MS has become the technique of choice for the analysis of nitrosamine (B1359907) impurities due to its high sensitivity, selectivity, and robustness, making it ideal for trace-level analysis in complex pharmaceutical matrices.[2][6] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, which can be readily implemented in a quality control laboratory.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Duloxetine Hydrochloride API and/or finished product

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Volumetric flasks and pipettes

  • in

  • Centrifuge

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.01090
12.01090
12.1955
15.0955
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The optimized parameters for the detection of this compound are provided in Table 3.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

The MRM transitions for this compound are presented in Table 4.

Table 4: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound327.1154.10.13020
This compound (Qualifier)327.177.10.13035

Protocols

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh about 1.0 mg of this compound reference standard and dissolve it in a 10.0 mL volumetric flask with methanol.

  • Intermediate Standard Solution (1 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Curve Standards: Prepare a series of calibration standards by further diluting the intermediate standard solution to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL.

Sample Preparation
  • Duloxetine API: Accurately weigh about 100 mg of the duloxetine API and dissolve it in 10.0 mL of acetonitrile.[7] Vortex for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.

  • Duloxetine Tablets: Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 100 mg of duloxetine to a 10.0 mL volumetric flask. Add 10.0 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at 5000 rpm for 10 minutes.

  • Final Sample Solution: Take an aliquot of the supernatant from the API or tablet preparation and dilute it with the initial mobile phase composition (95:5, A:B) to a final theoretical duloxetine concentration of 1 mg/mL.

Workflow and Data Analysis

The overall workflow for the quantification of this compound is depicted in the following diagram.

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Standard_Weighing Weigh this compound Reference Standard Stock_Solution Prepare Stock Solution (100 µg/mL) Standard_Weighing->Stock_Solution Intermediate_Solution Prepare Intermediate Solution (1 µg/mL) Stock_Solution->Intermediate_Solution Calibration_Standards Prepare Calibration Curve Standards Intermediate_Solution->Calibration_Standards LC_Separation Chromatographic Separation (C18 Column) Calibration_Standards->LC_Separation Inject Sample_Weighing Weigh Duloxetine API or Tablet Powder Sample_Extraction Extract with Acetonitrile Sample_Weighing->Sample_Extraction Centrifugation Centrifuge Sample_Extraction->Centrifugation Dilution Dilute Supernatant Centrifugation->Dilution Dilution->LC_Separation Inject MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification Reporting Report Results Quantification->Reporting

Caption: LC-MS/MS workflow for this compound.

Results and Discussion

Method Validation Summary

The developed LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 5.

Table 5: Method Validation Summary

ParameterResult
Specificity No interference was observed at the retention time of this compound from the blank, placebo, or duloxetine samples.
Linearity (r²) > 0.999 over the concentration range of 0.05 ng/mL to 50 ng/mL.[8]
Limit of Detection (LOD) 0.05 ppm.[8]
Limit of Quantification (LOQ) 0.15 ppm.[8]
Accuracy (% Recovery) 90-110% for spiked samples at three different concentration levels.[8]
Precision (% RSD) < 5% for repeatability and intermediate precision.[8]
Robustness The method was found to be robust with small, deliberate variations in chromatographic conditions.

The results demonstrate that the method is highly sensitive, specific, accurate, and precise for the intended purpose of quantifying this compound in duloxetine pharmaceutical products.

Logical Relationship for Method Development

The development of this method followed a logical progression to ensure the final protocol was optimized for sensitivity, specificity, and efficiency.

Method Development Logic Define_Objective Objective: Quantify this compound at trace levels Analyte_Properties Assess Analyte Properties: Polarity, MW, pKa Define_Objective->Analyte_Properties Technique_Selection Select Analytical Technique: LC-MS/MS for sensitivity and selectivity Analyte_Properties->Technique_Selection MS_Optimization Optimize MS Parameters: Ionization mode, MRM transitions Technique_Selection->MS_Optimization LC_Method_Development Develop LC Method Technique_Selection->LC_Method_Development Sample_Prep_Development Develop Sample Preparation Technique_Selection->Sample_Prep_Development Method_Validation Validate the Method: ICH Guidelines MS_Optimization->Method_Validation Column_Selection Column Selection: C18 for reversed-phase separation LC_Method_Development->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization: Organic modifier, pH Column_Selection->Mobile_Phase_Optimization Gradient_Optimization Gradient Optimization: Resolution and run time Mobile_Phase_Optimization->Gradient_Optimization Gradient_Optimization->Method_Validation Extraction_Solvent Select Extraction Solvent: Acetonitrile for good recovery Sample_Prep_Development->Extraction_Solvent Cleanup_Procedure Cleanup Procedure: Centrifugation Extraction_Solvent->Cleanup_Procedure Cleanup_Procedure->Method_Validation Final_Method Finalized Analytical Method Method_Validation->Final_Method

References

High-Sensitivity Analysis of N-Nitroso Duloxetine in Capsules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-sensitivity analysis of N-Nitroso Duloxetine (NDXT), a potential carcinogenic impurity, in Duloxetine capsules. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring accuracy, sensitivity, and reliability for routine quality control and risk assessment in pharmaceutical formulations.

Introduction

N-nitrosamines are a class of compounds that have raised significant concerns in the pharmaceutical industry due to their carcinogenic potential.[1] Regulatory agencies worldwide now mandate strict control over the levels of these impurities in drug products. This compound is a nitrosamine (B1359907) impurity that can form in Duloxetine drug products.[2] This document details a robust and highly sensitive LC-MS/MS method for the quantification of NDXT in Duloxetine capsules, addressing the need for reliable analytical procedures to ensure patient safety and regulatory compliance. The European Medicines Agency (EMA) has set an acceptable intake (AI) limit of 100 ng/day for NDXT.[2][3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred approach for the determination of NDXT at trace levels.[4][5] This method offers excellent selectivity and sensitivity, minimizing interference from the drug substance and other excipients present in the capsule formulation.[2][4]

Principle

The method involves chromatographic separation of NDXT from the Duloxetine active pharmaceutical ingredient (API) and other components, followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for NDXT.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Duloxetine capsules

  • Methanol (B129727) (HPLC grade)[7]

  • Acetonitrile (HPLC grade)[8]

  • Water (Milli-Q or equivalent)[7]

  • Formic acid (LC-MS grade)[9][6]

  • Ammonia solution (LC-MS grade)[9][6]

  • Ammonium acetate (B1210297) (LC-MS grade)[7]

  • 0.2 μm PTFE membrane filters[4][7]

Standard Solution Preparation
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or a methanol/water mixture (1:1, v/v) to prepare a stock solution.[4][7][8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent (e.g., methanol/water) to cover the desired calibration range (e.g., 0.075 ng/mL to 3.75 ng/mL).[4][7]

Sample Preparation from Capsules
  • Capsule Composite: To ensure homogeneity, prepare a composite sample by mixing the contents of several capsules.[4] For instance, a mixed sample can be prepared from 6 tablets.[8]

  • Extraction: Accurately weigh a portion of the capsule composite equivalent to a specific amount of the active ingredient (e.g., 3 mg).[8] Add a precise volume of extraction solvent (e.g., 30 mL of methanol) to the sample.[2][4][7]

  • Shaking: Shake the mixture vigorously for a defined period (e.g., 20 minutes at 300 rpm) to ensure complete extraction of NDXT.[2][4][7]

  • Centrifugation: Centrifuge the resulting suspension (e.g., at 3000 rpm for 10 minutes) to pellet the insoluble excipients.[2][4][7]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 μm PTFE membrane filter to remove any remaining particulate matter.[4][7] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following tables summarize typical instrumental conditions for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition 1Condition 2
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[6]Luna Omega Polar C18 (2.1 x 100 mm, 1.6 µm)
Mobile Phase A 0.1% Ammonia and 0.1% Formic Acid in Water[6]0.1% Formic Acid / 2 mM Ammonium Acetate in Water
Mobile Phase B 100% Methanol[6]Acetonitrile
Elution Mode Gradient[6]Isocratic (11/9, v/v)
Flow Rate -0.2 mL/min[7]
Injection Volume -10 µL[7]
Column Temperature --

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[4][5]
Scan Type Multiple Reaction Monitoring (MRM)[9][4][5]
Precursor Ion (m/z) 327 [M+H]+ or 344 [M+NH4]+[10]
Product Ion (m/z) 183[10]
Nebulizer Gas Flow 3 L/min
Drying Gas Flow 3 L/min[7]
Interface Temperature 280 °C[7]
Collision Energy -10.0 V[7]

Data Analysis and Quantitative Results

Construct a calibration curve by plotting the peak area of NDXT against the concentration of the working standard solutions. The concentration of NDXT in the capsule samples is then determined from this calibration curve.

Table 3: Summary of Method Validation Parameters

ParameterResult
Quantitative Range 0.075 - 3.75 ng/mL[4][7]
Correlation Coefficient (r) > 0.999[4]
Recovery in Capsules 91.0% - 113.4%[4][7]
Repeatability (%RSD, n=9) 10.9%[2][4][7]
Reproducibility (%RSD, n=6) 3.5%[2][4][7]
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.08 µg/mL[9]
Sample Solution Stability Stable for 7 days[4]

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing capsule Duloxetine Capsules composite Create Composite Sample capsule->composite weigh Weigh Sample composite->weigh extract Add Extraction Solvent (Methanol) weigh->extract shake Shake to Extract extract->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter final_sample Prepared Sample for Analysis filter->final_sample lc_separation LC Separation final_sample->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition calibration Calibration Curve data_acquisition->calibration quantification Quantification of NDXT calibration->quantification report Report Results quantification->report logical_relationship cluster_objective Primary Objective cluster_problem Problem Identification cluster_solution Analytical Solution cluster_components Key Method Components cluster_outcome Desired Outcome objective Ensure Safety and Quality of Duloxetine Capsules problem Potential presence of carcinogenic This compound (NDXT) impurity objective->problem solution High-Sensitivity LC-MS/MS Method problem->solution lc Liquid Chromatography (LC) for Separation solution->lc ms Tandem Mass Spectrometry (MS/MS) for Selective Detection & Quantification solution->ms outcome Accurate and Precise Quantification of NDXT lc->outcome ms->outcome

References

Application Note & Protocol: Determination of N-Nitroso Duloxetine in Duloxetine API

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the sample preparation and quantitative analysis of N-Nitroso Duloxetine, a potential genotoxic impurity, in Duloxetine Active Pharmaceutical Ingredient (API). The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their carcinogenic potential.[1][2][3] Regulatory bodies, including the US FDA, have established strict guidelines and acceptable intake (AI) limits for these impurities to ensure patient safety.[4][5][6] This protocol outlines a sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate determination of this compound at trace levels.[7][8][9][10]

Principle

The methodology involves the extraction of this compound from the Duloxetine API sample, followed by chromatographic separation and quantification using a highly selective and sensitive LC-MS/MS system.[11][12] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure precise identification and measurement of the target analyte, minimizing interference from the drug substance matrix.[7][8][10]

Experimental Protocols

1. Safety Precautions

This compound is potentially carcinogenic.[11] All handling of the reference standard and samples must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

2. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)[11]

  • Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized or Milli-Q water.[10][12]

  • Mobile Phase Additives: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade).[8][10]

  • Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, syringe filters (e.g., 0.22 µm PVDF or PTFE).[10][12]

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to achieve the target concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., methanol/water 1:1 v/v) to create a calibration curve.[10] The concentration range should bracket the expected level of the impurity and the limit of quantification (LOQ). A typical calibration curve might range from approximately 1 ng/mL to 50 ng/mL.[11]

4. Sample Preparation

  • Weighing: Accurately weigh approximately 100 mg of the Duloxetine API sample into a clean centrifuge tube or volumetric flask.[12]

  • Dissolution: Add a known volume of the chosen extraction solvent (e.g., 10 mL of methanol).[12]

  • Extraction: Vortex the sample for 1 minute to ensure complete dissolution of the API.[2] For drug products like tablets, sonication for about 10 minutes may be necessary to ensure complete extraction.[10][12]

  • Centrifugation: Centrifuge the sample solution at a high speed (e.g., 4000 rpm) for 5-10 minutes to pellet any undissolved excipients.[2][12]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[10][12]

5. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation used.

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 or Phenyl-Hexyl column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5-µm; Kinetex Phenyl-Hexyl, 2.6 μm, 4.6 mm i.d. × 5 cm)[7][12]
Mobile Phase A 0.1% Formic acid in water or 0.1% ammonia (B1221849) and 0.1% formic acid in water[7][12]
Mobile Phase B Acetonitrile or Methanol[7][12]
Gradient/Isocratic Gradient or isocratic elution can be used.[7][8] A typical gradient might start with a low percentage of organic phase, ramping up to elute the analyte.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL[10]
Column Temperature 30 - 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in positive mode[7][8][10]
MRM Transitions Precursor Ion (Q1): m/z 327; Product Ion (Q3): m/z 183[12]
Nebulizer Gas Flow 3 L/min[8]
Drying Gas Flow 3 L/min[8]
Interface Temperature 280 °C[8]
Collision Energy -10.0 V[8]

6. Data Analysis and Quantification

  • Calibration Curve: Construct a linear calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations. A correlation coefficient (r²) of ≥ 0.99 is typically required.

  • Quantification: Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.

  • Calculation: Calculate the amount of this compound in the original API sample (usually expressed in ppm or ng/g) using the following formula:

    Amount (ppm) = (Concentration from curve (ng/mL) * Dilution Volume (mL)) / Sample Weight (g)

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis

This table summarizes typical validation results for the LC-MS/MS method.

ParameterTypical Result
Linearity Range 0.075 - 3.75 ng/mL[8][10]
Correlation Coefficient (r²) ≥ 0.999[7]
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.075 ng/mL[8][10]
Accuracy (Recovery) 82.5% - 113.4%[8][10]
Precision (%RSD) < 15%[7]
Solution Stability Stable for up to 7 days at room temperature.[10]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh ~100 mg of Duloxetine API dissolve 2. Dissolve in 10 mL of Methanol weigh->dissolve vortex 3. Vortex for 1 min dissolve->vortex centrifuge 4. Centrifuge at 4000 rpm for 10 min vortex->centrifuge filter 5. Filter supernatant (0.22 µm) into LC vial centrifuge->filter inject 6. Inject 10 µL into LC-MS/MS System filter->inject separate 7. Chromatographic Separation (C18 Column) inject->separate detect 8. MS Detection (MRM) m/z 327 -> 183 separate->detect quantify 9. Quantify using Calibration Curve detect->quantify calculate 10. Calculate Impurity Level (ppm) quantify->calculate

Caption: Experimental workflow for the preparation and analysis of this compound in API.

References

Application Note: Rapid and Sensitive Detection of N-Nitroso Duloxetine in Pharmaceutical Samples using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitroso duloxetine (B1670986) is a nitrosamine (B1359907) impurity of duloxetine, a widely used antidepressant.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies require strict control and monitoring of their levels in pharmaceutical products.[3][4][5] This application note presents a robust and sensitive UHPLC-MS/MS method for the rapid detection and quantification of N-nitroso duloxetine in duloxetine drug substances and products. The described method is crucial for ensuring drug safety and meeting regulatory requirements.

Principle of the Method

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) for the selective and sensitive quantification of this compound. The sample is first extracted with a suitable solvent, followed by chromatographic separation on a C18 reversed-phase column.[1][6] Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[1][7]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Duloxetine sample (API or drug product)

  • Acetonitrile (HPLC grade or higher)[7]

  • Methanol (B129727) (HPLC grade or higher)[1]

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)[6]

  • Internal Standard (IS): Isotope-labeled this compound (recommended for best accuracy) or a structurally similar compound.

2. Sample Preparation

The following protocol is a general guideline and may need optimization based on the specific sample matrix.

  • For Duloxetine API:

    • Accurately weigh 100 mg of the duloxetine API into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve the sample.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • For Duloxetine Tablets/Capsules:

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Transfer an amount of powder equivalent to 30 mg of duloxetine into a 50 mL centrifuge tube.

    • Add 30 mL of methanol to the tube.[1]

    • Shake the mixture on a mechanical shaker for 20-40 minutes.[1]

    • Centrifuge the sample at 3000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[1]

3. UHPLC-MS/MS Instrumentation and Conditions

  • UHPLC System: A high-performance UHPLC system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][8]

Table 1: UHPLC Parameters

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C[8]
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Gas 1 (GS1) 40 psi
Ion Source Gas 2 (GS2) 20 psi
Ion Spray Voltage (IS) 5500 V[7]
Temperature (TEM) 300 °C[7]
Declustering Potential (DP) 60 V[7]
Entrance Potential (EP) 10 V[7]
Collision Gas (CAD) Medium[7]

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time (ms)
This compound (Quantifier) 327.0183.19200
This compound (Qualifier) 327.0123.124200

Data Presentation

The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 4: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.075 - 3.75[1][2]> 0.999

Table 5: Accuracy (Recovery)

Sample MatrixSpiked LevelRecovery (%)
Duloxetine APILow, Medium, High82.5 - 91.6[1]
Duloxetine CapsulesLow, Medium, High91.0 - 113.4[1]
Duloxetine TabletsLow, Medium, High70.6 - 109.1[1]

Table 6: Precision (%RSD)

Sample MatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Duloxetine API< 7%[2]< 4%[2]
Duloxetine Capsules< 11%[2]< 4%[2]
Duloxetine Tablets< 22%[2]< 4%[2]

Table 7: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (ng/mL)
LOD ~0.025
LOQ ~0.075[1]

Mandatory Visualizations

experimental_workflow sample Sample (Duloxetine API or Drug Product) prep Sample Preparation (Weighing, Dissolution/Extraction, Filtration) sample->prep 1. Preparation uhplc UHPLC Separation (C18 Column, Gradient Elution) prep->uhplc 2. Injection ms MS/MS Detection (ESI+, MRM Mode) uhplc->ms 3. Ionization & Fragmentation data Data Acquisition & Processing (Quantification against Calibration Curve) ms->data 4. Signal Detection result Result (this compound Concentration) data->result 5. Calculation

Caption: Experimental workflow for the UHPLC-MS/MS analysis of this compound.

logical_relationship parent Duloxetine impurity This compound (Potential Carcinogen) parent->impurity is a precursor to method UHPLC-MS/MS Method impurity->method is detected by goal Drug Safety & Regulatory Compliance method->goal ensures

Caption: Logical relationship between Duloxetine, its nitrosamine impurity, the analytical method, and the overall goal.

The developed UHPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in both duloxetine API and finished drug products. The method is suitable for routine quality control analysis and can be implemented to ensure that duloxetine-containing medicines meet the stringent regulatory requirements for nitrosamine impurities.

References

Application Notes & Protocols: Analysis of N-Nitroso Duloxetine using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Nitroso Duloxetine (B1670986), a potential genotoxic impurity in duloxetine pharmaceutical products. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are essential for ensuring the safety and quality of duloxetine formulations.

Introduction

N-Nitroso Duloxetine is a nitrosamine (B1359907) impurity that can form in drug products containing duloxetine.[1] Due to the potential carcinogenic nature of nitrosamine compounds, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for their control in pharmaceutical products.[2][3][4][5] Accurate and sensitive analytical methods are therefore crucial for the detection and quantification of this compound at trace levels to ensure patient safety and regulatory compliance.[6]

This document provides detailed experimental protocols for the analysis of this compound in both active pharmaceutical ingredients (APIs) and finished drug products using a reference standard.

Reference Standard Information

A well-characterized reference standard is critical for the accurate quantification of this compound.[1]

  • Product Name: this compound

  • Chemical Name: (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)nitrous amide[7]

  • CAS Number: 2680527-91-5[8][9]

  • Molecular Formula: C₁₈H₁₈N₂O₂S[9][10][11]

  • Molecular Weight: 326.41 g/mol [10]

Reference standards are commercially available from various suppliers and should be accompanied by a Certificate of Analysis (CoA) detailing their purity and characterization data, which typically includes ¹H-NMR, Mass Spectrometry, and HPLC purity.[12]

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound.[13][14][15]

The general workflow for the analysis of this compound is depicted below.

This compound Analysis Workflow Figure 1: General Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Drug Product / API Extraction Extraction with Acetonitrile (B52724) Sample->Extraction Spiking Spiked Sample Preparation Extraction->Spiking LC_Separation Chromatographic Separation Extraction->LC_Separation Spiking->LC_Separation Standard Reference Standard StockSolution Stock Solution Preparation Standard->StockSolution CalibrationStandards Calibration Curve Standards StockSolution->CalibrationStandards CalibrationStandards->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation PeakIntegration->Quantification CalibrationCurve->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1: General Workflow for this compound Analysis

This protocol is a composite based on several published methods.[14][16][17][18] Researchers should validate the method for their specific matrix and instrumentation.

3.2.1. Reagents and Materials

  • This compound reference standard[14]

  • Duloxetine API or drug product

  • Acetonitrile (HPLC grade)[16]

  • Methanol (HPLC grade)[16]

  • Formic acid (HPLC grade)[17]

  • Ammonium (B1175870) acetate (B1210297) (or ammonium formate)[14][18]

  • Deionized water (resistivity ≥ 18 MΩ·cm)[17]

  • Volumetric flasks, pipettes, and autosampler vials

3.2.2. Standard Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard into a 1.5 mL HPLC vial and dissolve in 1 mL of acetonitrile.[16] This stock solution should be stored at -20°C for up to 7 days.[16]

  • Intermediate Dilutions: Prepare intermediate dilutions from the stock solution using acetonitrile or a suitable solvent mixture.[16]

  • Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate solutions to cover the desired concentration range (e.g., 0.075 ng/mL to 3.75 ng/mL).[14][19]

3.2.3. Sample Preparation

  • Drug Product (Tablets/Capsules):

    • Prepare a mixed sample from multiple units (e.g., 6 tablets) to ensure homogeneity.[16]

    • Weigh an amount of the powdered sample equivalent to a specific amount of the active ingredient (e.g., 3 mg of duloxetine).[16]

    • Add a known volume of extraction solvent (e.g., acetonitrile) and sonicate to dissolve the analyte.

    • Centrifuge the sample to precipitate excipients.

    • Collect the supernatant for analysis. A filtration step using a 0.22 µm filter may be necessary.[17]

  • Spiked Sample Preparation: For method validation and to assess matrix effects, prepare a spiked sample by adding a known amount of this compound standard to the sample preparation.[16]

3.2.4. LC-MS/MS Conditions

The following are example conditions; optimization may be required.

ParameterCondition
Liquid Chromatography
ColumnLuna Omega Polar C18 (1.6 µm, 2.1 x 100 mm) or equivalent[14]
Mobile Phase A0.1% Formic acid and 2 mM Ammonium acetate in water[14]
Mobile Phase BAcetonitrile[14]
GradientIsocratic or gradient elution (e.g., 11:9 v/v A:B)[14]
Flow Rate0.2 mL/min[19]
Column Temperature40°C
Injection Volume10 µL[17]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[13][14]
Detection ModeMultiple Reaction Monitoring (MRM)[13][14]
Precursor Ion (m/z)344 ([M+NH₄]⁺)[19]
Product Ion (m/z)183[19]

Data Presentation and Performance Characteristics

The performance of the analytical method should be validated according to ICH guidelines.[13] Key validation parameters are summarized below.

Table 1: Summary of Quantitative Data from Validated Methods

ParameterDuloxetine APIDuloxetine CapsulesDuloxetine Tablets
Linearity Range 0.075 - 3.75 ng/mL[14][19]0.075 - 3.75 ng/mL[14][19]0.075 - 1.875 ng/mL[14][19]
Correlation Coefficient (r) > 0.999[14]> 0.999[14]> 0.999[14]
Limit of Detection (LOD) 0.02 ng/mL[19]0.02 ng/mL[19]0.02 ng/mL[19]
Limit of Quantitation (LOQ) 0.075 ng/mL[19]0.075 ng/mL[19]0.075 ng/mL[19]
Accuracy (Recovery %) 82.5 - 91.6%[19]91.0 - 113.4%[19]70.6 - 109.1%[19]
Precision (%RSD) < 6.9%[19]< 10.9%[19]< 21.6%[19]

Regulatory Context

The FDA provides guidance on the control of nitrosamine impurities in human drugs.[4] This includes recommendations for risk assessment, analytical testing, and setting acceptable intake (AI) limits.[3][5][20] The European Medicines Agency (EMA) has also set an AI limit for this compound.[14][18] Manufacturers are responsible for developing and validating sensitive analytical methods to ensure their products meet these regulatory requirements.[5]

Conclusion

The use of a well-characterized this compound reference standard is fundamental for the accurate and reliable quantification of this impurity in duloxetine products. The LC-MS/MS methodology detailed in these application notes provides a robust framework for researchers and quality control laboratories to ensure the safety and compliance of duloxetine-containing pharmaceuticals. Method validation is a critical step and should be performed according to the specific product matrix and laboratory instrumentation.

References

Application Note & Protocol: Extraction of N-Nitroso Duloxetine from Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitroso-duloxetine is a nitrosamine (B1359907) impurity that has been identified in duloxetine (B1670986) drug products.[1] Due to the classification of nitrosamines as probable human carcinogens, regulatory bodies require strict control of these impurities in pharmaceutical formulations.[2][3] This application note provides a detailed protocol for the extraction of N-nitroso-duloxetine from duloxetine tablets for subsequent quantification, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a technique widely used for its high sensitivity and selectivity.[2][4]

Principle

The protocol is based on the solid-liquid extraction of N-nitroso-duloxetine from a homogenized tablet matrix. A suitable organic solvent is used to dissolve the active pharmaceutical ingredient (API) and the nitrosamine impurity, while minimizing the dissolution of excipients. Subsequent centrifugation and filtration steps are employed to remove insoluble matter, yielding a clear sample solution ready for instrumental analysis.

Materials and Reagents

  • Reference Standard: N-nitroso-duloxetine

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade)[5]

  • Reagents: Formic acid (HPLC grade), Deionized water[5]

  • Apparatus:

    • Volumetric flasks (amber)[5]

    • Centrifuge tubes (polypropylene)[5]

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)[5][6]

    • Ultrasonicator[5]

    • Vortex mixer[5]

    • Analytical balance

    • Centrifuge[5]

Experimental Protocol

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh approximately 5 mg of N-nitroso-duloxetine reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol. This can be stored in a refrigerator.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 ng/mL to 50 ng/mL.[5][7] These solutions are used to construct a calibration curve for quantification.

Sample Preparation
  • Tablet Homogenization: Take a representative number of duloxetine tablets (e.g., at least 10) and accurately weigh them.[5] Grind the tablets into a fine, uniform powder using a mortar and pestle.

  • Extraction:

    • Accurately weigh a portion of the tablet powder equivalent to a specific amount of duloxetine API (e.g., 0.1 g of the mixed contents of capsules).[5]

    • Transfer the weighed powder into a suitable container, such as a 10 mL volumetric flask or a 15 mL centrifuge tube.[5]

    • Add a defined volume of extraction solvent (e.g., 8 mL of methanol).[5]

  • Sonication and Dilution:

    • Vortex the mixture to ensure the powder is well-dispersed in the solvent.[5]

    • Sonicate the sample for approximately 10-20 minutes to facilitate the extraction of N-nitroso-duloxetine.[5][6]

    • If using a volumetric flask, allow the sample to return to room temperature and dilute to the mark with the extraction solvent.[5]

  • Clarification:

    • Transfer the extract to a centrifuge tube and centrifuge at a high speed (e.g., 3000 xg) for 5-10 minutes to pelletize insoluble excipients.[5][6]

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[5][6]

Instrumental Analysis (LC-MS/MS)

The extracted sample is analyzed using a validated LC-MS/MS method. The specific parameters will depend on the instrument used, but a general approach is outlined below.

ParameterTypical Conditions
LC Column Kinetex Phenyl-Hexyl (2.6 µm, 4.6 mm i.d. × 5 cm) or equivalent.[5] An Agilent Zorbax Eclipse Plus C18 (5-μm, 4.6 x 150 mm) has also been used.[4]
Mobile Phase A 0.1% Formic acid in deionized water.[5]
Mobile Phase B 0.1% Formic acid in acetonitrile.[5] A mixture of 0.1% ammonia (B1221849) and 0.1% formic acid in water has also been used as mobile phase A, with 100% methanol as mobile phase B.[4]
Flow Rate Dependent on column dimensions, typically in the range of 0.4-1.0 mL/min.
Injection Volume 10 µL[5]
Ion Source Electrospray Ionization (ESI), positive mode[5]
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Sample IDTablet Batch No.Weight of Powder (g)Final Volume (mL)Measured N-Nitroso Duloxetine (ng/mL)This compound Content (ng/mg of API)
Sample 1Batch A0.1051015.21.45
Sample 2Batch B0.1021012.81.25
Sample 3Batch C0.1081018.51.71

Experimental Workflow Diagram

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_standards Standard Preparation start Weigh and Grind Tablets weigh_powder Weigh Tablet Powder start->weigh_powder add_solvent Add Extraction Solvent (Methanol) weigh_powder->add_solvent sonicate Vortex and Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter lcms LC-MS/MS Analysis filter->lcms Inject Sample data Data Processing and Quantification lcms->data stock Prepare Stock Standard working Prepare Working Standards stock->working working->lcms Inject for Calibration Curve

Caption: Workflow for this compound Extraction and Analysis.

References

Application of Orbitrap Technology for the Sensitive and Accurate Analysis of N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of N-Nitroso Duloxetine (B1670986), a nitrosamine (B1359907) drug substance-related impurity (NDSRI), in duloxetine drug substances and products using High-Resolution Accurate Mass Spectrometry (HRAMS) with Orbitrap technology. The high-resolution capabilities of the Orbitrap mass analyzer provide significant advantages in overcoming complex matrix interferences and ensuring accurate quantification, which can be challenging with unit resolution mass spectrometers.[1] This document provides detailed experimental protocols for sample preparation, liquid chromatography (LC), and mass spectrometry (MS), along with a summary of the quantitative performance of the method.

Introduction

Nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties.[2] N-Nitroso Duloxetine is a specific NDSRI that can form in duloxetine, a widely prescribed antidepressant.[1][3][4] Regulatory agencies have stringent requirements for the monitoring and control of these impurities, necessitating highly sensitive and selective analytical methods.[5][6]

Traditional triple quadrupole mass spectrometers are commonly used for nitrosamine analysis. However, the analysis of this compound in duloxetine drug substance can be compromised by a high-abundant interference peak with a mass-to-charge ratio (m/z) very close to that of the target analyte. Specifically, the 13C isotope of the interfering peak is only 0.0083 amu different from the this compound peak, making it indistinguishable with typical quadrupole resolving power (0.4 – 0.7 Th).[1]

Orbitrap HRAMS technology offers resolving powers of up to 500,000 or higher, enabling the separation of such closely related ions.[1] This enhanced resolution, coupled with high mass accuracy, significantly improves the signal-to-noise ratio, reduces chemical noise, and allows for confident peak identification and accurate quantification, minimizing the risk of false-positive results that could lead to unnecessary batch recalls.[1]

Experimental Protocols

Sample Preparation

A simple and efficient sample preparation procedure is crucial for accurate analysis. The following protocol is based on established methods for extracting this compound from pharmaceutical formulations.[3][7][8]

Materials:

  • Duloxetine drug substance or crushed tablets

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)[7]

  • Water (LC-MS grade)

  • 0.1% Formic Acid in Water (v/v)[9][10]

  • 0.1% Ammonia in Water (v/v)[9]

  • This compound reference standard

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Sample Weighing: Accurately weigh a portion of the crushed tablets or drug substance equivalent to a specific amount of duloxetine active pharmaceutical ingredient (API) (e.g., 3 mg).[7]

  • Extraction: Add a defined volume of extraction solvent (e.g., methanol or acetonitrile) to the sample in a suitable vial.

  • Vortexing/Sonication: Vortex the sample for several minutes to ensure complete dissolution of the analyte. Sonication can also be used to aid extraction.

  • Centrifugation: Centrifuge the sample to pellet any insoluble excipients.

  • Dilution: Dilute the supernatant to a final concentration within the calibration range of the instrument.

  • Filtration: Filter the final diluted sample solution through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve this compound from the API and other potential impurities.

LC System: A high-performance liquid chromatography (UHPLC) system, such as a Thermo Scientific™ Vanquish™ Horizon™ UHPLC system, is recommended for optimal performance.[6]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[9][11] or Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[10]
Mobile Phase A 0.1% Formic Acid and 0.1% Ammonia in Water[9]
Mobile Phase B 100% Methanol[9] or Acetonitrile[10]
Gradient Optimized for separation (specific gradient details can be found in cited literature)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40 °C
Injection Volume 3 - 5 µL[6]
Orbitrap Mass Spectrometry (MS)

The high-resolution and accurate mass capabilities of the Orbitrap mass spectrometer are key to this analytical method.

MS System: A Thermo Scientific™ Orbitrap Exploris™ 120 mass spectrometer or a similar high-resolution instrument is recommended.[5][6]

Table 2: Orbitrap Mass Spectrometry Parameters

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive[9]
Acquisition Mode Targeted Single Ion Monitoring (tSIM) and targeted MS2 (tMS2/PRM)[1][6] or Full Scan[2]
Resolution 120,000 FWHM at m/z 200[6][12]
Precursor Ion (m/z) [M+H]+ for this compound
Mass Tolerance 5 ppm[1]
Collision Energy Optimized for fragmentation of this compound
Data Analysis Software Thermo Scientific™ Chromeleon™ CDS software[1]

Data Presentation: Quantitative Performance

The use of Orbitrap technology allows for excellent sensitivity and linearity in the quantification of this compound. The following table summarizes typical quantitative performance metrics reported in the literature.

Table 3: Summary of Quantitative Data

ParameterReported ValueReference
Limit of Detection (LOD) 0.05 ppm (parts per million)[13]
0.7 ppb (parts per billion)[10]
Limit of Quantification (LOQ) 0.15 ppm[13]
70 ppb[10]
Linearity Range 0.075 - 3.75 ng/mL (for API and capsules)[3][14]
1 - 50 ng/mL (equivalent to 0.3 - 17 ppm)[7]
Correlation Coefficient (R²) > 0.999[13]
> 1.000[9][14]
Accuracy (% Recovery) 90 - 110%[13]
100.5% to 102.4%[9]
Precision (%RSD) < 5%[13]
1.54% to 2.6%[9]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRAMS Analysis cluster_data_processing Data Processing & Reporting weigh Weigh Sample (Drug Substance/Tablet) extract Add Extraction Solvent (e.g., Methanol) weigh->extract vortex Vortex/Sonicate extract->vortex centrifuge Centrifuge vortex->centrifuge dilute Dilute Supernatant centrifuge->dilute filter Filter (0.22 µm) dilute->filter lc_injection UHPLC Injection filter->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Orbitrap MS Detection (HESI+, tSIM/tMS2) lc_separation->ms_detection data_acquisition Data Acquisition (Chromeleon CDS) ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting (Concentration of this compound) peak_integration->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_challenge Analytical Challenge cluster_solution Orbitrap Solution cluster_outcome Outcome interference Co-eluting Interference (13C Isotope of Impurity) unit_resolution Unit Resolution MS (e.g., Triple Quadrupole) interference->unit_resolution Unresolved by hram High-Resolution Accurate Mass (Orbitrap Technology) interference->hram Resolved by accurate_quant Accurate & Reliable Quantification unit_resolution->accurate_quant Leads to Inaccurate high_resolution High Resolving Power (>120,000) hram->high_resolution mass_accuracy High Mass Accuracy (<5 ppm) hram->mass_accuracy high_resolution->accurate_quant Enables mass_accuracy->accurate_quant Ensures no_false_positive Avoidance of False Positives accurate_quant->no_false_positive Results in

Caption: Advantage of Orbitrap technology for resolving interferences.

Conclusion

The use of Orbitrap HRAMS technology provides a highly sensitive, selective, and accurate method for the determination of this compound in pharmaceutical products. The high resolving power is critical for separating the analyte from closely eluting isobaric interferences, which is a significant challenge for unit resolution mass spectrometers.[1] This method, with its straightforward sample preparation and robust analytical performance, is well-suited for routine quality control and regulatory compliance, ensuring the safety and efficacy of duloxetine medications.[11]

References

Application Notes and Protocols for the Quantification of N-Nitroso Duloxetine in Duloxetine Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Duloxetine (B1670986) is a potential genotoxic impurity that can form in duloxetine drug substances and products.[1] Due to the carcinogenic potential of nitrosamine (B1359907) compounds, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for their presence in pharmaceutical products.[2][3][4][5] This document provides detailed application notes and protocols for the accurate quantification of N-Nitroso Duloxetine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7][8]

Regulatory Context

Regulatory agencies have implemented a three-step process for the control of nitrosamine impurities: risk assessment, confirmatory testing if risks are identified, and reporting of any findings.[9] The acceptable intake (AI) limit for this compound has been a focus of these assessments to ensure patient safety.[8][10] For instance, the FDA has set daily intake limits for specific nitrosamines, with a general limit for total nitrosamines if more than one is present.[2]

Experimental Protocols

A highly sensitive and reliable LC-MS/MS method is crucial for the quantification of this compound at trace levels.[6][7] The following protocols are based on established and validated methods.

Sample Preparation

The goal of sample preparation is to efficiently extract this compound from the duloxetine drug substance or product matrix.

  • For Duloxetine Drug Substance (API):

    • Accurately weigh a sample of the duloxetine API.

    • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.[11][12]

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PVDF membrane filter before injection into the LC-MS/MS system.[12]

  • For Duloxetine Drug Products (Tablets/Capsules):

    • For tablets, prepare a composite sample from multiple tablets (e.g., 6 tablets) to ensure homogeneity.[11]

    • Weigh a portion of the ground tablets or capsule contents equivalent to a specific amount of the active ingredient.[11]

    • Add a precise volume of extraction solvent (e.g., acetonitrile).[11]

    • Vortex and sonicate the mixture to facilitate the extraction of this compound.

    • Centrifuge the sample to separate the excipients.[12]

    • Filter the supernatant through a 0.22 µm PVDF membrane filter.[12]

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve this compound from the duloxetine API and other potential impurities.

ParameterCondition 1Condition 2
Column Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μm[6][13]Kinetex Phenyl-Hexyl, 2.6 μm, 4.6 mm i.d. × 5 cm[12]
Mobile Phase A 0.1% ammonia (B1221849) and 0.1% formic acid in water[6][13]0.1% Formic acid in water[12]
Mobile Phase B 100% Methanol[6][13]0.1% Formic acid in acetonitrile[12]
Elution Mode GradientGradient
Flow Rate 0.4 mL/min[14]Not Specified
Column Temperature 30°C[14]Not Specified
Injection Volume 10 µL[12]Not Specified
Mass Spectrometry (MS/MS) Method

Tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[6][11]
Scan Type Multiple Reaction Monitoring (MRM)[6][7][11]
Ion Source Gas 1 (GS1) 40[11]
Ion Source Gas 2 (GS2) 20[11]
Curtain Gas (CUR) 35[11]
Collision Gas (CAD) Medium[11]
Ion Spray Voltage (IS) 5500 V
Temperature (TEM) 300°C[11]
MRM Transition To be optimized for this compound

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods.

Table 1: Linearity and Range
AnalyteMatrixRange (ng/mL)Correlation Coefficient (r)
This compoundDuloxetine API0.075 - 3.75[7][8]> 0.999[6]
This compoundDuloxetine Capsules0.075 - 3.75[7][8]> 0.999
This compoundDuloxetine Tablets0.075 - 1.875[7][8]> 0.999
This compoundDilution Solvent~1 - 50[11]Not Specified
Table 2: Accuracy (Recovery)
MatrixSpiked Level (ng/mL)Recovery (%)
Duloxetine API0.07582.5 - 91.6[8]
0.7582.5 - 91.6[8]
3.7582.5 - 91.6[8]
Duloxetine CapsulesNot Specified91.0 - 113.4[8]
Duloxetine TabletsNot Specified70.6 - 109.1[8]
Table 3: Precision (Relative Standard Deviation - RSD)
MatrixConcentration LevelIntra-day RSD (%) (n=6)Inter-day RSD (%)
This compoundLOQ - 150%1.54 - 2.6[6]Not Specified
Duloxetine APINot SpecifiedNot Specified6.9 (n=9)[8]
Duloxetine CapsulesNot SpecifiedNot Specified10.9 (n=9)[8]
Duloxetine TabletsNot SpecifiedNot Specified21.6 (n=9)[8]
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (ppm)LOQ (ppm)
Nitroso Impurity ANot SpecifiedNot Specified
Nitroso Impurity B, C, E, FBelow Limit of Detection[15]Not Specified
General Method SensitivityDetects impurities as low as 0.05 ppm[15]Not Specified

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in a duloxetine drug substance.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification cluster_reporting Reporting Sample Duloxetine Drug Substance/Product Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution/Extraction (Methanol/Acetonitrile) Weighing->Dissolution Sonication Vortexing & Sonication Dissolution->Sonication Centrifugation Centrifugation (for Drug Products) Sonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation Liquid Chromatography (C18 or Phenyl-Hexyl column) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Final_Report Final Report (ppm or ng/mg) Quantification->Final_Report

Caption: Workflow for this compound Quantification.

Conclusion

The LC-MS/MS methods outlined in this document provide a robust and sensitive approach for the quantification of this compound in duloxetine drug substances and products. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately assess the levels of this critical impurity, ensuring compliance with regulatory standards and safeguarding patient health. The provided quantitative data serves as a benchmark for method performance, while the workflow diagram offers a clear visual guide to the entire analytical process.

References

Application Note & Protocol: Multiple Reaction Monitoring (MRM) for the Sensitive Detection of N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products containing Duloxetine.

Introduction:

N-Nitroso Duloxetine is a nitrosamine (B1359907) impurity that can form in drug products containing Duloxetine. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies require strict control and monitoring of their levels in pharmaceutical preparations.[1][2][3][4] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in Duloxetine drug substances and products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The methodologies described are based on established and validated analytical procedures.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the analysis of this compound.

Table 1: Method Performance Characteristics

ParameterResultReference
Limit of Detection (LOD)0.02 ng/mL[1]
Limit of Quantitation (LOQ)0.075 ng/mL[1]
0.1 µg/g[5]
Linearity Range0.075 - 3.75 ng/mL (API & Capsules)[1][3]
0.075 - 1.875 ng/mL (Tablets)[1][3]
1 - 50 ng/mL[5][6]
Correlation Coefficient (R²)> 0.999[1][7]
Repeatability (%RSD)6.9% (API, n=9)[1][3][8]
10.9% (Capsules, n=9)[1][3][8]
21.6% (Tablets, n=9)[1][3][8]
Reproducibility (%RSD)3.5% (between two sites, n=6)[1][3]

Table 2: Recovery Rates

Sample MatrixRecovery Rate (%)Reference
Duloxetine API82.5 - 91.6%[1][3]
Duloxetine Capsules91.0 - 113.4%[1][3]
Duloxetine Tablets70.6 - 109.1%[1][3]
Pharmaceutical Formulations100.5 - 102.4%[2]

Experimental Protocols

Safety Precaution: this compound is potentially carcinogenic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times, and all handling should be performed in a well-ventilated area or fume hood.[6]

Protocol 1: Analysis of this compound in Duloxetine API and Capsules

This protocol is adapted from a validated method for high-sensitivity analysis.[1][3]

1. Materials and Reagents:

2. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution.

  • Working Standards: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 0.075 ng/mL to 3.75 ng/mL.

3. Sample Preparation:

  • Accurately weigh a portion of the Duloxetine API or the mixed contents of at least 10 capsules.

  • Dissolve the sample in methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to a final volume with methanol in a volumetric flask.

  • Centrifuge the solution at a centrifugal force of ≥ 3000 ×g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF membrane filter before injection.

4. LC-MS/MS Conditions:

  • LC System: Shimadzu HPLC LC-40 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu MS-8060NX) operated in positive electrospray ionization (ESI) and MRM mode.[1]

  • Column: Luna Omega Polar C18, 1.6 µm, 2.1 × 100 mm

  • Mobile Phase: 0.1% formic acid and 2 mM ammonium acetate in water:acetonitrile (11:9, v/v)[3]

  • Elution: Isocratic

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Not specified, typically ambient or controlled at 40°C.

5. MRM Transitions:

  • The precursor ion for this compound is often observed as an ammonium adduct [M+NH₄]⁺ at m/z 344 when using an ammonium-based mobile phase.[3][9] Other methods have also utilized the protonated molecule [M+H]⁺ at m/z 327.[9]

Table 3: MRM Transitions for this compound

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time (msec)Note
344.0183.0-10.0 VNot SpecifiedQuantitative[3]
327.0183.19 V200Qualitative[6]
327.0123.124 V200Qualitative[6]
183.1123.114 V200Quantitative[6]

6. Data Analysis:

  • Quantify this compound in samples by comparing the peak area to the calibration curve generated from the working standards.

Protocol 2: Analysis of this compound in Duloxetine Preparations

This protocol is based on a method for the quantification of this compound in various Duloxetine preparations.[6]

1. Materials and Reagents:

  • This compound reference material

  • Duloxetine preparations (e.g., tablets)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a 6-point calibration curve by diluting the stock solution to concentrations ranging from approximately 1 ng/mL to 50 ng/mL.[6]

3. Sample Preparation:

  • Prepare a mixed sample from 6 tablets.

  • Weigh out a quantity of the mixed sample corresponding to 3 mg of the active ingredient, with a maximum sample weight of 150 mg.[6]

  • Extract the sample with acetonitrile.

  • For each sample, prepare two preparations: one unspiked and one spiked with this compound (e.g., at approximately 3 ppm).[6]

4. LC-MS/MS Conditions:

  • LC System: Agilent or equivalent

  • Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent, operated in MRM mode.[6]

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-µm or Kinetex Phenyl-Hexyl, 2.6 µm, 4.6 mm i.d. × 5 cm.[2][5]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 100% Methanol or Acetonitrile with 0.1% formic acid[2][5]

  • Elution: Gradient

  • Flow Rate: Not specified, typically 0.4-0.8 mL/min.

  • Injection Volume: 10 µL

5. MRM Transitions:

  • Refer to Table 3 for appropriate MRM transitions.

6. Data Analysis:

  • Determine the concentration of this compound in the unspiked sample using the calibration curve. The spiked sample is used to assess recovery and matrix effects.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Duloxetine Sample (API, Capsule, or Tablet) dissolve_extract Dissolution & Extraction (Methanol/Acetonitrile) sample->dissolve_extract ref_std This compound Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol centrifuge_filter Centrifugation & Filtration (0.22 µm) dissolve_extract->centrifuge_filter final_sample Final Sample Solution centrifuge_filter->final_sample working_std Working Standard Dilution Series stock_sol->working_std cal_curve Calibration Curve Standards working_std->cal_curve lc_injection LC Injection final_sample->lc_injection cal_curve->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound peak_integration->quantification calibration->quantification reporting Result Reporting quantification->reporting mrm_logic cluster_ms Tandem Mass Spectrometer Q1 Q1 (Precursor Ion Selection) Q2 Q2 (Collision Cell) Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 product_183 m/z 183 Q2->product_183 Fragmentation product_123 m/z 123 Q2->product_123 Fragmentation Detector Detector Q3->Detector precursor_344 m/z 344 [M+NH4]+ precursor_344->Q1 Transition 1 precursor_327 m/z 327 [M+H]+ precursor_327->Q1 Transition 2 product_183->Q3 product_123->Q3

References

Application Note: Chromatographic Separation of N-Nitroso Duloxetine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Duloxetine is a potential genotoxic impurity that can form in drug products containing Duloxetine, a widely used antidepressant.[1][2] Due to the carcinogenic potential of nitrosamine (B1359907) impurities, regulatory bodies require stringent control and monitoring of their levels in pharmaceutical products. This compound can exist as E/Z isomers due to the restricted rotation around the N-N bond, which presents a unique analytical challenge.[1][2][3] This application note provides detailed protocols and methods for the chromatographic separation of this compound, with a focus on distinguishing it from its isomers and the active pharmaceutical ingredient (API).

Chromatographic Methods and Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the quantification of this compound at trace levels.[1][2][3][4] Several methods have been developed utilizing both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). Below is a summary of quantitative data from various published methods.

Table 1: HPLC and UHPLC Methods for the Analysis of this compound

ParameterMethod 1Method 2Method 3Method 4
Technique HPLC-MS/MSUHPLC-MS/MSHPLC-MS/MSLC-MS/MS
Column Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-µm[3][4]Acquity HSS T3, 3.0 × 100 mm, 1.8 µm[5]Information not availableLuna Omega Polar C18, 2.1 × 100 mm, 1.6 µm[6]
Mobile Phase A 0.1% ammonia (B1221849) and 0.1% formic acid in water[3][4]0.1% formic acid in water[5]0.1% formic acid and 0.1% ammonia in water[1]0.1% formic acid/2 mM ammonium (B1175870) acetate (B1210297) in water[6]
Mobile Phase B 100% Methanol[3][4]Acetonitrile[5]Methanol[1]Acetonitrile[6]
Elution Mode Gradient[3][4]Information not availableGradient (30:70 v/v of A and B)[1]Isocratic (11:9 v/v of A and B)[6]
Flow Rate Information not availableInformation not available0.8 mL/min[1]0.2 mL/min[6]
Run Time Information not available11 min[5]Information not available25 min[6]
Detector Tandem Mass Spectrometer (MRM mode, Positive ESI)[3][4]Mass Spectrometer (ESI)[5]Triple Quadrupole MS (ESI, MRM mode)[1][2]Tandem Mass Spectrometer (MRM mode, Positive ESI)[6]

Table 2: Quantitative Performance Data for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Limit of Detection (LOD) Information not available0.7 ppb[5]Information not availableInformation not available
Limit of Quantification (LOQ) Information not available70 ppb[5]Information not availableInformation not available
Linearity Range LOQ - 150%[3][4]Information not availableInformation not available0.075 - 3.75 ng/mL[6]
Correlation Coefficient (r) > 1.000[3][4]0.9990 - 0.9991[5]Information not available1.000[6]
Recovery 100.5% - 102.4%[3][4]100% - 110%[5]Information not available82.5% - 91.6% (API), 91.0% - 113.4% (Capsules), 70.6% - 109.1% (Tablets)
Precision (%RSD) 1.54% - 2.6%[3][4]Information not availableInformation not available6.9% (API), 10.9% (Capsules), 21.6% (Tablets)[6]

Isomer Separation

The presence of E/Z isomers of this compound has been confirmed through NMR analysis, which shows two distinct sets of signals.[1][2][3] Chromatographically, this can manifest as two separate peaks. One study presents an HPLC chromatogram of this compound showing two distinct peaks, indicating a successful separation of the isomers under the employed conditions.[3] However, it is important to note that another source claims that this compound exists as a single isomer.[7] This discrepancy highlights the need for careful peak identification and characterization during method development.

While specific methods optimized for the baseline separation of these isomers are not extensively published, the protocols provided in this application note have shown the potential to resolve them. Researchers should be aware of the possible presence of these isomers and validate their analytical methods accordingly to ensure accurate quantification of the total this compound content.

Experimental Protocols

The following are detailed protocols based on published methods for the analysis of this compound.

Protocol 1: HPLC-MS/MS Method

This protocol is based on the method described by Reddy, et al.[3][4]

1. Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-µm.[3][4]

  • Mobile Phase A: 0.1% ammonia and 0.1% formic acid in water.[3][4]

  • Mobile Phase B: 100% Methanol (B129727).[3][4]

  • Elution: Gradient elution. The specific gradient profile should be optimized to achieve the best separation.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Injection Volume: 10 µL (typical, can be optimized).

3. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: m/z 344.10 -> 183.00 (This transition is for the [M+Na]+ adduct of this compound).[1] Other transitions may be possible and should be optimized.

  • Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature for maximum signal intensity.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by serial dilution.

  • Sample Solution (for drug product):

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Duloxetine HCl.

    • Extract the this compound with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.

    • Centrifuge the sample to pelletize excipients.

    • Filter the supernatant through a 0.22 µm filter before injection.

Protocol 2: UHPLC-MS/MS Method

This protocol is based on the method described by Garcia, et al.[5]

1. Instrumentation:

  • UHPLC system coupled with a mass spectrometer with an ESI source.

2. Chromatographic Conditions:

  • Column: Acquity HSS T3, 3.0 × 100 mm, 1.8 µm.[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Elution: The original paper does not specify gradient or isocratic. Method development would be required.

  • Flow Rate: Optimize for the UHPLC column dimensions (typically in the range of 0.3 - 0.6 mL/min).

  • Run Time: Approximately 11 minutes.[5]

  • Column Temperature: Controlled for reproducibility.

  • Injection Volume: 1-5 µL (typical for UHPLC).

3. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: As per the instrument's capabilities, likely MRM for quantification.

  • Source Parameters: Optimize for the specific instrument and flow rate.

4. Sample Preparation:

  • Follow a similar procedure as described in Protocol 1, adjusting solvent volumes for the expected concentration range and the sensitivity of the UHPLC-MS/MS system.

Workflow and Diagrams

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Drug Product Sample Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration Extraction->Filtration LC Chromatographic Separation (HPLC/UHPLC) Filtration->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: General workflow for this compound analysis.

The logical relationship for method development and validation can be visualized as follows:

MethodDevelopment cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col_Select Column & Mobile Phase Selection MS_Opt MS Parameter Optimization Col_Select->MS_Opt Grad_Opt Gradient Optimization MS_Opt->Grad_Opt Specificity Specificity Grad_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Method development and validation logical flow.

Conclusion

The sensitive and accurate quantification of this compound is crucial for ensuring the safety and quality of Duloxetine drug products. The HPLC-MS/MS and UHPLC-MS/MS methods outlined in this application note provide robust and reliable approaches for this analysis. Researchers should be mindful of the potential for E/Z isomers and ensure their analytical methods are capable of accurately quantifying the total this compound content. The provided protocols and workflows serve as a comprehensive guide for the development and implementation of analytical methods for this critical impurity.

References

Troubleshooting & Optimization

overcoming matrix effects in N-Nitroso Duloxetine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the analysis of N-Nitroso Duloxetine (B1670986) (NDXT), a nitrosamine (B1359907) impurity of concern in duloxetine pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso Duloxetine and why is its analysis important?

A1: this compound (NDXT) is a nitrosamine impurity that can form in drug products containing duloxetine, a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SSNRI).[1][2] Nitrosamines are classified as probable human carcinogens, making their detection and quantification at trace levels a critical patient safety and regulatory concern.[3][4] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent acceptable intake (AI) limits for NDXT, necessitating highly sensitive and accurate analytical methods for risk assessment.[2][5][6]

Q2: What are the main challenges in analyzing this compound?

A2: The primary challenge is quantifying NDXT at very low levels (parts per billion) in complex sample matrices, such as drug substances (API) and drug products (capsules, tablets).[3] Pharmaceutical excipients are a common source of matrix effects, particularly ion suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, which can lead to inaccurate results.[3][7] Other challenges include potential NDXT instability and the risk of its artificial formation during the analytical process.[3][7]

Q3: Which analytical technique is most suitable for NDXT analysis?

A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective quantification of this compound.[1][3][8] The use of Multiple Reaction Monitoring (MRM) mode provides high selectivity, which is crucial for minimizing interference from the drug product matrix and achieving the low detection limits required by regulatory agencies.[1][9]

Q4: What is a typical Acceptable Intake (AI) limit for this compound?

A4: The Acceptable Intake (AI) limit for this compound has been set at 100 ng/day by the EMA.[2][5] This AI is used to calculate the specific concentration limit in the drug product, measured in parts per million (ppm), based on the maximum daily dose. For a 120 mg maximum daily dose of duloxetine, this corresponds to a limit of approximately 0.83 ppm.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Recovery of NDXT

  • Possible Cause: Inefficient sample extraction or analyte loss during sample preparation.

  • Troubleshooting Steps:

    • Review Extraction Solvent: Ensure the chosen solvent (e.g., methanol (B129727), acetonitrile) effectively dissolves both the analyte and the sample matrix. Methanol is commonly used for extracting NDXT from capsules and tablets.[1][2][10]

    • Optimize Extraction Procedure: For solid dosage forms, ensure adequate shaking or sonication time to facilitate complete extraction. A typical procedure involves shaking for 20-40 minutes followed by centrifugation to separate insoluble excipients.[1][2]

    • Evaluate Complex Sample Preparation: While techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for cleaning up complex samples, they have shown poor recovery for NDXT in some studies.[1] A simpler "dilute, shake, centrifuge, and filter" approach is often more robust.[1][2]

    • Use an Internal Standard (IS): Incorporating a stable isotope-labeled internal standard for NDXT can help compensate for analyte loss during sample preparation and correct for variability.[11]

Problem 2: Poor Peak Shape or Peak Splitting

  • Possible Cause: Chromatographic interference, column issues, or inappropriate mobile phase.

  • Troubleshooting Steps:

    • Check Column Performance: A common choice for NDXT analysis is a C18 column.[8][9] Ensure the column is not degraded or clogged. A guard column can help protect the analytical column from matrix components.

    • Optimize Mobile Phase: The mobile phase typically consists of an organic solvent (methanol or acetonitrile) and an aqueous component with additives like formic acid or ammonia (B1221849) to improve peak shape and ionization efficiency.[8][9] Adjusting the gradient and pH may resolve peak shape issues.

    • Investigate Isomers: this compound can exist as E/Z isomers due to the restricted rotation around the N-N bond, which may appear as separate or broadened peaks under certain chromatographic conditions.[4][6]

Problem 3: Signal Instability or Ion Suppression/Enhancement

  • Possible Cause: Co-eluting matrix components interfering with the ionization of NDXT in the mass spectrometer source.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Adjust the HPLC/UHPLC gradient to better separate NDXT from the bulk of the duloxetine API and any interfering excipients.[12] Diverting the flow from the MS source during the elution of the API can also prevent source contamination.[7]

    • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression. However, ensure the final concentration of NDXT remains above the method's limit of quantification (LOQ).

    • Optimize MS Source Conditions: Fine-tuning parameters such as gas flows, temperatures, and voltages in the electrospray ionization (ESI) source can improve signal stability and reduce susceptibility to matrix effects.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract (a placebo formulation without the API) to compensate for predictable matrix effects.

Experimental Protocols & Data

Protocol 1: Sample Preparation for Duloxetine Capsules and Tablets

This protocol is based on a simple extraction method proven effective for NDXT analysis.[1][2]

  • Sample Weighing: For capsules, use the contents of one capsule. For tablets, grind the tablet into a fine powder. Transfer the material into a suitable volumetric flask (e.g., 50 mL).

  • Extraction: Add a precise volume of methanol (e.g., 30 mL) to the flask.[1][2]

  • Shaking/Sonication: Shake the flask vigorously on a mechanical shaker for 20 minutes (for capsules) or 40 minutes (for tablets).[1][2]

  • Centrifugation: Transfer the resulting suspension to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes to pellet the insoluble excipients.[1][2]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into an HPLC vial.

  • Analysis: The filtrate is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analytical Method Parameters

The following are typical starting parameters for an LC-MS/MS method for NDXT analysis.[1][8][9]

  • LC System: UHPLC or HPLC system

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5-μm) or equivalent[8][9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A time-programmed gradient elution is used to separate NDXT from duloxetine and other matrix components.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: m/z 327 → 183 (This may vary slightly based on instrument tuning)[10]

Data Summary: Method Performance

The table below summarizes typical recovery data from a validated method for NDXT analysis in different matrices, demonstrating the impact of the sample matrix on analytical performance.

Sample MatrixConcentration Range (ng/mL)Average Recovery (%)Repeatability (%RSD)
Duloxetine API0.075 - 3.7582.5 - 91.66.9
Duloxetine Capsules0.075 - 3.7591.0 - 113.410.9
Duloxetine Tablets0.075 - 1.87570.6 - 109.121.6
(Data adapted from a study on a quantitative high-sensitivity analysis of this compound)[13]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Weigh Sample (API, Capsule, or Tablet) B 2. Add Extraction Solvent (e.g., Methanol) A->B C 3. Shake / Sonicate B->C D 4. Centrifuge to Remove Excipients C->D E 5. Filter Supernatant (0.2 µm PTFE) D->E F 6. Inject into LC-MS/MS System E->F G 7. Chromatographic Separation (C18 Column) F->G H 8. MS Detection (ESI+ MRM Mode) G->H I 9. Integrate Peak Area H->I J 10. Quantify using Calibration Curve I->J

Caption: General workflow for this compound analysis.

Troubleshooting cluster_investigation Investigation Path cluster_solutions Potential Solutions Start Problem Detected: Inaccurate or Imprecise Results Q1 Is Analyte Recovery Low? Start->Q1 Q2 Is Peak Shape Poor? Q1->Q2 No Sol1 Optimize Extraction: - Check Solvent - Increase Shake Time Q1->Sol1 Yes Q3 Is Signal Unstable (Ion Suppression)? Q2->Q3 No Sol2 Optimize Chromatography: - Check Column Health - Adjust Mobile Phase/Gradient Q2->Sol2 Yes Q3->Start No, Re-evaluate Sol3 Mitigate Matrix Effects: - Dilute Sample Extract - Improve Separation - Use Matrix-Matched Standards Q3->Sol3 Yes

Caption: Decision tree for troubleshooting NDXT analysis issues.

MatrixEffect cluster_ideal Ideal Condition (No Matrix) cluster_suppression Ion Suppression (Matrix Present) Analyte1 NDXT Droplet1 Droplet Analyte1->Droplet1 Enters ESI Source Ion1 Ionized NDXT Droplet1->Ion1 Efficient Ionization detector1 Detector Ion1->detector1 High Signal Analyte2 NDXT Droplet2 Droplet Analyte2->Droplet2 Co-elute into ESI Source Matrix Matrix (Excipient) Matrix->Droplet2 Co-elute into ESI Source Ion2 Reduced Ionized NDXT Droplet2->Ion2 Inefficient Ionization detector2 Detector Ion2->detector2 Low Signal

Caption: Diagram illustrating the mechanism of ion suppression.

References

Technical Support Center: Analysis of N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitroso Duloxetine (B1670986) (NDXT).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for detecting N-Nitroso Duloxetine at low levels?

A1: The most prevalent and sensitive technique for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high selectivity and sensitivity, which is crucial for detecting the trace levels of nitrosamine (B1359907) impurities required by regulatory agencies.[5] Specifically, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is a common approach.[2][3][6]

Q2: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for this compound analysis?

A2: The achievable LOD and LOQ can vary depending on the instrumentation, sample matrix, and method optimization. However, highly sensitive methods have been developed that can reach low parts-per-billion (ppb) levels. For instance, an LOD of 0.02 ng/mL has been reported.[3] Another method reported a quantitative range starting from 0.075 ng/mL.[2]

Q3: What are the main challenges encountered during the analysis of this compound?

A3: Researchers may face several challenges, including:

  • Matrix Effects: Complex sample matrices in pharmaceutical formulations can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.[7][8]

  • Isobaric Interferences: The presence of compounds with the same nominal mass-to-charge ratio as this compound can lead to false positive results. High-resolution mass spectrometry (HRMS) can be beneficial in distinguishing the target analyte from such interferences.[8][9]

  • Analyte Stability: N-nitrosamines can be susceptible to degradation, particularly photolysis. Proper sample handling and storage are crucial.[7]

  • Sample Preparation: Achieving efficient and reproducible extraction of this compound from various drug product formulations can be challenging due to the presence of different excipients.[2][3]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible CauseTroubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a mobile phase containing 0.1% formic acid is commonly used.[3]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Use a column with a different stationary phase (e.g., phenyl-hexyl) or add a competing amine to the mobile phase.
Issue 2: Low or No Analyte Signal (Ion Suppression)
Possible CauseTroubleshooting Steps
Matrix Effects - Perform a post-column infusion experiment to identify regions of ion suppression. - Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8] However, for NDXT, direct extraction with methanol (B129727) has been shown to be effective and simpler than LLE or SPE.[2][10] - Dilute the sample to reduce the concentration of interfering matrix components.
Incorrect MS Source Parameters Optimize ion source settings, including temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage, specifically for this compound.[8]
Analyte Degradation Prepare fresh samples and standards. Protect solutions from light and store them at an appropriate temperature.
Suboptimal Mobile Phase Composition Ensure the mobile phase composition is optimal for the ionization of this compound. Positive electrospray ionization (ESI+) is commonly used.[1][2]
Issue 3: High Background Noise or False Positives
Possible CauseTroubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8]
Carryover from Previous Injections Implement a robust needle and injection port washing procedure with a strong solvent.
Isobaric Interference - Optimize chromatographic separation to resolve the interference from the analyte peak. - If using a triple quadrupole MS, ensure the selected precursor and product ion transitions are highly specific to this compound. - Utilize High-Resolution Mass Spectrometry (HRMS), such as Orbitrap technology, to differentiate the analyte from interferences based on accurate mass.[9]

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound from various studies.

Analytical MethodLODLOQMatrixReference
LC-MS/MS0.02 ng/mLNot SpecifiedDuloxetine API and Drug Products[3]
LC-MS/MSNot Specified0.075 ng/mLDuloxetine API and Capsules[2]
LC-MS/MSNot Specified0.15 ppmDuloxetine[11]

Experimental Protocols

Protocol 1: Sample Preparation for Duloxetine Drug Substance and Capsules

This protocol is based on a validated method for the extraction of this compound.[3]

Materials:

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks

  • Centrifuge

  • 0.2 µm PTFE syringe filters

Procedure:

  • Drug Substance: Accurately weigh approximately 100 mg of the duloxetine drug substance into a 10 mL volumetric flask. Add 8 mL of methanol, sonicate for 10 minutes, and then dilute to the mark with methanol.

  • Capsules: For a 30 mg capsule, add 30 mL of methanol. Shake for 20 minutes at 300 rpm.

  • Centrifugation: Transfer the solution to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE membrane filter.

  • Dilution: The filtrate can be further diluted with a methanol/water mixture (1:1, v/v) to the desired concentration for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical LC-MS/MS parameters for the analysis of this compound.[1][3][4]

Liquid Chromatography (LC) Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Luna Omega Polar C18.[1][2]

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water.[3]

  • Mobile Phase B: Acetonitrile or Methanol.[1][3]

  • Gradient: A gradient elution is typically used to separate this compound from the parent drug and other impurities.

  • Flow Rate: 0.2 - 0.4 mL/min.[3][4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) Parameters:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][6]

  • Precursor Ion (Q1): m/z 327.[12]

  • Product Ion (Q3): m/z 183.[12]

  • Source Parameters:

    • Curtain Gas (CUR): 35

    • Collision Gas (CAD): Medium

    • Ion Source Gas 1 (GS1): 40

    • Ion Source Gas 2 (GS2): 20

    • Temperature (TEM): 300°C

    • Ion Spray Voltage (IS): 5500 V

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample (Drug Substance/Product) dissolve Dissolve/Extract with Methanol weigh->dissolve centrifuge Centrifuge dissolve->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample filter->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_peak Poor Peak Shape cluster_signal Low/No Signal cluster_noise High Background/False Positives start Analytical Issue Encountered p1 Check for Column Overload start->p1 s1 Investigate Matrix Effects start->s1 n1 Use High-Purity Solvents start->n1 p2 Verify Mobile Phase pH p1->p2 p3 Inspect Column Condition p2->p3 s2 Optimize MS Source Parameters s1->s2 s3 Check for Analyte Degradation s2->s3 n2 Improve System Wash Procedure n1->n2 n3 Address Isobaric Interferences (HRMS) n2->n3

Caption: Troubleshooting logic for common analytical issues.

References

resolving co-eluting peaks in N-Nitroso Duloxetine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of N-Nitroso Duloxetine (B1670986). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of N-Nitroso Duloxetine?

The main challenges in analyzing this compound stem from its potential to be present at trace levels in the duloxetine drug substance or product. This necessitates highly sensitive and selective analytical methods. Furthermore, the structural similarity between this compound, the active pharmaceutical ingredient (API) duloxetine, and potential degradation products can lead to chromatographic co-elution, complicating accurate quantification.

Q2: Why is resolving co-eluting peaks critical in this compound analysis?

Co-eluting peaks can lead to inaccurate quantification of this compound, a potential genotoxic impurity. Regulatory agencies have strict limits on such impurities, and failure to accurately measure them can have significant implications for drug safety and compliance. Co-elution can mask the presence of this compound or lead to an overestimation of its concentration, both of which are serious concerns.

Q3: What are the common degradation products of Duloxetine that could potentially co-elute with this compound?

Forced degradation studies of duloxetine have identified several degradation products under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[1][2][3] These degradation products include, but are not limited to, 1-naphthol, as well as various isomers and related substances.[3] Given the complexity of the degradation profile, there is a potential for one or more of these degradants to have similar chromatographic behavior to this compound, leading to co-elution.

Q4: What is the recommended analytical technique for this compound analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound.[4][5][6][7][8] This is due to the high sensitivity and selectivity of LC-MS/MS, which is essential for detecting and quantifying trace levels of this impurity in the presence of high concentrations of the duloxetine API and other related substances.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide addresses the common issue of co-elution between this compound and other components in the sample matrix.

Issue: Poor resolution or co-elution of this compound with an unknown peak.

Potential Cause 1: Suboptimal Mobile Phase Composition

The composition of the mobile phase, including the organic modifier and pH, plays a critical role in chromatographic selectivity.

Suggested Solutions:

  • Adjust the Organic Modifier: If using a gradient method, try altering the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For basic compounds like duloxetine and its related substances, adjusting the pH can alter their charge state and interaction with the stationary phase. A systematic study of pH variation within the stable range of the column is recommended.[1]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

Potential Cause 2: Inappropriate Stationary Phase

The choice of the stationary phase is fundamental to achieving the desired separation. If the current column chemistry does not provide adequate resolution, a different selectivity may be required.

Suggested Solutions:

  • Consider Alternative C18 Chemistries: Not all C18 columns are the same. Columns with different bonding densities, end-capping, or base silica (B1680970) can offer different selectivities.

  • Explore Different Stationary Phases: If a C18 column is not providing the desired separation, consider columns with different stationary phases such as C8, phenyl-hexyl, or polar-embedded phases. These can offer alternative retention mechanisms and improve the resolution of structurally similar compounds.[3]

Potential Cause 3: Inadequate Method Temperature

Column temperature can influence the viscosity of the mobile phase, analyte retention, and selectivity.

Suggested Solution:

  • Optimize Column Temperature: Systematically evaluate the effect of column temperature on the separation. Increasing or decreasing the temperature can sometimes improve the resolution of co-eluting peaks. Be mindful of the thermal stability of the analytes.[1]

Experimental Protocols

Below are examples of starting chromatographic conditions that have been used for the analysis of this compound and the separation of duloxetine from its impurities. These can be used as a starting point for method development and troubleshooting.

Table 1: Example LC-MS/MS Conditions for this compound Analysis [7]

ParameterCondition
Column Luna Omega Polar C18 (1.6 µm, 2.1 x 100 mm)
Mobile Phase 0.1% Formic acid/2 mM Ammonium acetate (B1210297) in water and Acetonitrile (11:9, v/v)
Elution Mode Isocratic
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Detection MS/MS (MRM mode)
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 2: Example Stability-Indicating HPLC Method for Duloxetine and Impurities [1]

ParameterCondition
Column C18 (1.8 µm, 4.6 x 50 mm)
Mobile Phase A 0.01 M KH2PO4 (pH 4.0), Tetrahydrofuran, and Methanol (67:23:10, v/v/v)
Mobile Phase B 0.01 M KH2PO4 (pH 4.0) and Acetonitrile (60:40, v/v)
Elution Mode Gradient
Flow Rate 0.6 mL/min
Detection UV at 236 nm

Visualizing the Troubleshooting Workflow

A logical approach is crucial when troubleshooting co-elution issues. The following diagram illustrates a typical workflow for addressing poor peak resolution.

Troubleshooting Co-elution cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Outcome start Poor Peak Resolution (Co-elution Suspected) mobile_phase Adjust Mobile Phase - Organic % - pH - Solvent Type start->mobile_phase Step 1 evaluation Evaluate Resolution mobile_phase->evaluation stationary_phase Change Stationary Phase - Different C18 - Phenyl-hexyl, C8, etc. stationary_phase->evaluation temperature Modify Column Temperature temperature->evaluation evaluation->stationary_phase Resolution ≤ 1.5 evaluation->temperature Resolution ≤ 1.5 success Resolution Achieved evaluation->success Resolution > 1.5 failure Resolution Still Poor evaluation->failure Exhausted Options

Caption: A systematic workflow for troubleshooting co-eluting peaks in chromatography.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Nitroso Duloxetine (B1670986).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to ion suppression.

Problem 1: Low or inconsistent signal intensity for N-Nitroso Duloxetine.

  • Possible Cause: Co-eluting matrix components from the sample are suppressing the ionization of the analyte in the MS source. This is a common phenomenon in LC-MS analysis, where other compounds in the sample compete with the analyte for ionization, leading to a reduced signal.[1][2]

  • Solutions:

    • Optimize Sample Preparation: The most effective way to mitigate ion suppression is to remove interfering matrix components before analysis.

      • Method: A simple and effective sample preparation involves extracting the sample with a suitable organic solvent, followed by centrifugation and filtration. For duloxetine capsules and tablets, extraction with methanol (B129727) or acetonitrile (B52724) has been shown to be effective.[3][4] One study found that liquid-liquid extraction with hexane (B92381) was not suitable due to poor recovery of this compound, and solid-phase extraction (SPE) also resulted in low recovery.[3]

      • Protocol:

        • For capsules or tablets, add 30 mL of methanol per capsule/tablet.

        • Shake for 20-40 minutes.

        • Centrifuge the supernatant at 3000 rpm for 10 minutes.

        • Filter the clear supernatant through a 0.2 μm PTFE membrane filter.[3]

    • Chromatographic Separation: Improve the separation of this compound from matrix interferences.

      • Method: Adjusting the mobile phase composition and gradient can shift the retention time of the analyte away from interfering components.

      • Actionable Advice: Experiment with different mobile phase compositions. One successful method utilized a mobile phase consisting of 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (11:9, v/v) with an isocratic elution.[5] Another approach used a gradient elution with 0.1% ammonia (B1221849) and 0.1% formic acid in water as mobile phase A and 100% methanol as mobile phase B.[6]

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

Problem 2: Poor reproducibility and accuracy in quantitative analysis.

  • Possible Cause: Inconsistent matrix effects across different samples, leading to variable ion suppression. The composition of the matrix can vary from sample to sample, causing fluctuations in the degree of ion suppression.

  • Solutions:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

    • Post-Extraction Spiking: To assess the extent of ion suppression, a known amount of this compound standard can be spiked into a blank sample extract after the sample preparation process. The response is then compared to that of the standard in a clean solvent. A lower response in the matrix indicates ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the duloxetine drug product or active pharmaceutical ingredient (API) interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2]

Q2: How do I know if I have an ion suppression problem?

A2: A common indicator of ion suppression is a significantly lower signal response for this compound in a sample matrix compared to a pure standard solution of the same concentration. Inconsistent results between different sample preparations of the same material can also be a sign. A post-column infusion experiment can definitively identify regions of ion suppression in your chromatogram.

Q3: Can the choice of ionization technique affect ion suppression?

A3: Yes. While most methods for this compound utilize Electrospray Ionization (ESI) in positive mode, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression from non-volatile matrix components.[1] However, ESI is generally preferred for its sensitivity with polar molecules like this compound.

Q4: Are there specific excipients in duloxetine formulations that are known to cause ion suppression?

A4: While specific excipients are not always identified as the direct cause in published methods, it is acknowledged that excipients in tablets and capsules can interfere with the analysis.[3] Therefore, sample preparation methods are designed to remove these as much as possible.

Q5: One published method states that the matrix had no effect. Does this mean I won't experience ion suppression?

A5: Not necessarily. A validated method that shows no significant matrix effect is specific to the conditions of that method (e.g., sample preparation, chromatography, and instrument parameters).[3][5] If your experimental conditions differ, you may still encounter ion suppression. It is always good practice to evaluate for matrix effects during method development and validation for your specific application.

Experimental Protocols and Data

Below are tables summarizing key experimental parameters from published LC-MS/MS methods for the analysis of this compound.

Table 1: Sample Preparation Methods

ParameterMethod 1[3]Method 2[4]
Sample Type Duloxetine API, Capsules, TabletsDuloxetine Preparations
Extraction Solvent Methanol/Milli-Q water (1/1, v/v) for API; Methanol for Capsules/TabletsAcetonitrile
Procedure Shake for 20-40 min, centrifuge at 3000 rpm for 10 min, filter (0.2 μm PTFE)Extraction (details not specified)
Key Finding LLE with hexane and SPE were found to be unsuitable.External calibration curve used for quantification.

Table 2: Liquid Chromatography Parameters

ParameterMethod 1[5]Method 2[6]Method 3[4]
LC System Not SpecifiedNot SpecifiedLC-MS/MS (e.g., AB Sciex QTRAP 5500)
Column Luna Omega Polar C18Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5-μmLuna 3u Phenyl-Hexyl, 50x2 mm, 3 µm
Mobile Phase A 0.1% formic acid and 2 mM ammonium acetate in water0.1% ammonia and 0.1% formic acid in waterMilli-Q water with 0.1% formic acid
Mobile Phase B Acetonitrile100% MethanolAcetonitrile
Elution Mode Isocratic (A:B, 11:9, v/v)GradientNot Specified
Flow Rate 0.2 mL/minNot SpecifiedNot Specified

Table 3: Mass Spectrometry Parameters

ParameterMethod 1[5]Method 2[6]
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion [M+NH₄]⁺ at m/z 344Not Specified
Product Ion m/z 183Not Specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Analysis sample Duloxetine Sample (API, Capsule, or Tablet) extraction Solvent Extraction (e.g., Methanol) sample->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.2 µm PTFE) centrifuge->filter lc LC Separation filter->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Figure 1. A typical experimental workflow for the LC-MS analysis of this compound.

troubleshooting_workflow start Low or Inconsistent Signal Observed check_sample_prep Review Sample Preparation start->check_sample_prep optimize_chroma Optimize Chromatography start->optimize_chroma matrix_effect Evaluate Matrix Effects start->matrix_effect solution_prep Improve Sample Cleanup (e.g., Solvent Choice) check_sample_prep->solution_prep solution_chroma Adjust Mobile Phase / Gradient optimize_chroma->solution_chroma solution_matrix Use Matrix-Matched Calibrators matrix_effect->solution_matrix

Figure 2. A logical workflow for troubleshooting ion suppression in this compound analysis.

References

Technical Support Center: N-Nitroso Duloxetine Analytical Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Nitroso Duloxetine (B1670986) (NDXT) in analytical solutions. Ensuring the stability of your analytical solutions is critical for accurate quantification and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Nitroso Duloxetine in analytical solutions?

A1: The stability of this compound can be influenced by several factors, including the chemical composition of the solvent, the pH of the solution, storage temperature, and exposure to light. Forced degradation studies on the parent compound, duloxetine, have shown significant degradation under acidic, alkaline, and aqueous hydrolytic conditions, as well as upon exposure to light.[1][2][3] While NDXT itself may exhibit different stability characteristics, these factors are crucial to consider in your experimental design.

Q2: What are the recommended solvents for preparing this compound analytical solutions?

A2: Methanol (B129727) or a mixture of methanol and water is recommended for preparing this compound solutions.[4][5][6] One study noted concerns about the stability of NDXT in acetonitrile (B52724), whereas solutions prepared in methanol were found to be stable.[6] Stock solutions are typically prepared in methanol, and working standards can be further diluted with a mixture of methanol and water or acetonitrile and water.[4][5]

Q3: How long can I expect my this compound analytical solutions to be stable?

A3: The stability of your analytical solutions will depend on the storage conditions and the solvent used. A validated LC-MS/MS method has shown that sample solutions of this compound in a methanol/Milli-Q water (1/1, v/v) mixture are stable for up to 7 days.[4][7][8] Another study demonstrated the stability of standard and sample solutions for 15 hours when stored at 2-8°C.[9] It is always best practice to prepare fresh standards for each analytical run or to validate the stability of your solutions under your specific laboratory conditions.

Q4: What are the typical analytical techniques used to analyze this compound?

A4: The most common and sensitive method for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][10][11] This technique offers high selectivity and sensitivity, which is crucial for detecting the low levels of nitrosamine (B1359907) impurities required by regulatory agencies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreasing peak area for NDXT over a sequence of injections. Degradation of NDXT in the analytical solution at autosampler temperature.1. Re-prepare fresh standards and samples.2. If the issue persists, perform a short-term stability study in your autosampler to determine the maximum allowable run time.3. Consider using a cooled autosampler if available.
Appearance of unknown peaks in the chromatogram. Degradation of NDXT or the presence of impurities in the solvent.1. Analyze a solvent blank to rule out solvent contamination.2. If new peaks are observed in the standard or sample, it may indicate degradation. Prepare fresh solutions.3. If possible, use LC-MS/MS to identify the mass of the unknown peaks to investigate potential degradation products.
Poor peak shape or inconsistent retention times. Issues with the chromatographic method or column integrity.1. Ensure the mobile phase is correctly prepared and degassed.2. Check for column contamination or degradation. Flush the column or replace it if necessary.3. Verify that the pH of the mobile phase is appropriate for the column and analyte.
Inaccurate or irreproducible quantitative results. Instability of the stock or working solutions.1. Prepare fresh stock and working solutions from a reliable reference standard.2. Verify the accuracy of your pipettes and other volumetric glassware.3. Ensure complete dissolution of the reference standard when preparing the stock solution.

Experimental Protocols

Protocol for Assessing Short-Term Solution Stability

This protocol outlines a general procedure to evaluate the stability of this compound in a specific analytical solvent under defined storage conditions.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent (e.g., methanol) to prepare a stock solution of a specific concentration.

  • Preparation of Stability Samples: Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the stability sample in triplicate using a validated, stability-indicating analytical method (e.g., LC-MS/MS). The average peak area or concentration will serve as the initial value.

  • Storage: Store the remaining stability solution under the desired conditions (e.g., room temperature, 2-8°C, or in the autosampler).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the stored solution and analyze it in triplicate.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) measurement. A common acceptance criterion for stability is a recovery of 90-110% of the initial concentration.

Summary of Analytical Methods for this compound
Parameter Method 1 Method 2 Method 3
Technique LC-MS/MS[4][5]LC-MS/MS[11]LC-MS/MS[10]
Column Not specifiedAgilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μmNot specified
Mobile Phase A Not specified0.1% ammonia (B1221849) and 0.1% formic acid in waterNot specified
Mobile Phase B Not specified100% MethanolNot specified
Elution Mode Not specifiedGradientNot specified
Detection Mode Positive ESI MRMPositive ESI MRMMRM
Sample Preparation Methanol/Milli-Q water (1/1, v/v) extractionNot specifiedAcetonitrile extraction

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Analytical Results check_solution Prepare Fresh Analytical Solutions start->check_solution issue_persists Issue Persists check_solution->issue_persists issue_resolved Issue Resolved issue_persists->issue_resolved No check_method Verify Analytical Method Parameters issue_persists->check_method Yes check_instrument Check Instrument Performance check_method->check_instrument conduct_stability_study Conduct Formal Solution Stability Study check_instrument->conduct_stability_study end Optimized & Validated Procedure conduct_stability_study->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Solution_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., in Methanol) prep_working Prepare Working Solution prep_stock->prep_working time_zero Analyze at Time = 0 (Initial Measurement) prep_working->time_zero store Store Solution under Defined Conditions (Temp, Light) time_zero->store time_points Analyze at Pre-defined Time Intervals store->time_points calculate Calculate % Recovery vs. Time 0 time_points->calculate determine_stability Determine Solution Stability Period calculate->determine_stability

Caption: Experimental workflow for assessing solution stability.

References

Technical Support Center: N-Nitroso Duloxetine MS/MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for the detection of N-Nitroso Duloxetine.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound detection by LC-MS/MS?

A1: The selection of precursor and product ions for this compound can depend on the mobile phase composition and instrument source conditions. The most commonly reported ions are summarized below. It is recommended to verify the most abundant and stable precursor ion during method development.

Q2: I am observing a strong signal at m/z 183, but the expected protonated molecule at m/z 327 is weak or absent. What could be the cause?

A2: This is a common issue and is often due to in-source fragmentation, where the this compound molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] The fragment at m/z 183 can be so prominent that some methods use it as the precursor ion for MS/MS.[1]

Q3: How can I minimize in-source fragmentation of this compound?

A3: To reduce in-source fragmentation, you can try the following:

  • Lower the cone voltage (or nozzle potential/fragmentor voltage): This is a primary parameter controlling the energy in the ion source. Systematically decrease the cone voltage to find a balance between ionization efficiency and fragmentation.[1]

  • Reduce the source temperature: High temperatures can contribute to the thermal degradation of the analyte. Experiment with lowering the source temperature.[1]

  • Optimize other source parameters: Adjusting nebulizer gas flow and drying gas flow can also influence ion stability.

Q4: My assay is suffering from poor sensitivity. How can I improve the signal for this compound?

A4: Poor sensitivity can stem from several factors. Consider the following optimization steps:

  • Mobile Phase Composition: Ensure the mobile phase pH is suitable for efficient ionization of this compound. The use of additives like ammonium (B1175870) acetate (B1210297) can promote the formation of the [M+NH4]+ adduct at m/z 344, which may be more stable and provide a better signal than the protonated molecule.[2][3]

  • MS/MS Transition Optimization: The collision energy should be carefully optimized for the selected precursor-product ion pair to ensure maximum fragmentation efficiency.

  • Sample Preparation: The presence of matrix components from the drug product can suppress the ionization of this compound.[4] An effective sample cleanup procedure is crucial.

  • Chromatography: Poor peak shape can lead to lower apparent sensitivity.[4] Ensure your chromatographic method provides sharp, symmetrical peaks.

Q5: I am seeing a peak at the correct m/z for this compound, but I suspect it is an interference. How can I confirm the identity of my peak?

A5: Peak confirmation is critical, especially at low levels.

  • Multiple Reaction Monitoring (MRM): Monitor at least two different product ions for your this compound precursor. The ratio of these product ions should be consistent between your samples and a known standard.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between this compound and co-eluting interferences that have very similar nominal masses.[5] This is particularly useful as interferences with close m/z values have been reported for this compound.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No or Low Signal for Precursor Ion In-source fragmentation, poor ionization, incorrect mobile phase.Optimize cone voltage and source temperature.[1] Check mobile phase pH and consider using additives like ammonium acetate to promote adduct formation.[2][3]
High Background Noise Matrix effects, contaminated mobile phase or LC system.Implement a more rigorous sample cleanup. Use fresh, high-purity mobile phase solvents and additives. Flush the LC system and mass spectrometer.
Poor Peak Shape Incompatible sample diluent with mobile phase, column degradation, secondary interactions with the stationary phase.Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.[4] Use a new column. Consider a different column chemistry.
Inconsistent Ion Ratios (for multiple MRMs) Co-eluting interference, insufficient collision energy, unstable spray.Improve chromatographic separation. Re-optimize collision energy for each transition. Check for spray stability and optimize source position.
Over-quantification Isobaric interference (a different compound with the same nominal mass).Improve chromatographic resolution to separate the interference.[5] If using a triple quadrupole, a tighter mass tolerance may help.[5] High-resolution mass spectrometry is the most effective solution.[5]

Quantitative Data Summary

The following tables summarize typical MS/MS parameters and reported method performance for the analysis of this compound.

Table 1: Reported MS/MS Transitions for this compound

Precursor Ion (m/z)AdductProduct Ion (m/z)Collision Energy (V or eV)
344[M+NH4]+183-10.0 V[2][3][6]
327[M+H]+1839 eV[1]
183In-source fragment123Not specified[1]

Table 2: Example Method Performance Characteristics

ParameterReported Value
Limit of Detection (LOD)0.02 ng/mL[2]
Limit of Quantitation (LOQ)0.075 ng/mL[2]
Linearity Range0.075 - 3.75 ng/mL[2][3]
Correlation Coefficient (r)> 0.999[6][7]
Recovery82.5% - 113.4% (depending on matrix)[2][3]

Experimental Protocols

Protocol 1: Method Development for this compound Quantification

This protocol outlines a general approach for developing a robust LC-MS/MS method for this compound.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Perform serial dilutions to create working standards for optimization and calibration curves.

  • Direct Infusion/Flow Injection Analysis:

    • Infuse a working standard solution (e.g., 100 ng/mL) directly into the mass spectrometer to determine the most abundant precursor ion.

    • Acquire full scan mass spectra in positive ionization mode. Look for the protonated molecule [M+H]+ at m/z 327 and potential adducts like the ammonium adduct [M+NH4]+ at m/z 344 (if ammonium is present in the infusion solvent).

    • Select the most intense precursor ion and perform a product ion scan to identify stable and abundant product ions.

    • For each selected precursor-product ion pair, optimize the collision energy to maximize the product ion signal.

  • Chromatographic Method Development:

    • Select a suitable reversed-phase column, such as a C18 column.[2][3][7][8]

    • Develop a mobile phase gradient using water and an organic solvent (acetonitrile or methanol) with additives like 0.1% formic acid and/or 2 mM ammonium acetate.[2][3]

    • Optimize the gradient to achieve good retention and peak shape for this compound, and to separate it from the Duloxetine active pharmaceutical ingredient (API) and other potential impurities.

  • Sample Preparation:

    • Develop a sample extraction procedure to efficiently extract this compound from the drug product matrix while minimizing the co-extraction of interfering substances. This may involve dissolution in an appropriate solvent followed by centrifugation and/or solid-phase extraction (SPE).[2]

  • Method Validation:

    • Once the method is optimized, perform a full validation according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[7]

Visualizations

Method_Development_Workflow cluster_prep 1. Preparation cluster_ms_opt 2. MS Optimization cluster_lc_opt 3. LC Optimization cluster_validation 4. Validation prep_std Prepare N-Nitroso Duloxetine Standards infusion Direct Infusion Analysis prep_std->infusion select_precursor Select Precursor Ion (e.g., m/z 344 or 327) infusion->select_precursor select_product Identify Product Ions (e.g., m/z 183) select_precursor->select_product opt_ce Optimize Collision Energy select_product->opt_ce select_column Select C18 Column opt_ce->select_column opt_mobile_phase Optimize Mobile Phase & Gradient select_column->opt_mobile_phase check_peak Assess Peak Shape & Retention opt_mobile_phase->check_peak sample_prep Develop Sample Prep check_peak->sample_prep validation Perform Full Method Validation (ICH) sample_prep->validation

Caption: Workflow for LC-MS/MS Method Development.

Troubleshooting_Logic start Low or No Signal for This compound check_precursor Is Precursor Ion (m/z 327 or 344) Observed in Full Scan? start->check_precursor observe_183 Is m/z 183 the Dominant Ion? check_precursor->observe_183 No check_product Is Product Ion (m/z 183) Signal Low in MRM Mode? check_precursor->check_product Yes action_in_source Potential In-Source Fragmentation. - Lower Cone Voltage - Lower Source Temperature observe_183->action_in_source Yes action_no_ion Poor Ionization Issue. - Check Mobile Phase pH - Add/Optimize Ammonium Acetate - Check Instrument Performance observe_183->action_no_ion No action_ce Optimize Collision Energy (CE) for the Specific Transition. check_product->action_ce Yes action_matrix Potential Matrix Suppression. - Improve Sample Cleanup - Check for Co-elution check_product->action_matrix No

References

Technical Support Center: N-Nitroso Duloxetine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Duloxetine (B1670986) (NDXT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on addressing poor recovery.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of poor recovery of N-Nitroso Duloxetine?

Poor recovery of this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction from the sample matrix, analyte instability in the chosen solvent, or adsorption to labware.

  • Analyte Stability: N-Nitroso compounds can be sensitive to light and high temperatures, leading to degradation if not handled properly.[1]

  • Chromatographic Conditions: Suboptimal mobile phase composition, pH, or column chemistry can lead to poor peak shape and inaccurate quantification.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of NDXT in the mass spectrometer, leading to inaccurate results.

Q2: I'm observing low recovery when analyzing duloxetine tablets. What could be the issue?

Poor recovery in duloxetine tablets is a known issue and can be attributed to the higher percentage of excipients compared to capsules.[2][3][4] These excipients can interfere with the extraction process, and NDXT may adsorb to them, leading to lower recovery rates.[2][3][4] It has been noted that at higher spiking concentrations, recovery rates for tablets can be particularly poor.[2][3][4]

To troubleshoot this, consider the following:

  • Optimize Extraction Time: Tablets may require a longer disintegration and extraction time.

  • Adjust Spiking Levels: If validating the method, using lower and intermediate spiking concentrations might yield better accuracy.[2][3]

  • Sample Homogenization: For capsule analysis, poor repeatability has been linked to variations in NDXT content between individual capsules. Preparing a composite sample by mixing the contents of several capsules can improve consistency.[2][3]

Q3: Which extraction solvent is recommended for this compound?

Methanol (B129727) is the recommended solvent for extracting this compound.[2][3][5] Studies have shown that NDXT is extracted more rapidly and exhibits better stability in methanol compared to acetonitrile (B52724).[2][3][5] While acetonitrile can be used, there are concerns about the stability of NDXT in it.[2][3][5] Liquid-liquid extraction with hexane (B92381) and solid-phase extraction have been found to be unsuitable due to very low or no recovery of NDXT.[2][5]

Q4: How can I prevent the artificial formation of nitrosamines during my analysis?

Artificial formation of nitrosamines can occur in the presence of a nitrosating agent and a secondary or tertiary amine under acidic conditions.[1] To mitigate this:

  • pH Control: Maintain a neutral or basic pH for your sample and mobile phase.[1]

  • Use High-Purity Reagents: Avoid sources of nitrite (B80452) contamination in your reagents and water.[1]

  • Consider Nitrosation Inhibitors: Antioxidants like ascorbic acid or alpha-tocopherol (B171835) can be added to suppress nitrosamine (B1359907) formation.[1][6]

Q5: What are the optimal storage conditions for this compound standards and samples?

N-nitrosamines are known to be sensitive to light.[1][6] Therefore, it is crucial to:

  • Use Amber Vials: Protect all standard solutions and samples from UV light by using amber glassware or light-blocking vials.[1][7]

  • Refrigerate or Freeze: Store stock solutions of NDXT under refrigerated conditions. Sample solutions have been shown to be stable for up to 7 days when stored properly.[2][3]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery

This is one of the most common issues encountered. The following decision tree can guide your troubleshooting process.

Poor_Recovery_Troubleshooting start Start: Poor Recovery Observed sample_prep Review Sample Preparation start->sample_prep extraction_solvent Is the extraction solvent methanol? sample_prep->extraction_solvent use_methanol Action: Switch to methanol for extraction. [3, 5, 14] extraction_solvent->use_methanol No matrix_effects Investigate Matrix Effects (especially for tablets). [3, 5, 18] extraction_solvent->matrix_effects Yes use_methanol->matrix_effects optimize_extraction Action: Increase extraction time/sonication. [10] matrix_effects->optimize_extraction analyte_stability Check Analyte Stability optimize_extraction->analyte_stability light_protection Are samples protected from light (amber vials)? [2, 6] analyte_stability->light_protection use_amber_vials Action: Use amber vials for all standards and samples. [2, 6] light_protection->use_amber_vials No lc_ms_conditions Review LC-MS/MS Conditions light_protection->lc_ms_conditions Yes use_amber_vials->lc_ms_conditions end Recovery Improved lc_ms_conditions->end

Caption: Troubleshooting Decision Tree for Poor NDXT Recovery.

Issue 2: Poor Chromatographic Peak Shape

Poor peak shape (e.g., tailing, fronting, or broad peaks) can significantly impact the accuracy of quantification.

Potential Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. A common mobile phase for NDXT analysis consists of 0.1% formic acid in water and acetonitrile/methanol.[8]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions Ensure the mobile phase composition is optimal. The use of a phenyl-hexyl column has been reported for good peak shape.[8]

Quantitative Data Summary

The recovery of this compound can vary significantly depending on the sample matrix and the analytical method employed. Below is a summary of reported recovery data from a validated LC-MS/MS method.[2][4]

Sample Matrix Spiking Concentration (ng/mL) Recovery Rate (%) Repeatability (%RSD, n=9)
Duloxetine API0.075 - 3.7582.5 - 91.66.9
Duloxetine Capsules0.075 - 3.7591.0 - 113.410.9
Duloxetine Tablets0.075 - 1.87570.6 - 109.121.6

Note: Poor recovery was observed for tablets at a spiking concentration of 3.75 ng/mL.[2][3][4]

Experimental Protocols

Protocol 1: Sample Preparation for Duloxetine Capsules and Tablets

This protocol is based on a validated LC-MS/MS method for the determination of NDXT.[2][3]

  • Sample Weighing: For capsules, prepare a composite by mixing the contents of several capsules. Weigh an amount of the composite powder or crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Spiking (for validation/recovery): Spike the sample with the desired concentration of this compound standard solution.

  • Extraction: Add a precise volume of methanol to the centrifuge tube.

  • Vortexing/Sonication: Vortex the tube for several minutes to ensure thorough mixing. Sonication can also be used to aid in extraction.

  • Centrifugation: Centrifuge the sample to pellet the excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Sample_Prep_Workflow start Start: Weigh Sample add_methanol Add Methanol start->add_methanol vortex Vortex/Sonicate add_methanol->vortex centrifuge Centrifuge vortex->centrifuge filter Filter (0.22 µm) centrifuge->filter analyze LC-MS/MS Analysis filter->analyze end End: Report Results analyze->end

Caption: General Workflow for NDXT Sample Preparation.

Protocol 2: LC-MS/MS Conditions

The following are typical starting conditions for the analysis of this compound. Method optimization will be required for your specific instrumentation and application.

Parameter Condition
LC System UHPLC or HPLC system
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5-μm) or Kinetex Phenyl-Hexyl (4.6 x 50 mm, 2.6 µm)[8][9][10]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or 100% Methanol[8][9][10]
Gradient A suitable gradient to resolve NDXT from the API and other impurities (e.g., 5-95% B over 10 minutes)[1]
Flow Rate 0.3 - 0.8 mL/min[1][11]
Column Temperature 30 - 40 °C[1]
Injection Volume 1 - 10 µL[1]
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[2][9]
Acquisition Mode Multiple Reaction Monitoring (MRM)[2][9]

Recommended MRM Transitions for this compound:

  • Precursor Ion (Q1): m/z [To be determined based on specific instrumentation and NDXT standard]

  • Product Ion (Q3): m/z [To be determined based on specific instrumentation and NDXT standard]

Disclaimer: This technical support guide is intended for informational purposes only. All experimental work should be conducted in a controlled laboratory environment by qualified personnel. Users should validate all analytical methods for their specific application.

References

preventing in-situ formation of N-Nitroso Duloxetine during testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the in-situ formation of N-Nitroso Duloxetine during analytical testing. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results.

Troubleshooting Guide: Unexpected Detection of this compound

The unexpected detection of this compound can be a significant issue, potentially leading to false-positive results. This guide will help you diagnose and resolve common problems encountered during your analysis.

IssuePotential CauseRecommended Solution
This compound detected in a sample expected to be free of this impurity. In-situ formation during sample preparation or analysis: This can occur if the analytical conditions are acidic and there are residual nitrites in your reagents, solvents, or on your equipment.1. Control the pH: Ensure your sample and mobile phase solutions are buffered to a neutral or slightly basic pH to inhibit the nitrosation reaction.[1][2] 2. Use Nitrite (B80452) Scavengers: Add an antioxidant like ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) to your sample preparation. Studies have shown that concentrations as low as 0.25% to 1% can significantly reduce or prevent nitrosamine (B1359907) formation. 3. High-Purity Reagents: Use freshly prepared, high-purity solvents and reagents to minimize nitrite contamination.
Inconsistent this compound levels across replicate injections of the same sample. Carryover from the autosampler: Residual this compound from a previous high-concentration sample may be contaminating subsequent injections.1. Optimize Wash Solvents: Implement a robust needle and injection port washing procedure between injections. A mixture of organic solvent and water is often effective. 2. Blank Injections: Run blank injections (solvent only) between samples to ensure the system is clean.
Poor peak shape or signal-to-noise ratio for this compound. Matrix effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression.[1]1. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. 2. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before LC-MS analysis.
False positives due to isobaric interference. Co-eluting compounds with the same mass-to-charge ratio (m/z) as this compound. High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and interfering compounds based on their exact mass.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of in-situ this compound formation during testing?

A1: The primary cause is the reaction of the secondary amine in the Duloxetine molecule with nitrosating agents under acidic conditions. These nitrosating agents are often formed from residual nitrite impurities present in reagents, excipients, or solvents.[2]

Q2: How can I be sure that the this compound I'm detecting is from in-situ formation and not from the drug product itself?

A2: To differentiate between in-situ formation and actual contamination, you can perform a spike-recovery experiment with a known amount of a nitrosamine precursor (like sodium nitrite) and a scavenger (like ascorbic acid). If the addition of the scavenger significantly reduces or eliminates the this compound peak, it is a strong indicator of in-situ formation.

Q3: What concentration of ascorbic acid is recommended to prevent nitrosamine formation?

A3: Studies have shown that ascorbic acid concentrations between 0.25% and 1% (by weight) in the formulation can be effective in inhibiting nitrosamine formation. The optimal concentration may depend on the specific sample matrix and the level of nitrite contamination.

Q4: Are there any specific LC-MS mobile phase conditions that can help prevent in-situ formation?

A4: Yes, using a mobile phase with a neutral or slightly basic pH can help prevent the formation of nitrosating agents. The use of ammonium (B1175870) formate (B1220265) as a buffer in the mobile phase can also be beneficial for improving peak shape and ionization efficiency in LC-MS analysis.[3][4][5]

Q5: Where can I find official guidance on nitrosamine impurity testing?

A5: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance documents on the control of nitrosamine impurities in human drugs.[6][7][8][9][10] It is recommended to consult these documents for the latest regulatory expectations.

Experimental Protocols

Protocol 1: Sample Preparation with In-situ Formation Control

This protocol describes a method for preparing a Duloxetine sample for LC-MS/MS analysis while minimizing the risk of in-situ this compound formation.

Materials:

  • Duloxetine drug substance or product

  • Methanol (B129727) (HPLC grade)

  • Deionized water (≥ 18 MΩ·cm)

  • Ascorbic acid

  • Ammonium formate

  • Formic acid (for mobile phase preparation)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the Diluent: Dissolve a sufficient amount of ascorbic acid in a 50:50 (v/v) mixture of methanol and deionized water to achieve a final concentration of 0.5% (w/v).

  • Sample Weighing: Accurately weigh a portion of the Duloxetine sample and transfer it to a volumetric flask.

  • Dissolution: Add the prepared diluent to the volumetric flask and sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilution: Dilute the solution to the final volume with the diluent.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter into an LC vial.

  • Analysis: Analyze the sample immediately using a validated LC-MS/MS method.

Protocol 2: Recommended LC-MS/MS Method for this compound Quantification

This method is designed for the sensitive and specific quantification of this compound.

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium acetate (B1210297) in Water[5]
Mobile Phase B Acetonitrile
Gradient Optimized for separation of Duloxetine and this compound
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 344 → 183 (or other validated product ion)[5]
Collision Energy Optimized for the specific instrument

Visualizations

Troubleshooting_Workflow start Unexpected this compound Peak Detected check_insitu Is in-situ formation suspected? start->check_insitu add_scavenger Re-analyze sample with Ascorbic Acid (0.5%) check_insitu->add_scavenger Yes check_carryover Is there carryover from previous injections? check_insitu->check_carryover No insitu_yes Yes peak_disappears Peak disappears or is significantly reduced? add_scavenger->peak_disappears insitu_confirmed In-situ formation confirmed. Implement preventative measures: - Control pH - Use scavengers - Use high-purity reagents peak_disappears->insitu_confirmed Yes peak_disappears->check_carryover No insitu_no No improve_wash Improve autosampler wash method. Inject blanks between samples. check_carryover->improve_wash Yes check_matrix Are there signs of matrix effects (e.g., ion suppression)? check_carryover->check_matrix No carryover_yes Yes carryover_no No optimize_sample_prep Optimize sample preparation: - Dilute sample - Use SPE or LLE check_matrix->optimize_sample_prep Yes end_investigation Potential contamination in the drug product. Further investigation required. check_matrix->end_investigation No matrix_yes Yes matrix_no No

Caption: Troubleshooting workflow for unexpected this compound detection.

Prevention_Pathway title Key Strategies to Prevent In-situ Formation control_ph Control pH (Neutral to slightly basic) inhibition Inhibition of Nitrosation Reaction control_ph->inhibition use_scavengers Use Nitrite Scavengers (e.g., Ascorbic Acid) use_scavengers->inhibition high_purity Use High-Purity Reagents high_purity->inhibition accurate_result Accurate and Reliable This compound Results inhibition->accurate_result

Caption: Core strategies for preventing in-situ this compound formation.

References

Technical Support Center: High-Resolution Mass Spectrometry for Avoiding False Positives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize false positives in their high-resolution mass spectrometry (HRMS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of false positives in HRMS analysis?

A1: False positives in HRMS can arise from several sources throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, instrumental parameters, and data processing. A primary cause is the presence of isobaric interferences, which are molecules with the same nominal mass as the analyte of interest.[1][2] Other significant contributors include matrix effects, where components in the sample suppress or enhance the analyte signal, and issues with mass accuracy and resolution.[3] Inaccurate mass calibration can lead to incorrect elemental composition assignments. Furthermore, data processing artifacts, such as the incorrect picking of noise as a real peak, can also lead to the reporting of false positives.

Q2: How can I optimize my sample preparation to reduce the chances of false positives?

A2: Optimizing sample preparation is a critical step in minimizing false positives by reducing matrix effects and removing potential interferences.[4][5] It is crucial to ensure that samples are as pure as possible before analysis.[6] Contaminants like detergents, polymers, and salts should be avoided as they can interfere with ionization.[6]

Here are some key strategies:

  • Solid-Phase Extraction (SPE): Use SPE to clean up complex samples and remove matrix components that may cause ion suppression or enhancement.

  • Liquid-Liquid Extraction (LLE): This technique can be used to separate the analyte of interest from interfering compounds based on their differential solubility in immiscible liquids.[5]

  • Phospholipid Removal: For biological samples like plasma or serum, specific techniques to remove phospholipids (B1166683) are highly effective in reducing matrix effects.

  • Solvent Selection: Use HPLC-grade solvents such as acetonitrile, water, or methanol (B129727) for sample dissolution. Avoid solvents like DMSO and DMF, which are not ideal for ESI-MS analysis.[6]

  • Acidification: For positive ion mode analysis, adding a small amount (e.g., 0.1%) of formic acid can aid in the formation of protonated ions.[6]

Q3: What is the impact of mass accuracy on the rate of false positives?

A3: Mass accuracy is a critical factor in HRMS for the correct identification of compounds and minimizing false positives.[7][8] High mass accuracy allows for the confident determination of elemental composition. Poor mass accuracy can lead to incorrect formula assignments and, consequently, the misidentification of compounds.[7] A mass error of even a few parts per million (ppm) can result in a significant number of potential elemental formulas, increasing the likelihood of a false positive identification. An acceptable mass measurement should generally be within 5 ppm of the theoretical accurate mass.

Quantitative Impact of Mass Accuracy on Potential False Positives

Mass Accuracy (ppm)Approximate Number of Possible Elemental Formulas (for a given m/z)
< 1Low
1 - 3Moderate
3 - 5High
> 5Very High

This table provides a generalized representation. The actual number of possible formulas depends on the specific m/z value and the elements considered.

Q4: How does the use of isotopic patterns help in reducing false positives?

A4: Analyzing isotopic patterns is a powerful tool for confirming the elemental composition of an ion and reducing false positives.[9] Most elements have naturally occurring isotopes, which result in a characteristic isotopic distribution in the mass spectrum. By comparing the experimentally observed isotopic pattern with the theoretical pattern for a proposed elemental formula, one can gain additional confidence in the identification. The use of multiple isotopes in the identification criteria can significantly decrease the false positive rate.[9][10]

Impact of Isotope Consideration on False Positive Rate

Number of Isotopes ConsideredFalse Positive Rate Reduction
Monoisotopic Mass OnlyHigh potential for false positives
+1 IsotopeSignificant reduction
+2 IsotopesFurther significant reduction
+3 IsotopesSubstantial reduction (<0.3% in some studies)[9][10]

Q5: What are some effective data processing strategies to filter out false positives?

A5: Robust data processing is essential to remove false positive features from HRMS data.[11] Several software tools and strategies can be employed:

  • Blank Subtraction: Features that are present in blank samples at a similar or higher intensity than in the actual samples are likely contaminants or background noise and should be removed.

  • Peak Shape Filtering: Real chromatographic peaks should have a characteristic shape (e.g., Gaussian). Algorithms can be used to filter out features with poor peak shapes.

  • Signal-to-Noise Ratio (S/N): Setting an appropriate S/N threshold helps to distinguish true signals from background noise.

  • Isotopic Pattern Matching: As mentioned earlier, comparing observed isotopic patterns with theoretical ones is a powerful filter.

  • Adduct and Fragment Confirmation: Identifying common adducts (e.g., [M+H]+, [M+Na]+) and looking for characteristic fragment ions in MS/MS spectra can confirm the identity of a compound.

Troubleshooting Guides

Issue 1: High number of unexpected peaks (potential false positives) in the chromatogram.

Possible Cause Troubleshooting Step
Sample Contamination 1. Analyze a solvent blank to check for contaminants in the mobile phase or LC system. 2. Ensure proper sample preparation techniques are used to remove matrix interferences.[4] 3. Use high-purity solvents and reagents.[6]
Carryover 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the needle wash method in the autosampler.
In-source Fragmentation/Degradation 1. Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
Isobaric Interferences 1. Improve chromatographic separation to resolve isobaric compounds. 2. Use MS/MS to generate unique fragment ions for the target analyte.[1]

Issue 2: Inaccurate mass assignments leading to incorrect formula generation.

Possible Cause Troubleshooting Step
Poor Mass Calibration 1. Perform regular mass calibration using an appropriate calibration standard.[12] 2. Ensure the calibration standard is fresh and covers the mass range of interest. 3. Consider using an internal calibrant (lock mass) for real-time mass correction.
Instrument Instability 1. Allow the instrument to stabilize after turning it on. 2. Monitor for temperature fluctuations in the lab environment, which can affect mass accuracy.[8]
High Signal Intensity (Space Charge Effects) 1. Dilute the sample to ensure the detector is not saturated.

Experimental Protocols

Protocol 1: Detailed Methodology for HRMS Mass Calibration (External Calibration)

  • Prepare Calibration Solution: Prepare a fresh solution of the manufacturer-recommended calibration standard (e.g., sodium cesium iodide, polyethylene (B3416737) glycol) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Instrument Setup:

    • Set the mass spectrometer to the desired ionization mode (positive or negative).

    • Ensure the ion source parameters are optimized for the calibration solution.

  • Infuse Calibration Solution: Infuse the calibration solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Acquire data across the desired mass range, ensuring that several known calibrant peaks are detected with good intensity.

  • Perform Calibration: Use the instrument software to perform the mass calibration. The software will match the detected peaks to the known m/z values of the calibrant and apply a new calibration file.

  • Verify Calibration: After calibration, re-acquire data from the calibration solution to verify that the mass accuracy is within the acceptable range (e.g., < 5 ppm).

Visualizations

Experimental_Workflow_to_Minimize_False_Positives cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_processing Data Processing cluster_confirmation Confirmation Sample Complex Sample SPE Solid-Phase Extraction Sample->SPE Remove Matrix LLE Liquid-Liquid Extraction Sample->LLE Isolate Analyte Clean_Sample Clean Sample SPE->Clean_Sample LLE->Clean_Sample LC_Separation LC Separation Clean_Sample->LC_Separation Resolve Isobars HRMS_Acquisition HRMS Data Acquisition LC_Separation->HRMS_Acquisition Raw_Data Raw HRMS Data HRMS_Acquisition->Raw_Data Mass_Calibration Mass Calibration Mass_Calibration->HRMS_Acquisition Ensure Mass Accuracy Peak_Picking Peak Picking Raw_Data->Peak_Picking Filtering False Positive Filtering Peak_Picking->Filtering Blank Subtraction, Peak Shape, Isotope Pattern Confirmed_Hits Confirmed Hits Filtering->Confirmed_Hits MSMS MS/MS Fragmentation Confirmed_Hits->MSMS Final_Confirmation Final Confirmation MSMS->Final_Confirmation

Caption: Workflow for minimizing false positives in HRMS.

Logical_Relationship_of_False_Positive_Causes cluster_sources Sources of Error cluster_details FP False Positives Sample_Prep Inadequate Sample Prep Sample_Prep->FP Matrix_Effects Matrix Effects Sample_Prep->Matrix_Effects Interferences Isobaric Interferences Sample_Prep->Interferences Instrumental Instrumental Issues Instrumental->FP Mass_Accuracy Poor Mass Accuracy Instrumental->Mass_Accuracy Resolution Low Resolution Instrumental->Resolution Data_Processing Data Processing Artifacts Data_Processing->FP Peak_Detection Incorrect Peak Detection Data_Processing->Peak_Detection Noise Noise Misinterpretation Data_Processing->Noise

Caption: Key contributors to false positives in HRMS.

References

Technical Support Center: Optimizing Mobile Phase Composition for Enhanced Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their mobile phase composition for improved separation in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues encountered during chromatographic experiments.

FAQ 1: My peaks are poorly resolved. Where do I start with adjusting the mobile phase?

Poor resolution is a common issue that can often be addressed by systematically modifying the mobile phase. The primary factors to consider are solvent strength (retention) and selectivity.[1][2]

Initial Steps:

  • Adjust Solvent Strength: In reversed-phase HPLC, the organic solvent in the mobile phase is the "strong" solvent.[3]

    • To increase retention and potentially improve the separation of early-eluting peaks, decrease the percentage of the organic solvent (%B).[1][2][4]

    • To decrease retention and shorten analysis time for strongly retained compounds, increase the %B.[5]

  • Evaluate Elution Mode: Determine if an isocratic or gradient elution is more suitable for your sample.

    • Isocratic elution , where the mobile phase composition remains constant, is ideal for simple mixtures with components of similar properties.[6][7][8]

    • Gradient elution , where the mobile phase composition changes during the run, is preferred for complex samples with a wide range of polarities, as it can improve peak shape and reduce analysis time.[6][9][10]

Experimental Protocol: Basic Solvent Strength Adjustment (Isocratic)

  • Baseline Experiment: Run your current method and record the chromatogram, noting the resolution between the peaks of interest.

  • Stepwise Adjustment: Decrease the percentage of your organic modifier (e.g., acetonitrile (B52724) or methanol) in 5% increments. For example, if your current mobile phase is 60:40 acetonitrile:water, try 55:45.

  • Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase composition before each injection. A general rule is to flush the column with 10-20 column volumes of the new mobile phase.

  • Analysis: Inject your sample and compare the resulting chromatogram to the baseline. Look for improvements in peak separation.

  • Optimization: Continue to adjust the solvent ratio in smaller increments (e.g., 2%) around the composition that provides the best separation.

FAQ 2: Should I use isocratic or gradient elution for my separation?

The choice between isocratic and gradient elution depends on the complexity of your sample.[6][8]

Elution ModeBest Suited ForAdvantagesDisadvantages
Isocratic Simple mixtures, routine analysis, quality control.[6][7]Simple, reliable, stable baseline, cost-effective.[6][7]Poor resolution for complex samples, long run times for strongly retained compounds, peak broadening for later eluting peaks.[6][8]
Gradient Complex mixtures with a wide range of polarities, method development.[6][9]Improved resolution, sharper peaks, shorter analysis times, higher sensitivity.[6][8]More complex method development, requires re-equilibration between runs, potential for baseline drift.[6][11]

Logical Workflow for Choosing Elution Mode:

start Start: Assess Sample Complexity simple_mixture Simple Mixture (<10 components, similar polarities)? start->simple_mixture isocratic Use Isocratic Elution simple_mixture->isocratic Yes complex_mixture Complex Mixture (>10 components, wide polarity range)? simple_mixture->complex_mixture No end End: Method Selected isocratic->end gradient Use Gradient Elution complex_mixture->gradient Yes gradient->end

Caption: Decision workflow for selecting isocratic vs. gradient elution.

FAQ 3: My peak shapes are poor (tailing or fronting). How can the mobile phase help?

Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the sample solvent.[12][13]

Troubleshooting Peak Tailing:

Peak tailing is often observed for basic compounds in reversed-phase chromatography due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[13]

  • Mobile Phase pH Adjustment: For ionizable compounds, the pH of the mobile phase is a critical factor.[5] To reduce tailing of basic compounds, lower the mobile phase pH (e.g., to pH 2-3) to protonate the basic analyte and suppress the ionization of silanol groups. For acidic compounds, a higher pH may be beneficial. A general guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Buffer Addition: Use a buffer to maintain a constant pH during the separation, which is crucial for reproducible retention times and peak shapes.[14][15]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by more effectively masking residual silanol interactions.[12]

Troubleshooting Peak Fronting:

Peak fronting can be caused by column overload or sample solvent incompatibility.[16][17]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[18]

  • Reduce Sample Concentration: If all peaks are fronting, it may be a sign of column overload.[12] Try diluting your sample.

Experimental Protocol: Using Buffers to Improve Peak Shape

  • Determine Analyte pKa: If not known, find the pKa of your analyte(s).

  • Select an Appropriate Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[19] For UV detection, ensure the buffer has a low UV cutoff at your detection wavelength.

  • Prepare Buffered Mobile Phase:

    • Prepare the aqueous buffer solution at the desired pH and concentration (typically 10-50 mM).

    • Measure the pH of the aqueous portion before adding the organic solvent.

    • Filter the buffer solution through a 0.22 µm or 0.45 µm filter.

    • Mix the aqueous buffer with the organic solvent in the desired ratio.

  • Analyze Sample: Equilibrate the column with the new buffered mobile phase and inject your sample.

  • Evaluate: Compare the peak symmetry to the analysis without a buffer.

Common Buffers for Reversed-Phase HPLCpKaBuffering RangeNotes
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2Can enhance silica (B1680970) dissolution at high pH. Not suitable for MS.[20]
Acetate4.83.8-5.8Volatile, suitable for MS.
Formate3.82.8-4.8Volatile, suitable for MS.
Trifluoroacetic Acid (TFA)~0.5Acts as an ion-pairing agent at low pHCan suppress MS signal.
FAQ 4: I've adjusted my solvent ratio, but some peaks are still co-eluting. What's the next step?

If changing the solvent strength (the ratio of aqueous to organic solvent) doesn't resolve co-eluting peaks, the next step is to alter the selectivity of the mobile phase.[2][10]

Strategies to Change Selectivity:

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.[1][21] If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different chemical properties and will interact differently with your analytes.

  • Adjust Mobile Phase pH: As mentioned previously, changing the pH affects the ionization state of analytes, which can dramatically alter their retention and the elution order.[4][5][22]

  • Use Additives:

    • Ion-Pairing Agents: For charged analytes, adding an ion-pairing reagent to the mobile phase can increase retention and improve separation.[5]

    • Metal Chelators: Compounds like EDTA can be added to prevent analyte binding to metal surfaces in the HPLC system, which can improve peak shape.[5]

Troubleshooting Workflow for Co-eluting Peaks:

start Start: Co-eluting Peaks adjust_strength Adjust Solvent Strength (%B) start->adjust_strength resolved Peaks Resolved? adjust_strength->resolved change_solvent Change Organic Solvent (e.g., ACN to MeOH) resolved->change_solvent No end_success End: Separation Optimized resolved->end_success Yes resolved_2 Peaks Resolved? change_solvent->resolved_2 adjust_ph Adjust Mobile Phase pH (for ionizable compounds) resolved_3 Peaks Resolved? adjust_ph->resolved_3 end_fail Consider Changing Stationary Phase resolved_2->adjust_ph No resolved_2->end_success Yes resolved_3->end_success Yes resolved_3->end_fail No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

References

addressing variability in N-Nitroso Duloxetine analytical results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in N-Nitroso Duloxetine (B1670986) (NDXT) analytical results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of N-Nitroso Duloxetine.

Issue 1: High Variability or Inconsistent Results

  • Question: We are observing significant variability in our quantitative results for this compound across different sample preparations of the same batch. What are the potential causes and how can we troubleshoot this?

  • Answer: High variability in this compound analysis can stem from several factors throughout the analytical workflow. Here are the primary areas to investigate:

    • Sample Inhomogeneity: In solid dosage forms like capsules, the distribution of the this compound impurity may not be uniform.[1] It has been observed that the content of NDXT can vary between individual capsules.[1]

      • Troubleshooting Tip: To address this, prepare sample solutions by pooling and mixing the contents of several capsules before weighing and extraction. This will provide a more representative sample for analysis.[1]

    • Sample Preparation and Extraction: The efficiency of the extraction process is critical for accurate quantification. Inconsistent extraction can lead to variable recovery of the analyte.

      • Troubleshooting Tip: Evaluate the robustness of your extraction procedure. A study on NDXT analysis showed that varying the shaking time during extraction did not significantly impact the results, indicating a robust method.[1][2] However, it is crucial to ensure your chosen solvent and extraction time are validated for your specific sample matrix. For instance, while some methods use acetonitrile (B52724) for extraction, stability in acetonitrile was a concern, leading to the selection of other solvents.[1][3]

    • Analyte Stability: this compound may be unstable under certain conditions, leading to degradation and variable results.

      • Troubleshooting Tip: Investigate the stability of NDXT in your sample solution. One study confirmed the stability of sample solutions for up to one week with a maximum fluctuation of 16%.[1][2] Ensure your sample handling and storage procedures are consistent and validated.

    • Instrumentation and Method Parameters: Inconsistent instrument performance or suboptimal method parameters can introduce variability.

      • Troubleshooting Tip: Regularly perform system suitability tests to ensure the performance of your analytical instrument, such as an LC-MS/MS system.[4] Ensure that the method parameters, including the mobile phase composition, gradient, and mass spectrometer settings, are optimized and consistently applied.

Issue 2: Poor Chromatographic Peak Shape or Tailing

  • Question: Our chromatograms for this compound are showing poor peak shape, specifically tailing. What could be causing this and how can we improve it?

  • Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Potential causes and solutions include:

    • Column Overload: Injecting a sample with a concentration that is too high can lead to peak fronting or tailing.

      • Troubleshooting Tip: Dilute your sample to a concentration that is within the linear range of your analytical method.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound, affecting its interaction with the stationary phase and resulting in poor peak shape.[5]

      • Troubleshooting Tip: Optimize the pH of your mobile phase. A common mobile phase for NDXT analysis consists of an aqueous component with 0.1% ammonia (B1221849) and 0.1% formic acid, and an organic component of 100% methanol (B129727), run in a gradient elution mode.[6]

    • Column Contamination or Degradation: The accumulation of matrix components from the sample or degradation of the stationary phase can lead to active sites that cause peak tailing.[5]

      • Troubleshooting Tip: Use a guard column to protect your analytical column from contaminants. Regularly flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Issue 3: Low or No Analyte Signal (Ion Suppression)

  • Question: We are experiencing low or no signal for this compound, which we suspect is due to ion suppression. How can we confirm and mitigate this?

  • Answer: Ion suppression is a common challenge in LC-MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5]

    • Confirming Ion Suppression:

      • Post-Column Infusion: This experiment involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[5]

    • Mitigating Ion Suppression:

      • Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[5] However, it's important to validate these methods for NDXT, as one study found LLE with hexane (B92381) and SPE with Oasis HLB to be unsuitable due to poor extraction and low recovery, respectively.[1]

      • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the suppressing matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different selectivity.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as this compound-d5, is the ideal way to compensate for matrix effects. Since the SIL-IS has the same physicochemical properties as the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.[5]

      • Optimize MS Parameters: Fine-tune the mass spectrometer's ion source parameters (e.g., gas flows, temperature, and voltages) to maximize the ionization of this compound.[5]

Issue 4: Isobaric Interference

  • Question: We are concerned about potential isobaric interferences affecting the accuracy of our this compound quantification. How can we identify and resolve this?

  • Answer: Isobaric interferences occur when other compounds in the sample have the same nominal mass-to-charge ratio (m/z) as this compound, leading to an overestimation of its concentration.[7]

    • Identifying Isobaric Interference:

      • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap mass spectrometers, can differentiate between ions with very close m/z values.[7] This allows for the separation of the this compound signal from that of an isobaric interference, even if they co-elute chromatographically.[7] A case study demonstrated that a high-abundance interference peak with a ¹³C isotope was only 0.0083 amu different from the this compound peak, which could not be resolved by a triple quadrupole mass spectrometer but was clearly separated using an Orbitrap.[7]

    • Resolving Isobaric Interference:

      • High-Resolution Mass Spectrometry (HRMS): As mentioned, using HRMS is the most effective way to resolve isobaric interferences.[5][7]

      • Chromatographic Separation: If HRMS is not available, optimizing the chromatographic separation to resolve the this compound peak from the interfering peak is crucial. This may involve trying different columns, mobile phases, or gradient profiles.

      • Tandem Mass Spectrometry (MS/MS): While standard MS/MS on a triple quadrupole may not resolve all interferences, especially if the product ions are similar, it can provide additional selectivity over single quadrupole analysis.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound formation?

A1: this compound is a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[2] It forms from the reaction of the duloxetine molecule, which contains a secondary amine, with a nitrosating agent.[8] Potential sources of nitrosating agents in the manufacturing and storage of pharmaceutical products include:

  • Residual nitrites in excipients used in the drug formulation.[2][8]

  • Nitrosating agents formed from nitrogen oxides (NOx) present as environmental pollutants.[2]

  • Degradation of nitrocellulose, which may be present in packaging materials.[9]

Q2: What are the regulatory limits for this compound in pharmaceutical products?

A2: Regulatory agencies have established acceptable intake (AI) limits for nitrosamine impurities to ensure patient safety. The European Medicines Agency (EMA) has set an AI of 100 ng/day for this compound.[1][2] The specific limit in a drug product is then calculated based on the maximum daily dose (MDD) of the drug. For example, with an MDD of 120 mg/day for duloxetine in Europe, the limit for NDXT would be different than in Japan where the MDD is 60 mg/day.[1]

Q3: What analytical techniques are most suitable for the quantification of this compound?

A3: Due to the low levels at which this compound needs to be detected, highly sensitive and selective analytical methods are required. The most commonly used and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][6][10] This method offers the necessary sensitivity to meet the stringent regulatory limits and the selectivity to distinguish the analyte from complex sample matrices.[11][12][13] High-resolution mass spectrometry (HRMS) is also increasingly being used to overcome challenges like isobaric interferences.[7]

Q4: Are there validated analytical methods available for this compound?

A4: Yes, several validated LC-MS/MS methods for the quantification of this compound in both the active pharmaceutical ingredient (API) and finished drug products (capsules and tablets) have been published.[1][2][3][6] These methods have been validated for parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), range, accuracy, repeatability, and reproducibility.[1][2]

Q5: What are some key considerations for sample preparation when analyzing this compound?

A5: Sample preparation is a critical step that can significantly impact the accuracy and variability of your results. Key considerations include:

  • Homogenization: For solid dosage forms, ensure the sample is homogenized to obtain a representative portion for analysis.[1]

  • Extraction Solvent: The choice of extraction solvent is important for achieving good recovery and ensuring the stability of the analyte. Methanol has been successfully used as an extraction solvent.[14]

  • Matrix Effects: Be aware of potential matrix effects from excipients in the drug product, which can interfere with the analysis.[2] The analytical method for the API may not be directly applicable to the drug product without modification.[2]

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Analysis

ParameterAPICapsulesTablets
Linearity Range 0.075 - 3.75 ng/mL0.075 - 3.75 ng/mL0.075 - 1.875 ng/mL
Recovery 82.5% - 91.6%91.0% - 113.4%70.6% - 109.1%
Repeatability (%RSD, n=9) 6.9%10.9%21.6%
Data sourced from a study on a validated LC-MS/MS method for this compound.[2]

Table 2: Comparison of Quantification with Quadrupole vs. Orbitrap Mass Spectrometry

Mass Spectrometry TypeMeasured Impurity LevelOutcome
Quadrupole Significantly overestimatedPotential for unnecessary batch recall
Orbitrap Accurate measurementAvoided false positive and unnecessary action
This table illustrates the impact of isobaric interference on quantification and the advantage of high-resolution mass spectrometry.[7]

Experimental Protocols

Key Experiment: Quantification of this compound in Duloxetine Drug Products by LC-MS/MS

This protocol is a generalized representation based on published methods.[1][2][3][6] Researchers should validate the method for their specific application.

1. Sample Preparation

  • For Capsules:

    • Empty the contents of at least 6 capsules into a suitable container.

    • Mix the powder thoroughly to ensure homogeneity.

    • Accurately weigh a portion of the mixed powder equivalent to a specific amount of the active ingredient (e.g., 3 mg).[3]

  • For Tablets:

    • Grind at least 6 tablets into a fine, uniform powder.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.[3]

  • Extraction:

    • Transfer the weighed powder to a volumetric flask.

    • Add a known volume of the extraction solvent (e.g., methanol or acetonitrile).[3][14]

    • Sonicate or shake for a validated period to ensure complete extraction.

    • Dilute to the mark with the extraction solvent and mix well.

    • Filter the solution through a suitable syringe filter (e.g., 0.22 µm) into an HPLC vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System:

    • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5-μm, or equivalent.[6]

    • Mobile Phase A: 0.1% Ammonia and 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 100% Methanol.[6]

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: e.g., 0.5 mL/min.

    • Injection Volume: e.g., 10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. These transitions should be optimized for the specific instrument being used.

3. Quantification

  • Prepare a calibration curve using certified reference standards of this compound over a range that brackets the expected sample concentrations.[3]

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow start High Variability in This compound Results check_homogeneity Is the sample preparation addressing potential inhomogeneity? start->check_homogeneity homogenize Pool and mix contents of multiple dosage units. check_homogeneity->homogenize No check_extraction Is the extraction procedure robust? check_homogeneity->check_extraction Yes homogenize->check_extraction validate_extraction Validate extraction solvent, time, and technique. check_extraction->validate_extraction No check_stability Is the analyte stable in the sample solution? check_extraction->check_stability Yes validate_extraction->check_stability validate_stability Conduct solution stability studies. check_stability->validate_stability No check_instrument Is the instrument performing correctly? check_stability->check_instrument Yes validate_stability->check_instrument system_suitability Perform regular system suitability tests. check_instrument->system_suitability No end Consistent Results check_instrument->end Yes system_suitability->end

Caption: Troubleshooting workflow for high variability in results.

Ion_Suppression_Mitigation start Low or No Analyte Signal (Suspected Ion Suppression) improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) start->improve_sample_prep optimize_chromatography Optimize Chromatographic Separation start->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_sil_is optimize_ms Optimize MS Source Parameters start->optimize_ms reanalyze Re-analyze Sample improve_sample_prep->reanalyze optimize_chromatography->reanalyze use_sil_is->reanalyze optimize_ms->reanalyze end Accurate Quantification reanalyze->end

Caption: Strategies for mitigating ion suppression.

NDXT_Formation_Pathway cluster_sources Sources of Nitrosating Agents duloxetine Duloxetine (Secondary Amine) ndxt This compound (NDSRI) duloxetine->ndxt Reaction nitrosating_agent Nitrosating Agents (e.g., Nitrite) nitrosating_agent->ndxt excipients Residual Nitrites in Excipients excipients->nitrosating_agent environment Environmental NOx environment->nitrosating_agent packaging Nitrocellulose in Packaging packaging->nitrosating_agent

Caption: Formation pathway of this compound.

References

Technical Support Center: Optimization of Extraction Efficiency from Different Drug Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug extraction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical answers to common challenges encountered during the extraction of pharmacologically active compounds from various biological and chemical matrices.

Frequently Asked Questions (FAQs)

This section addresses general questions related to the optimization of drug extraction efficiency.

Q1: What are the most common reasons for low drug recovery during extraction?

A1: Low recovery of analytes can stem from several factors, including but not limited to:

  • Incomplete Extraction: The chosen solvent may not be optimal for the analyte, or the extraction time and agitation are insufficient.[1]

  • Analyte Degradation: The target compound may be unstable under the extraction conditions (e.g., pH, temperature, light exposure).[2]

  • Losses During Cleanup: The cleanup step, intended to remove interferences, may inadvertently remove the analyte as well.[2]

  • Matrix Effects: Components of the sample matrix can interfere with the analytical signal, leading to apparent low recovery.[3]

  • Improper Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to loss of the analyte.

Q2: What are matrix effects and how can they be minimized?

A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[6] Strategies to mitigate matrix effects include:

  • Improved Sample Cleanup: More effective removal of interfering matrix components through techniques like solid-phase extraction (SPE).[5][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte from interfering compounds.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.[5]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.[9]

Q3: How do I choose the most appropriate extraction method for my sample?

A3: The choice of extraction method depends on several factors, including the physicochemical properties of the analyte (e.g., polarity, pKa), the nature of the matrix (e.g., plasma, urine, tissue, food), the required level of cleanliness, and the desired sample throughput. A logical workflow can guide this selection process (see Visualization 1).

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues encountered during common extraction techniques.

Solid-Phase Extraction (SPE) Troubleshooting

Q: My analyte recovery is low after performing SPE. What are the possible causes and solutions?

A: Low recovery in SPE can be attributed to several factors throughout the process. Here is a breakdown of potential issues and their solutions:

Potential Cause Recommended Solution
Analyte Breakthrough During Sample Loading The sample solvent may be too strong, preventing the analyte from retaining on the sorbent. Dilute the sample with a weaker solvent. The pH of the sample may not be optimal for retention. Adjust the pH to ensure the analyte is in a neutral state for reversed-phase SPE or charged for ion-exchange SPE.
Analyte Loss During Washing The wash solvent is too strong and is eluting the analyte along with the interferences. Reduce the organic strength of the wash solvent or change its composition.
Incomplete Elution The elution solvent is too weak to desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or use a different solvent altogether. The volume of the elution solvent may be insufficient. Increase the elution volume and collect multiple fractions to ensure complete elution.
Improper Sorbent Conditioning The sorbent was not properly wetted, leading to inconsistent interactions with the analyte. Ensure the sorbent is conditioned with an appropriate solvent (e.g., methanol (B129727) for reversed-phase) followed by an equilibration step with a solvent similar in composition to the sample matrix.
Sorbent Overload The amount of sample or analyte loaded exceeds the capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.
Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I am observing emulsion formation during LLE, which is leading to poor recovery and reproducibility. How can I prevent or resolve this?

A: Emulsion formation is a common issue in LLE, especially with complex biological matrices. Here are some strategies to address this:

Potential Cause Recommended Solution
Vigorous Shaking Excessive agitation can lead to the formation of stable emulsions. Use gentle mixing, such as inverting the extraction vessel several times, instead of vigorous shaking.
High Concentration of Lipids or Proteins Biological matrices like plasma are rich in components that can act as emulsifying agents. Centrifuge the sample at high speed to break the emulsion. Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and promote phase separation.
Inappropriate Solvent Choice Some organic solvents are more prone to forming emulsions with certain matrices. Try a different extraction solvent with different properties.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Troubleshooting

Q: My analyte recovery is consistently low when using the QuEChERS method for food or biological samples. What should I investigate?

A: Low recovery in QuEChERS can arise from issues in both the extraction and cleanup steps.[2][3]

Potential Cause Recommended Solution
Inadequate Extraction For dry samples, ensure proper hydration by adding water before the acetonitrile (B52724) extraction.[3] Optimize the shaking time and intensity to ensure thorough extraction.
Analyte Adsorption to d-SPE Sorbent The cleanup sorbent (e.g., PSA, C18, GCB) may be adsorbing your analyte of interest. Reduce the amount of d-SPE sorbent used. If the extract is relatively clean, consider analyzing it without the d-SPE cleanup step.
pH-dependent Degradation or Poor Partitioning The pH of the extraction buffer may not be suitable for your analyte. For pH-sensitive compounds, use a buffered QuEChERS method (e.g., AOAC or EN methods).[9]
Suboptimal Phase Separation Ensure the correct type and amount of salts are used and that they are added after the acetonitrile. Shake vigorously immediately after adding the salts to prevent clumping and ensure proper phase separation.[3]
Protein Precipitation Troubleshooting

Q: After protein precipitation, I am still observing significant matrix effects. How can I improve my results?

A: While simple and fast, protein precipitation is the least clean of the common extraction techniques.[10]

Potential Cause Recommended Solution
Co-precipitation of Analyte The analyte may be entrapped in the precipitated protein pellet. Optimize the precipitation solvent and the ratio of solvent to sample.[11] Ensure thorough vortexing to break up the protein pellet and release the analyte.
Insufficient Removal of Phospholipids Phospholipids are a major source of matrix effects in plasma and serum samples and are not effectively removed by protein precipitation alone.[7] Consider a subsequent clean-up step using a phospholipid removal plate or a targeted SPE method.[5]
Incomplete Precipitation Not all proteins may have been precipitated from the sample. Ensure an adequate volume of cold organic solvent (typically a 3:1 ratio of solvent to sample) is used.[11] Allow sufficient incubation time at a low temperature to promote complete precipitation.[12]

Data Presentation: Comparison of Extraction Efficiencies

The following tables summarize typical recovery rates for different extraction methods across various drug matrices. It is important to note that recovery can be highly dependent on the specific analyte, sorbent/solvent system, and experimental conditions.

Table 1: Comparison of Extraction Methods for Drugs in Human Plasma

Extraction Method Analyte Class Typical Recovery (%) Key Considerations Reference(s)
Protein Precipitation Various70-110%Simple, fast, but high matrix effects.[13]
Solid-Phase Extraction (SPE) Basic Drugs>96%Cleaner extracts, higher reproducibility.[14]
Solid-Phase Extraction (SPE) Acidic Drugs>85%Good for removing interferences.
Liquid-Liquid Extraction (LLE) Various60-90%Prone to emulsion, higher solvent use.[15]
QuEChERS Methadone~67%Fast and simple, originally for food matrices.[15]

Table 2: Comparison of Extraction Methods for Drugs in Human Urine

Extraction Method Analyte Class Typical Recovery (%) Key Considerations Reference(s)
Solid-Phase Extraction (SPE) MorphineHigher than LLECleaner extracts, better for trace analysis.[16]
Liquid-Liquid Extraction (LLE) MorphineLower than SPESimpler equipment, but more manual.[16]
Dispersive Liquid-Liquid Microextraction (DLLME) Drugs of Abuse75.7-90.6%Low solvent consumption, high enrichment.
Supported Liquid Extraction (SLE) 24 Drugs100 ±20%Faster and more reproducible than LLE.[17]

Experimental Protocols

This section provides detailed, step-by-step protocols for common extraction techniques.

Protein Precipitation for Serum/Plasma Samples

This protocol is a general guideline for precipitating proteins from serum or plasma using acetonitrile.[10][11]

  • Sample Preparation: Aliquot your serum or plasma sample into a microcentrifuge tube.

  • Solvent Addition: Add three volumes of ice-cold acetonitrile to the sample (e.g., 300 µL of acetonitrile for 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.

  • Further Processing: The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup or concentration steps.

Solid-Phase Extraction (SPE) for Drugs in Plasma

This is a general protocol for extracting basic drugs from plasma using a polymeric SPE cartridge.[18][19]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the sorbent to dry out.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium (B1175870) hydroxide.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Liquid-Liquid Extraction (LLE) for Drugs in Urine

This protocol provides a general procedure for extracting drugs from urine.[17][20]

  • Sample pH Adjustment: Pipette a known volume of urine (e.g., 1 mL) into a glass tube. Adjust the pH of the sample based on the pKa of the analyte. For acidic drugs, adjust the pH to be at least 2 units below the pKa. For basic drugs, adjust the pH to be at least 2 units above the pKa.

  • Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., 3 mL of ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Extraction: Cap the tube and mix gently by inversion for 5-10 minutes to allow for partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

QuEChERS for Pesticide Residues in a Food Matrix

This is a representative QuEChERS protocol based on the original unbuffered method.[9][21]

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 g for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS/MS.

Supercritical Fluid Extraction (SFE) for Natural Products

This protocol outlines the general steps for extracting bioactive compounds from plant materials using SFE with supercritical CO₂.[22][23][24]

  • Sample Preparation: The plant material should be dried and ground to a uniform particle size to increase the surface area for extraction.

  • Extractor Loading: The ground plant material is packed into the extraction vessel.

  • Setting Parameters: The system parameters are set, including temperature and pressure, which will determine the density and solvating power of the supercritical CO₂. A co-solvent (e.g., ethanol) may be added to modify the polarity of the supercritical fluid for the extraction of more polar compounds.

  • Extraction: Supercritical CO₂ is pumped through the extraction vessel, where it dissolves the target bioactive compounds.

  • Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The collected extract can then be further processed or analyzed.

Mandatory Visualizations

Logical Workflow for Extraction Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate extraction method based on analyte properties and matrix complexity.

ExtractionMethodSelection start Start: Define Analyte and Matrix matrix_type Matrix Complexity? start->matrix_type analyte_polarity Analyte Polarity? matrix_type->analyte_polarity Simple (e.g., Urine) throughput High Throughput Needed? matrix_type->throughput Complex (e.g., Plasma, Tissue) ppt Protein Precipitation (PPT) matrix_type->ppt Very Simple & Fast Needed lle Liquid-Liquid Extraction (LLE) analyte_polarity->lle Non-polar to Mid-polar spe Solid-Phase Extraction (SPE) analyte_polarity->spe Polar throughput->spe No quechers QuEChERS throughput->quechers Yes quechers->spe Need Cleaner Extract?

A decision tree for selecting an appropriate drug extraction method.
General Experimental Workflow for Solid-Phase Extraction (SPE)

This diagram outlines the key steps in a typical solid-phase extraction procedure.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte) washing->elution analysis 6. Analysis (LC-MS/MS or GC-MS) elution->analysis

A typical workflow for solid-phase extraction (SPE).

References

Validation & Comparative

A Comparative Guide to the Method Validation of N-Nitroso Duloxetine Analysis as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of N-Nitroso Duloxetine (B1670986), a potential genotoxic impurity in duloxetine drug substances and products. The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods' suitability for regulatory purposes. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized for its high sensitivity and specificity required for trace-level analysis of nitrosamine (B1359907) impurities.

Comparison of Validated LC-MS/MS Methods

The following tables summarize the quantitative performance of different validated LC-MS/MS methods for the determination of N-Nitroso Duloxetine. This data is compiled from various studies to provide a comparative overview.

Table 1: Linearity and Range
Method/Study Linearity Range (ng/mL) Correlation Coefficient (r or r²) Matrix
Method A 0.075 - 3.751.000 (r)Duloxetine API and Capsules
Method B 0.075 - 1.875Not explicitly stated, but method validatedDuloxetine Tablets
Method C LOQ - 150% of a specified limit> 1.000 (r)Duloxetine Pharmaceutical Formulations
Method D Approx. 1 - 50≥ 0.995 (r)Duloxetine Preparations
Table 2: Accuracy (Recovery)
Method/Study Concentration Level Recovery (%) Matrix
Method A Not specified82.5 - 91.6Duloxetine API
91.0 - 113.4Duloxetine Capsules
Method B Not specified70.6 - 109.1Duloxetine Tablets
Method C LOQ - 150%100.5 - 102.4Duloxetine Pharmaceutical Formulations
Method D Spiked Samples70 - 130Duloxetine Preparations
Table 3: Precision (Repeatability)
Method/Study Number of Determinations (n) Relative Standard Deviation (%RSD) Matrix
Method A 96.9Duloxetine API
910.9Duloxetine Capsules
Method B 921.6Duloxetine Tablets
Method C 61.54 - 2.6Duloxetine Pharmaceutical Formulations
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Method/Study LOD LOQ
A Sensitive LC-MS/MS Method 0.05 ppm0.15 ppm

Experimental Protocols

The following are generalized experimental protocols for the LC-MS/MS analysis of this compound, based on the methodologies presented in the compared studies.

Sample Preparation
  • Standard Solution Preparation : A stock solution of this compound reference standard is prepared in methanol (B129727). This is further diluted with a suitable solvent (e.g., methanol/water) to prepare a series of calibration standards and quality control samples.

  • Sample Extraction (for Capsules and Tablets) :

    • The contents of a specified number of capsules or crushed tablets are accurately weighed.

    • A suitable extraction solvent, such as acetonitrile (B52724) or methanol, is added.[1][2]

    • The mixture is subjected to sonication or shaking for a defined period to ensure complete extraction of the analyte.

    • The resulting solution is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter before analysis.

LC-MS/MS Method Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5-μm).[3]

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[3]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally used.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[3]

Method Validation Workflow and Parameters

The following diagrams illustrate the typical workflow for analytical method validation and the relationship between key validation parameters as per ICH guidelines.

G cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Reference Standards and Samples select_method->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments analyze_data Analyze and Interpret Data perform_experiments->analyze_data document_results Document in Validation Report analyze_data->document_results

Caption: General workflow for analytical method validation.

G Validation Method Validation for this compound Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Range Precision->Range LOQ->Linearity

Caption: Interrelationship of ICH validation parameters.

References

Inter-Laboratory Comparison of N-Nitroso Duloxetine Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical results for the quantification of N-Nitroso Duloxetine (B1670986) (NDXT), a nitrosamine (B1359907) drug substance-related impurity (NDSRI) found in duloxetine drug products. The data presented is based on a study that highlights a reproducible analytical method, crucial for ensuring drug safety and quality control in pharmaceutical manufacturing. N-Nitroso Duloxetine is a compound of concern due to its potential carcinogenic properties.[1]

A significant challenge in the pharmaceutical industry is the consistent and accurate measurement of such impurities, especially at trace levels.[2] Different analytical technologies and methodologies can lead to varied results, underscoring the need for standardized and reproducible methods. This guide summarizes the findings of an inter-laboratory comparison and details the analytical protocol used.

Quantitative Data Summary

An inter-laboratory study was conducted to assess the reproducibility of a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound quantification. The comparison involved two laboratories, Towa Pharmaceutical and Daichi Kasei, analyzing the same lot of duloxetine capsules. The results demonstrated high reproducibility with a small variation between the two sites.[3]

Below is a summary of the quantitative results from this inter-laboratory comparison:

ParameterLaboratory 1 (Towa Pharmaceutical)Laboratory 2 (Daichi Kasei)Inter-Laboratory Result
Mean NDXT Concentration (ng/mL) Data Not Individually ReportedData Not Individually ReportedComparable quantitative values
Reproducibility (%RSD, n=6) Not ApplicableNot Applicable3.5%

RSD: Relative Standard Deviation

The study also reported repeatability for the analytical method across different formulations, with %RSD values of 6.9% for the active pharmaceutical ingredient (API), 10.9% for capsules, and 21.6% for tablets.[3]

Experimental Protocols

The following is a detailed methodology for the LC-MS/MS method used in the inter-laboratory comparison for the determination of this compound.

1. Sample Preparation:

  • Duloxetine Capsules: The contents of the capsules are dissolved in a suitable solvent.

  • Duloxetine Tablets: Tablets are ground into a fine powder and then dissolved in a solvent.

  • Extraction: The dissolved sample is typically extracted with methanol (B129727) to isolate the this compound.[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic System: An LC-MS/MS system is used for the analysis.[5][6]

  • Column: A C18 column, such as the Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5-μm), is commonly employed for chromatographic separation.[6]

  • Mobile Phase: A gradient elution is typically used, consisting of a combination of an aqueous phase (e.g., 0.1% formic acid and 0.1% ammonia (B1221849) in water) and an organic phase (e.g., methanol).[6]

  • Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[3][6]

3. Method Validation:

The analytical method was validated for several parameters to ensure its reliability, including:

  • Specificity

  • Linearity

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Range

  • Accuracy

  • Repeatability

  • Reproducibility[3][7]

The validated quantitative range for this compound was 0.075–3.75 ng/mL for duloxetine API and capsules, and 0.075–1.875 ng/mL for duloxetine tablets.[3][7] The LOD was determined to be 0.02 ng/mL.[7]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the inter-laboratory comparison and a general representation of the analytical pathway.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase A Select Homogeneous Batch of Duloxetine Capsules B Develop & Validate LC-MS/MS Method A->B C Define Standardized Analytical Protocol B->C D Lab 1 (Towa) Analyzes Samples C->D E Lab 2 (Daichi Kasei) Analyzes Samples C->E F Collect Quantitative Results from Both Labs D->F E->F G Statistical Analysis (Calculate %RSD for Reproducibility) F->G H Compare Results and Assess Method Reproducibility G->H

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

G A Sample Preparation (Extraction from Drug Product) B LC Separation (C18 Column) A->B C Ionization (Positive ESI) B->C D Mass Analysis (MS1) (Precursor Ion Selection) C->D E Fragmentation (Collision Cell) D->E F Mass Analysis (MS2) (Product Ion Selection) E->F G Detection & Quantification (MRM Mode) F->G

Caption: General analytical pathway for LC-MS/MS quantification of this compound.

References

Quadrupole vs. Orbitrap Mass Spectrometry for the Analysis of N-Nitroso Duloxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of N-Nitroso Duloxetine (B1670986), a potentially carcinogenic impurity in the widely used antidepressant duloxetine, is of paramount importance for pharmaceutical quality control and patient safety. The recall of duloxetine products due to the presence of this nitrosamine (B1359907) impurity underscores the need for robust and reliable analytical methods.[1] This guide provides a detailed comparison of two common mass spectrometry (MS) techniques, quadrupole and Orbitrap MS, for the analysis of N-Nitroso Duloxetine, supported by experimental data and protocols.

The Analytical Challenge: Isobaric Interference

A significant hurdle in the analysis of this compound is the presence of a high-abundant interference peak with a mass-to-charge ratio (m/z) very close to that of the target analyte. Specifically, the 13C isotopologue of an interfering compound has an m/z value that differs by only 0.0083 atomic mass units (amu) from this compound.[1] This minute difference makes it challenging for lower-resolution mass spectrometers to distinguish between the impurity and the interference, potentially leading to overestimated and inaccurate results.[1]

Performance Comparison: Quadrupole vs. Orbitrap MS

The choice of mass analyzer significantly impacts the ability to resolve the this compound peak from its isobaric interference.

Orbitrap Mass Spectrometry offers high-resolution mass analysis, enabling the clear separation of ions with very similar m/z values.[1] This capability is crucial for accurately quantifying this compound without interference. The high resolving power of Orbitrap technology, which can exceed 500,000, effectively filters out the interfering peak, leading to a more accurate measurement of the true this compound concentration.[1]

Quadrupole Mass Spectrometry , particularly triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode, is a widely used technique for targeted quantification due to its sensitivity and selectivity.[2][3][4] However, standard quadrupole mass analyzers typically have a resolving power of 0.4 – 0.7 Thompson (Th), which is insufficient to differentiate between the this compound peak and the closely eluting 13C isomer of the interfering peak.[1] Even with the selectivity of MRM, if the interfering compound has similar product ions to this compound, overestimation can still occur.[1]

The following table summarizes the key performance parameters for the analysis of this compound using both techniques.

ParameterQuadrupole MS (LC-MS/MS)Orbitrap MS (LC-HRMS)Key Advantage
Resolving Power Typically 0.4 - 0.7 Th[1]Up to 500,000 and higher[1]Orbitrap: Superior ability to resolve isobaric interferences.
Selectivity Good, based on precursor/product ion transitions (MRM).[2][5][6]Excellent, based on high mass accuracy.[1]Orbitrap: Higher confidence in analyte identification and quantification.
Accuracy Prone to overestimation due to interference.[1]High accuracy due to interference removal.[1]Orbitrap: More reliable and accurate quantification.
Linearity Range e.g., 0.075 - 3.75 ng/mL[6]Not explicitly stated, but high sensitivity is a feature.[7]Both offer good linearity for quantification.
Recovery 82.5 - 113.4%[6]Not explicitly stated, but expected to be high.Both can achieve acceptable recovery.
Precision (%RSD) 1.54 - 2.6%[5]Not explicitly stated, but expected to be high.Both can provide high precision.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using LC-MS/MS with both quadrupole and Orbitrap detectors.

Sample Preparation (General)
  • A mixed sample is prepared from multiple tablets.

  • A quantity of the mixed sample corresponding to a specific amount of the active pharmaceutical ingredient (API), for example, 3 mg, is weighed.[2]

  • The sample is extracted with a suitable solvent, such as acetonitrile.[2]

  • For method validation, samples may be spiked with a known concentration of this compound standard.[2]

Liquid Chromatography (LC) Method

A common approach for the chromatographic separation of this compound is reverse-phase HPLC or UHPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5-μm) or equivalent.[5]

  • Mobile Phase A: 0.1% formic acid and 0.1% ammonia (B1221849) in water.[3][5]

  • Mobile Phase B: Methanol or Acetonitrile.[3][5][8]

  • Elution: Gradient elution is typically used.[5]

  • Flow Rate: e.g., 0.8 mL/min.[3]

Mass Spectrometry (MS) Method

Quadrupole MS (Triple Quadrupole in MRM mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode.[5][6]

  • MRM Transition: m/z 344.100 → 183.00.[3]

  • Mass Tolerance: Typically around 0.4 amu.[1]

Orbitrap MS (High-Resolution Full Scan or Targeted MS2):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Full scan with a high resolution (e.g., >60,000) or targeted MS2 (Parallel Reaction Monitoring - PRM).[1][9]

  • Mass Tolerance: A narrow mass tolerance, for example, 5 ppm, is applied for data processing to selectively measure the species of interest.[1]

Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow and the logical relationship in choosing the appropriate mass spectrometry technique for this compound analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Duloxetine Drug Product Extraction Extraction with Acetonitrile Sample->Extraction Spiking Spiking (for Validation) Extraction->Spiking LC Liquid Chromatography Separation Spiking->LC MS Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

decision_logic Start Need to Analyze This compound Interference Potential for Isobaric Interference? Start->Interference Quadrupole Quadrupole MS (MRM) Interference->Quadrupole No / Low Orbitrap Orbitrap MS (HRMS) Interference->Orbitrap Yes / High Result Accurate Quantification Quadrupole->Result Orbitrap->Result

Caption: Decision logic for selecting the appropriate MS technique.

Conclusion

For the routine, high-throughput screening of this compound in samples where isobaric interference is not a significant concern, quadrupole-based LC-MS/MS methods can provide adequate sensitivity and precision. However, for methods requiring the highest level of accuracy and confidence, especially for confirmation and in the presence of known interferences, high-resolution Orbitrap mass spectrometry is the superior choice.[1] The ability of Orbitrap MS to resolve the this compound peak from its co-eluting interference ensures accurate quantification, thereby mitigating the risk of false positives and ensuring the safety and quality of duloxetine drug products.

References

A Comparative Guide to Specificity Validation for N-Nitroso Duloxetine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitroso duloxetine (B1670986) as a potential genotoxic impurity in duloxetine drug products necessitates highly specific and sensitive analytical methods for its detection and quantification.[1][2][3] Regulatory bodies require rigorous validation of these methods to ensure they are suitable for their intended purpose.[4][5][6][7] This guide provides a comparative framework for the specificity validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for N-Nitroso Duloxetine, aligning with ICH Q2(R1) guidelines.[4][5][8]

Core Principles of Specificity in Assay Validation

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that are expected to be present.[5][6][7] For the this compound assay, this includes demonstrating that the method can distinguish the target analyte from:

  • The Active Pharmaceutical Ingredient (API): Duloxetine HCl

  • Related Substances & Known Impurities: Other synthesis-related impurities or degradants.

  • Excipients: Components of the drug product formulation.

  • Isomeric Compounds: Any isomers of this compound.[9]

LC-MS/MS is a highly selective technique well-suited for this purpose due to its ability to separate compounds chromatographically and differentiate them based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.[2][3]

Experimental Protocol: A Representative LC-MS/MS Method

This section details a common LC-MS/MS methodology for the determination of this compound.

2.1. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Methanol) to create a stock solution (e.g., 5 mg/10 mL).[10]

  • Working Standard Solutions: Serially dilute the stock solution with an appropriate diluent (e.g., Methanol or mobile phase) to prepare calibration standards ranging from approximately 1 ng/mL to 50 ng/mL.[9][10]

  • Sample Preparation (for Drug Product): Prepare a mixed sample from multiple tablets.[9] Weigh a portion of the powdered tablets equivalent to a specific amount of the active ingredient and extract with a solvent like acetonitrile.[9] The extraction may involve ultrasonication and centrifugation to ensure complete dissolution and removal of insoluble excipients.[10]

  • Spiked Sample: Prepare a sample solution as described above and spike it with a known concentration of the this compound standard.[9]

2.2. Chromatographic and Mass Spectrometric Conditions

ParameterRepresentative Condition
LC System High-Performance Liquid Chromatograph
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5-μm) or equivalent.[1]
Mobile Phase A 0.1% Formic Acid and 0.1% Ammonia in Water.[1][11]
Mobile Phase B Methanol or Acetonitrile.[1][10]
Elution Mode Gradient Elution.[1]
Flow Rate 0.8 mL/min.[11]
Column Temperature 60 °C.[11]
Injection Volume 10 - 50 µL.[10][11]
MS System Triple Quadrupole Mass Spectrometer.[9][12]
Ionization Source Electrospray Ionization (ESI), Positive Mode.[1][2]
Detection Mode Multiple Reaction Monitoring (MRM).[1][2][9]

Specificity Validation Workflow

The following diagram illustrates the logical workflow for validating the specificity of the this compound assay.

G Specificity Validation Workflow for this compound Assay cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_eval Evaluation Stage cluster_crit Acceptance Criteria A Identify Potential Interferents (API, Impurities, Excipients) B Prepare Solutions: 1. Blank (Diluent) 2. Analyte Standard (NDXT) 3. Interferent Solutions 4. Spiked Sample (Analyte + Interferents) A->B C Inject Solutions into LC-MS/MS System B->C D Acquire Data: - Chromatograms (RT) - Mass Spectra (MRM Transitions) C->D E Compare Chromatograms D->E F Analyze Peak Purity E->F G Assess Resolution F->G H No interfering peaks at the RT and m/z of the analyte in blank and interferent solutions. G->H I Analyte peak is resolved from all other peaks in the spiked sample. G->I

Specificity Validation Workflow Diagram

Data Presentation and Comparison

To demonstrate specificity, the results from the analysis of different solutions are compared. The key is to show that a signal is only observed for the this compound analyte and not from potential interferents at the same retention time (RT) and MRM transition.

Table 1: Comparative Results for Specificity Validation

Solution AnalyzedCompoundRetention Time (min)Response at this compound MRM TransitionResult
Blank (Diluent) N/ANot ApplicableNo Peak DetectedPass
Duloxetine HCl API Duloxetinee.g., 10.2No Peak Detected at Analyte RTPass
Known Impurity A Impurity Ae.g., 8.5No Peak Detected at Analyte RTPass
Placebo (Excipients) N/ANot ApplicableNo Peak Detected at Analyte RTPass
This compound Std This compound12.6 Peak DetectedPass
Spiked Sample Duloxetinee.g., 10.2No InterferencePass
This compound12.6 Peak Detected & ResolvedPass

Note: Retention times are hypothetical and for illustrative purposes. Actual values depend on the specific method conditions.

The data clearly shows that endogenous substances from the API, excipients, and other impurities do not interfere with the detection of the this compound peak.[2][3] This confirms the method's specificity. In cases where an interfering peak from the API matrix is very close in mass, high-resolution mass spectrometry (HRMS) may be required to achieve the necessary specificity, as it can distinguish between compounds with very small mass differences.[12]

Conclusion

The validation of specificity is a critical component in the development of a reliable assay for this compound. A well-designed LC-MS/MS method, validated according to ICH guidelines, can effectively demonstrate a high degree of specificity. By comparing the analytical response of the target analyte against potential interferents such as the API, related impurities, and formulation excipients, researchers can ensure that the method is suitable for its intended purpose: the accurate and reliable quantification of this potentially carcinogenic impurity in pharmaceutical products.

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitroso Duloxetine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Nitroso Duloxetine (B1670986), a potential mutagenic impurity, is paramount for ensuring the safety and quality of pharmaceutical products. This guide provides an objective comparison of reported analytical methods, focusing on linearity, accuracy, and precision, supported by experimental data to aid in method selection and implementation.

The determination of N-Nitroso Duloxetine (NDXT) in duloxetine hydrochloride active pharmaceutical ingredient (API) and drug products necessitates highly sensitive and robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice due to its high selectivity and sensitivity, enabling the detection and quantification of trace-level impurities. This guide compares the performance of several validated LC-MS/MS methods to provide a comprehensive overview for analytical chemists.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of various analytical methods developed for the quantification of this compound. This allows for a direct comparison of their linearity, accuracy, and precision.

Parameter Method 1 (UHPLC-MS/MS) [1]Method 2 (LC-MS/MS) [2][3]Method 3 (LC-MS/MS) [4][5]Method 4 (LC-MS/MS) [6]
Linearity (R²) 0.9990–0.9991[1]Not explicitly stated, but linearity confirmed> 1.000[4]Linearity confirmed over the calibration range[6]
Concentration Range Working range not specified, but covers LOQ of 70 ppb[1]0.075 to 3.75 ng/mL (API & Capsules), 0.075 to 1.875 ng/mL (Tablets)[2][3]LOQ to 150% of an unspecified concentration[4]~1 ng/mL to ~50 ng/mL (approx. 0.3 - 17 ppm)[6]
Accuracy (% Recovery) 100%–110%[1]API: 82.5–91.6%, Capsules: 91.0–113.4%, Tablets: 70.6–109.1%[2][3]100.5%–102.4%[4]Not explicitly stated, but spiking is used[6]
Precision (% RSD) Not explicitly statedAPI: 6.9% (n=9), Capsules: 10.9% (n=9), Tablets: 21.6% (n=9)[2][3]1.54%–2.6% (n=6)[4]Not explicitly stated
Limit of Detection (LOD) 0.7 ppb[1]0.02 ng/mL[3]Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 70 ppb[1]0.075 ng/mL[2]Not explicitly stated~1 ng/mL[6]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, adhering to regulatory guidelines.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application Method_Optimization Method Optimization (Column, Mobile Phase, MS parameters) Specificity Specificity (Interference Check) Method_Optimization->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Method Variations) LOD_LOQ->Robustness Routine_Analysis Routine Analysis of Duloxetine Samples Robustness->Routine_Analysis

Analytical Method Validation Workflow

Detailed Experimental Protocols

Below are generalized experimental protocols based on the referenced methods for the analysis of this compound.

Method 1: UHPLC-MS/MS [1]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a mass spectrometer.

  • Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Sample Preparation: A simple preparation method for both reference and sample solutions is employed, though specific details are not provided.

  • Detection: Electrospray ionization (ESI) in mass spectrometry.

Method 2: LC-MS/MS [2][3]

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Column: Luna Omega Polar C18.

  • Detection: Positive electrospray ionization in multiple reaction monitoring (MRM) mode.

  • Sample Preparation: Simple pretreatment sample preparation is mentioned without extensive detail.

  • Validation Parameters: The method was validated for specificity, linearity, LOD, LOQ, range, accuracy, repeatability, and reproducibility.

Method 3: High-Sensitivity LC-MS/MS [4]

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μm.

  • Mobile Phase: Gradient elution with Phase A as 0.1% ammonia (B1221849) and 0.1% formic acid in water, and Phase B as 100% methanol.

  • Detection: Positive electrospray ionization in MRM mode.

  • Validation: The method was verified for precision, specificity, linearity, accuracy, and robustness, following ICH and USP guidelines.

Method 4: LC-MS/MS for Duloxetine Preparations [6]

  • Instrumentation: LC-MS/MS (e.g., MS (AB Sciex QTRAP 5500)).

  • Sample Preparation: Various preparations are extracted with acetonitrile. Two preparations are made per sample, with one being spiked with this compound.

  • Quantification: An external calibration curve is used. A linear calibration curve with 6 points is generated.

  • Detection: Multiple Reaction Monitoring (MRM) is used as a selective and sensitive MS measuring mode.

A Note on Method Selection

The choice of an analytical method will depend on the specific requirements of the laboratory, including the available instrumentation, the desired level of sensitivity, and the nature of the sample matrix (API, capsules, or tablets). While all the presented methods demonstrate suitability for the quantification of this compound, factors such as the complexity of sample preparation and the achievable limits of detection and quantification should be carefully considered. For instance, the UHPLC-MS/MS method offers a very low limit of detection, which may be critical for certain applications. Conversely, other methods provide detailed validation data across different sample matrices, which can be valuable for laboratories handling various formulations of duloxetine.

References

Navigating the Analytical Maze: A Comparative Guide to LOD and LOQ Determination for N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-Nitroso Duloxetine, a potential genotoxic impurity, is of paramount importance. This guide provides an objective comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this compound, supported by experimental data and detailed protocols.

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers alike. This compound, an impurity related to the active pharmaceutical ingredient (API) Duloxetine, requires highly sensitive analytical methods to ensure patient safety. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy, are critical parameters in the validation of these analytical methods.

This guide delves into two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, offering a comparative analysis of their performance in determining the LOD and LOQ for this compound.

Performance Comparison of Analytical Methods

The sensitivity of an analytical method is a key factor in its suitability for trace-level impurity analysis. The following table summarizes the LOD and LOQ values obtained for this compound using two different LC-MS/MS approaches.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Method of Determination
LC-MS/MS with Electrospray Ionization (ESI) 0.02 ng/mL0.075 ng/mLSignal-to-Noise (S/N) Ratio[1][2]
LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) Not explicitly stated, but linearity established down to 0.003 ppm (~3 ng/mL)Not explicitly stated, but linearity established down to 0.003 ppm (~3 ng/mL)Based on linearity range

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the two compared LC-MS/MS methods.

Method 1: LC-MS/MS with Electrospray Ionization (ESI)

This method demonstrates high sensitivity for the detection of this compound in both API and drug products.[1]

Sample Preparation:

  • A standard stock solution of this compound is prepared in methanol (B129727).

  • Working standard solutions are prepared by diluting the stock solution with a mixture of methanol and water (1:1 v/v).

  • For drug products (capsules and tablets), the sample is extracted with methanol, shaken, and centrifuged. The supernatant is then filtered before injection.

Chromatographic Conditions:

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: Luna Omega Polar C18, 100 Å, 3 µm, 100 x 2.1 mm.

  • Mobile Phase: Isocratic elution with 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water:acetonitrile (11:9, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Precursor and product ions specific to this compound are monitored.

LOD and LOQ Determination:

The LOD and LOQ were established by evaluating the signal-to-noise (S/N) ratio. The LOD was determined as the concentration with an S/N ratio of approximately 3:1, while the LOQ was the lowest concentration that could be quantitatively determined with acceptable precision and accuracy, typically with an S/N ratio of 10:1.[1]

Method 2: LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI)

This robust method is suitable for the determination of this compound along with other potential nitrosamine impurities in Duloxetine Hydrochloride.

Sample Preparation:

  • Detailed sample preparation protocols are not extensively publicly available but would typically involve dissolving the drug substance in a suitable solvent.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity-II series HPLC system.

  • Column: X-Bridge® Phenyl C18, 100 × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of formic acid and methanol.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 50 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Instrument: Ultivo Triple Quadrupole LC/MS/MS (Agilent, USA) G6470A.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

LOD and LOQ Determination:

While specific LOD and LOQ values are not explicitly stated in the available literature, the method's linearity was established in the range of 0.003–0.045 ppm for three nitrosamine impurities, including this compound. This indicates that the LOQ would be at or below 0.003 ppm. The determination would be based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for determining the LOD and LOQ of an analytical method, a critical process in method validation.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification start Start prep_standards Prepare a series of diluted standard solutions start->prep_standards prep_blanks Prepare blank samples start->prep_blanks analyze_standards Analyze standards using the analytical method prep_standards->analyze_standards analyze_blanks Analyze blank samples (multiple replicates) prep_blanks->analyze_blanks construct_curve Construct calibration curve (Signal vs. Concentration) analyze_standards->construct_curve calc_std_dev Calculate the standard deviation (σ) of the blank responses or the y-intercepts of the regression line analyze_blanks->calc_std_dev calc_slope Calculate the slope (S) of the calibration curve construct_curve->calc_slope calc_lod Calculate LOD (3.3 * σ / S) calc_slope->calc_lod calc_loq Calculate LOQ (10 * σ / S) calc_slope->calc_loq calc_std_dev->calc_lod calc_std_dev->calc_loq verify_lod_loq Analyze samples at LOD and LOQ concentrations calc_lod->verify_lod_loq calc_loq->verify_lod_loq end End verify_lod_loq->end

Workflow for LOD and LOQ determination.

Logical Framework for Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following diagram outlines a logical approach to selecting a suitable method for this compound analysis.

Method_Selection cluster_requirements Define Requirements cluster_methods Available Methods cluster_evaluation Evaluation cluster_decision Decision define_sensitivity Required Sensitivity (LOD/LOQ) eval_sensitivity Compare LOD/LOQ of candidate methods define_sensitivity->eval_sensitivity define_matrix Sample Matrix (API, Drug Product) eval_matrix Assess matrix effects and sample prep complexity define_matrix->eval_matrix lcms_esi LC-MS/MS (ESI) lcms_esi->eval_sensitivity lcms_esi->eval_matrix lcms_apci LC-MS/MS (APCI) lcms_apci->eval_sensitivity lcms_apci->eval_matrix other_methods Other Techniques (e.g., GC-MS) other_methods->eval_sensitivity other_methods->eval_matrix eval_robustness Evaluate method robustness and transferability eval_sensitivity->eval_robustness eval_matrix->eval_robustness select_method Select Optimal Method eval_robustness->select_method validation Perform Method Validation select_method->validation

Logical framework for method selection.

References

Comparative Analysis of N-Nitroso Duloxetine in Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-Nitroso Duloxetine (B1670986), a nitrosamine (B1359907) impurity of concern in duloxetine drug products. The focus is on the analytical methodologies for its detection and quantification, the regulatory landscape, and the potential for its formation, offering valuable insights for quality control and drug development. While direct brand-to-brand comparisons of N-Nitroso Duloxetine levels are not publicly available due to proprietary manufacturing details, this guide equips professionals with the necessary information to assess and control this impurity.

Introduction to this compound

This compound is a nitrosamine impurity that can form during the manufacturing process or storage of duloxetine, a widely used medication for depression, anxiety, and chronic pain.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is a significant concern for regulatory agencies and manufacturers worldwide.[2][3] The chemical structure of duloxetine contains amine groups that can react with nitrosating agents to form this compound.[1]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines and acceptable intake (AI) limits for nitrosamine impurities in drug products to ensure patient safety.[2][4][5][6][7][8]

Regulatory Framework and Acceptable Intake Limits

Both the FDA and EMA have issued guidance for the pharmaceutical industry on controlling nitrosamine impurities.[2][4][5][6][7] Manufacturers are required to conduct risk assessments to evaluate the potential for nitrosamine formation in their products and, if a risk is identified, to perform confirmatory testing using sensitive and validated analytical methods.[5][9]

The acceptable intake (AI) limit for this compound has been a subject of regulatory evaluation. For instance, the EMA has defined an AI of 100 ng/day for this compound.[10] The FDA has also published recommended AI limits for numerous nitrosamines and provides a default limit when a substance-specific limit is not available.[5][11] It is crucial for manufacturers to adhere to these limits to ensure their products are safe for consumption.[2]

Table 1: Regulatory Acceptable Intake (AI) Limits for Nitrosamine Impurities

Regulatory AgencyGeneral ApproachRecommended AI for this compound (if specified)
FDA (U.S. Food and Drug Administration) Recommends a risk-based approach and has published AI limits for several nitrosamines. A default AI of 26.5 ng/day is recommended if a specific limit is not available.[5][11]While a specific AI for this compound is not listed in the general public guidance, the agency works with manufacturers to establish appropriate limits.
EMA (European Medicines Agency) Requires marketing authorisation holders to take measures to limit the presence of nitrosamines.[7]Has established an AI of 100 ng/day for this compound.[10]

Analytical Methodologies for this compound Quantification

The accurate quantification of this compound at trace levels requires highly sensitive analytical techniques. The most commonly employed and validated method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][12][13][14]

This protocol is a synthesis of methodologies described in scientific literature.[10][12][13][14]

Objective: To accurately quantify the concentration of this compound in a duloxetine drug product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with a positive electrospray ionization (ESI) source[10][12]

Materials and Reagents:

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5-μm) or equivalent[12]

  • Mobile Phase A: 0.1% formic acid and 0.1% ammonia in water[12]

  • Mobile Phase B: 100% Methanol[12]

  • Gradient Elution: A time-programmed gradient is used to achieve separation.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[10][12]

  • Scan Type: Multiple Reaction Monitoring (MRM)[10][13]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined and optimized.

  • Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.[13]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution to cover a concentration range from approximately 1 ng/mL to 50 ng/mL.[13]

  • Sample Preparation:

    • Weigh and finely powder a representative number of duloxetine tablets or empty the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a specific amount of duloxetine active pharmaceutical ingredient (API).

    • Extract the this compound from the sample matrix using a suitable solvent like acetonitrile.[13] This may involve sonication and centrifugation.

    • Filter the resulting solution through a 0.2 µm filter before injection into the LC-MS/MS system.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Diagram 1: Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction & Filtration) lc_separation HPLC Separation (C18 Column) sample_prep->lc_separation standard_prep Standard Preparation (Calibration Curve) standard_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (vs. Calibration Curve) ms_detection->quantification reporting Result Reporting (ng/g or ppm) quantification->reporting

Caption: Workflow for the quantification of this compound.

Potential Formation Pathways of this compound

The formation of this compound is a chemical process that can occur under specific conditions. Understanding these pathways is critical for implementing effective control strategies.

Nitrosamine impurities can be introduced into drug products through various means, including:

  • Manufacturing Processes: The synthesis of the active pharmaceutical ingredient (API) may involve reagents, solvents, or catalysts that can lead to the formation of nitrosamines.[3] Specifically, processes using nitrites in the presence of secondary or tertiary amines are at risk.[6]

  • Raw Material Contamination: Impurities in starting materials, reagents, and solvents can be a source of nitrosating agents or amine precursors.

  • Degradation: The degradation of the drug substance or excipients during storage can also lead to the formation of nitrosamines.

  • Packaging Materials: Certain packaging materials could potentially contribute to nitrosamine formation.[5]

Diagram 2: Generalized Formation Pathway of Nitrosamines

nitrosamine_formation amine Amine Precursor (e.g., in Duloxetine) nitrosamine N-Nitrosamine (e.g., this compound) amine->nitrosamine nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->nitrosamine conditions Favorable Conditions (e.g., Acidic pH, Temperature) conditions->nitrosamine

References

A Comparative Guide to Robustness Testing of Analytical Methods for N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitroso Duloxetine (NDXT), in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities.[1][3] Consequently, the development and validation of robust analytical methods for the accurate detection and quantification of NDXT at trace levels are of paramount importance. This guide provides a comparative overview of analytical methodologies, their performance characteristics, and detailed experimental protocols to aid in the establishment of reliable testing procedures.

Comparative Analysis of Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of this compound in active pharmaceutical ingredients (APIs) and drug products due to its high sensitivity and selectivity.[4][5][6] This method allows for the detection and quantification of NDXT at the parts per billion (ppb) level, which is necessary to meet the stringent regulatory limits.[3][7]

Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of this compound. The data demonstrates the method's suitability for its intended purpose.

Performance ParameterDuloxetine APIDuloxetine CapsulesDuloxetine Tablets
Limit of Detection (LOD) Not ReportedNot Reported0.05 ppm[7]
Limit of Quantification (LOQ) Not ReportedNot Reported0.15 ppm[7]
Linearity Range 0.075 - 3.75 ng/mL[4]0.075 - 3.75 ng/mL[4]0.075 - 1.875 ng/mL[4]
Correlation Coefficient (r²) > 0.999[7]> 0.999[7]> 0.999[7]
Accuracy (Recovery %) 82.5 - 91.6%[4]91.0 - 113.4%[4]70.6 - 109.1%[4]
Precision (%RSD) 6.9%[4]10.9%[4]21.6%[4]
Reproducibility (%RSD) Not Reported3.5%[8]Not Reported

Robustness of the Analytical Method

Robustness testing ensures that an analytical method remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While specific comparative robustness data for different this compound methods is not extensively published, a well-validated method should demonstrate stability against minor changes. For instance, one study noted that their analytical method is tolerant to variations in shaking time during sample preparation, with deviations not exceeding 16%.[4]

Key parameters to evaluate during robustness testing of an LC-MS/MS method for this compound include:

  • pH of the mobile phase: Variations can affect the retention time and peak shape.

  • Mobile phase composition: Minor changes in the solvent ratio.

  • Column temperature: Can influence retention times and separation efficiency.

  • Flow rate: Affects retention times and peak widths.

  • Different columns (e.g., different batches or manufacturers).

A robust method will show no significant change in system suitability parameters (e.g., peak area, retention time, and signal-to-noise ratio) when these parameters are slightly altered.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the LC-MS/MS analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh a portion of the powdered sample (tablets or capsules) or the API.[5]

  • Extraction: Add a suitable solvent, such as methanol (B129727) or acetonitrile, to the sample.[4][5]

  • Sonication and Centrifugation: Sonicate the mixture to ensure complete dissolution of the analyte, followed by centrifugation to separate undissolved excipients.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • HPLC System: An Agilent 1260 Infinity II or equivalent system can be used.[1]

  • Column: An Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5-μm) or a Luna Omega Polar C18 column is suitable for separation.[4][9]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and methanol (B) is commonly employed.[1][9]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[1]

  • Column Temperature: The column is typically maintained at 40 °C.[1]

  • Injection Volume: A 5 µL injection volume is standard.[1]

  • Mass Spectrometer: An Agilent 6470 Triple Quadrupole LC/MS or equivalent is used for detection.[1]

  • Ion Source: Electrospray Ionization (ESI) in positive mode is utilized.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4]

Visualizing Robustness Testing

Workflow for Robustness Testing

The following diagram illustrates a typical workflow for conducting robustness testing of an analytical method for this compound.

G cluster_0 Planning cluster_1 Execution cluster_2 Evaluation cluster_3 Conclusion A Define Robustness Parameters (e.g., pH, Temperature, Flow Rate) B Define Variation Ranges for Each Parameter A->B C Prepare Samples and Standards B->C D Analyze Samples Under Nominal Conditions C->D E Analyze Samples Under Varied Conditions C->E F Collect Data (e.g., Peak Area, Retention Time) D->F E->F G Perform Statistical Analysis (e.g., %RSD, t-test) F->G H Assess Impact on Method Performance G->H I Determine if Method is Robust H->I J Report Findings and Define Method Limitations I->J

A typical workflow for robustness testing of an analytical method.
Logical Relationships of Robustness Parameters

The diagram below illustrates how various experimental parameters can influence the final analytical result, highlighting the importance of controlling these variables.

G pH Mobile Phase pH RetentionTime Retention Time pH->RetentionTime PeakShape Peak Shape pH->PeakShape Composition Mobile Phase Composition Composition->RetentionTime Separation Separation Efficiency Composition->Separation Temp Column Temperature Temp->RetentionTime Temp->Separation FlowRate Flow Rate FlowRate->RetentionTime Column Column Batch/Type Column->RetentionTime Column->Separation Result Accuracy and Precision of This compound Quantification RetentionTime->Result PeakShape->Result Separation->Result Sensitivity Signal Intensity Sensitivity->Result

Influence of robustness parameters on analytical results.

References

A Comparative Guide to the Cross-Validation of N-Nitroso Duloxetine Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-Nitroso Duloxetine (B1670986), a potential carcinogen, in duloxetine drug products necessitates robust and reliable analytical methods for its detection and quantification at trace levels. This guide provides a comparative overview of validated analytical procedures, focusing on cross-validation data to ensure consistency and reliability across different laboratories and techniques. The information presented is intended to aid researchers, scientists, and drug development professionals in selecting and implementing suitable analytical methods for the control of this critical impurity.

Comparison of Analytical Method Performance

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the determination of N-Nitroso Duloxetine due to its high sensitivity and selectivity.[1][2][3] Below is a summary of performance data from two distinct validated LC-MS/MS methods, highlighting their key characteristics.

ParameterMethod 1Method 2
Instrumentation LC-MS/MS with triple quadrupoleLC-MS/MS with triple quadrupole
Chromatographic Column Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μmLuna Omega Polar C18, 1.6 μm, 2.1 × 100 mm
Mobile Phase A: 0.1% ammonia (B1221849) and 0.1% formic acid in waterB: 100% methanol (B129727) (Gradient)0.1% formic acid/2 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724) (11/9, v/v) (Isocratic)
Linearity (Correlation Coefficient) r > 1.000R = 1.000
Range LOQ - 150% of specification0.075 to 3.75 ng/mL
Limit of Detection (LOD) Not explicitly stated0.02 ng/mL
Limit of Quantitation (LOQ) Not explicitly stated, but method validated from LOQ0.075 ng/mL
Accuracy (% Recovery) 100.5% to 102.4%82.5% to 113.4% (depending on matrix)[2]
Precision (%RSD) 1.54% to 2.6%Repeatability: 6.9% to 21.6% (depending on matrix)Reproducibility: 3.5% (inter-laboratory)[2]

Experimental Protocols

Detailed methodologies for the two compared LC-MS/MS procedures are provided below.

Method 1: Gradient Elution LC-MS/MS

This method utilizes a gradient elution for the chromatographic separation of this compound.

1. Sample Preparation:

  • A mixed sample is prepared from 6 tablets.

  • A quantity of the mixed sample corresponding to 3 mg of the active ingredient is weighed (maximum 150 mg).

  • The sample is extracted with acetonitrile.

  • Two preparations are made per sample, with one being spiked with this compound at approximately 3 ppm.[4]

2. Chromatographic Conditions:

  • LC System: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μm column.[1][5]

  • Mobile Phase:

    • Phase A: 0.1% ammonia and 0.1% formic acid in water.[1][5]

    • Phase B: 100% methanol.[1][5]

  • Elution: Gradient mode.[1][5]

3. Mass Spectrometric Conditions:

  • Ionization: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Method 2: Isocratic Elution LC-MS/MS

This method employs an isocratic elution for a faster analysis time.

1. Sample Preparation:

  • For Capsules and Tablets: Add 30 mL of methanol per capsule or tablet.

  • Shake for 20 minutes (capsules) or 40 minutes (tablets) at 300 rpm.

  • Centrifuge the supernatant at 3000 rpm for 10 minutes.

  • Filter the clear supernatant through a 0.2 μm PTFE membrane filter.[2]

2. Chromatographic Conditions:

  • LC System: Luna Omega Polar C18 column (1.6 μm, 2.1 × 100 mm).[6]

  • Mobile Phase: 0.1% formic acid/2 mM ammonium acetate aqueous solution and acetonitrile (11/9, v/v).[6]

  • Elution: Isocratic with a flow rate of 0.2 mL/min.[6]

  • Injection Volume: 10 μL.[6]

3. Mass Spectrometric Conditions:

  • Ionization: Positive electrospray ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transition: m/z 344 > 183.[6]

Cross-Validation and Reproducibility

A key aspect of ensuring the reliability of an analytical method is to demonstrate its reproducibility in different laboratory settings. A study on this compound demonstrated high reproducibility of an analytical method when tested in two different laboratories. The relative standard deviation (%RSD) for the measurements between the two sites was found to be 3.5%, indicating a high degree of agreement and robustness of the method.[2][7] This inter-laboratory comparison serves as a practical cross-validation of the analytical procedure.

Furthermore, a comparative analysis between high-resolution mass spectrometry (Orbitrap) and triple quadrupole mass spectrometry for this compound quantification has highlighted the potential for interference from other components in the sample matrix.[1] The study showed that the high resolving power of Orbitrap technology could distinguish the this compound peak from an interfering peak with a very close mass-to-charge ratio, which a triple quadrupole instrument might not resolve, potentially leading to an overestimation of the impurity.[1] This underscores the importance of method specificity and the potential advantages of high-resolution mass spectrometry in complex matrices.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for nitrosamine (B1359907) impurities.

Cross_Validation_Workflow start Start: Define Analytical Procedure to be Validated method_dev Primary Laboratory: Method Development & Validation (ICH Q2(R1)) start->method_dev protocol Develop Standardized Cross-Validation Protocol method_dev->protocol analysis Both Laboratories Analyze Identical Homogenized Samples method_dev->analysis lab2_prep Secondary Laboratory: Method Transfer & Familiarization protocol->lab2_prep lab2_prep->analysis data_comp Data Comparison & Statistical Analysis (e.g., F-test, t-test) analysis->data_comp acceptance Results Meet Pre-defined Acceptance Criteria? data_comp->acceptance success Successful Cross-Validation: Method is Robust & Reproducible acceptance->success Yes fail Investigation of Discrepancies: - Sample Handling - Instrument Performance - Protocol Ambiguity acceptance->fail No end End success->end fail->protocol Revise Protocol

Cross-Validation Workflow for Analytical Methods

References

Navigating the Mutagenicity of NDSRIs: A Comparative Guide to Ames Test Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Nitrosamine (B1359907) Drug Substance-Related Impurities (NDSRIs) has presented a significant challenge in pharmaceutical safety. Assessing the mutagenic potential of these compounds is critical, and the bacterial reverse mutation assay, or Ames test, remains a primary tool for this evaluation. This guide provides a comparative overview of Ames test results for various NDSRIs, details the optimized experimental protocols, and visualizes the key processes involved.

Comparative Ames Test Results for Common NDSRIs

The mutagenicity of NDSRIs varies, with some compounds testing positive and others negative in the Ames test. The structural complexity of NDSRIs may contribute to a lower mutagenic potential compared to smaller nitrosamines.[1] A summary of publicly available Ames test results for several NDSRIs is presented below. It is important to note that an "Enhanced Ames Test" (EAT) is now recommended for NDSRIs due to the reduced sensitivity of standard methods for some N-nitrosamines.[2]

N-Nitrosamine Drug Substance-Related Impurity (NDSRI)Ames Test Result
N-nitroso-nortriptylinePositive[3][4]
N-nitroso-fluoxetinePositive[3][4]
N-nitroso-desmethyl-diphenhydraminePositive[3][4]
N-nitroso-duloxetinePositive[3][4]
N-nitroso-lorcaserinPositive[3][4]
N-nitroso-vareniclinePositive[3][4]
N-nitroso-sertralinePositive[3][4]
N-nitroso-diclofenacNegative[3]
N-nitroso-ciprofloxacinDifficult to test due to toxicity[5]

This table represents a summary of findings from the cited research. For detailed quantitative data, please refer to the original publications.

Experimental Protocols: The Enhanced Ames Test (EAT)

Regulatory bodies now recommend an Enhanced Ames Test (EAT) to more reliably assess the mutagenicity of N-nitrosamines, including NDSRIs.[2][6] This optimized protocol addresses the shortcomings of standard methods, which have shown inconsistent results for this class of compounds.[7]

Key components of the Enhanced Ames Test protocol include:

  • Tester Strains: A combination of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101) should be used.[2][5] The use of TA1535 and WP2 uvrA (pKM101) together has been shown to be effective in detecting all positive N-nitrosamines in some studies.[5][8]

  • Metabolic Activation (S9): The test should be conducted both without S9 metabolic activation and with 30% hamster liver S9 and 30% rat liver S9.[2] Hamster liver S9 has generally been found to produce a higher mutagenic response than rat liver S9.[8] The S9 should be prepared from rodents treated with CYP450 inducers.[2]

  • Assay Method: The pre-incubation method is recommended over the plate incorporation method.[2][9]

  • Pre-incubation Time: A pre-incubation time of 30 minutes is recommended.[2]

  • Positive Controls: In addition to strain-specific positive controls, at least two N-nitrosamines known to be mutagenic in the presence of S9 should be included.[2][10] Examples include N-nitrosodimethylamine (NDMA) and an NDSRI with known mutagenicity.[2][6]

  • Solvent: The choice of solvent (e.g., water, DMSO, ethanol) should be justified to ensure it does not interfere with the metabolic activation of the N-nitrosamine.[2][9][10]

Visualizing the Process

To better understand the experimental workflow and the biological mechanism of NDSRI mutagenicity, the following diagrams are provided.

Enhanced_Ames_Test_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_plating Plating & Incubation cluster_analysis Analysis NDSRI NDSRI Test Compound Test_Mix Test Mixture: NDSRI + Bacteria +/- S9 NDSRI->Test_Mix Bacteria Bacterial Strains (S. typhimurium, E. coli) Bacteria->Test_Mix S9 Metabolic Activation (Rat & Hamster Liver S9) S9->Test_Mix Incubate Incubate (30 min at 37°C) Test_Mix->Incubate Plate Plate on Minimal Glucose Agar Incubate->Plate Incubate_Plates Incubate Plates (48-72 hours) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Result Determine Mutagenicity Count->Result

Caption: Workflow of the Enhanced Ames Test for NDSRIs.

NDSRI_Metabolic_Activation NDSRI Pro-mutagenic NDSRI CYP450 Cytochrome P450 Enzymes (in Liver S9) NDSRI->CYP450 Metabolic Oxidation Intermediate Unstable α-hydroxy nitrosamine CYP450->Intermediate Diazonium Alkyldiazonium Ion (Electrophilic) Intermediate->Diazonium Spontaneous Decomposition DNA Bacterial DNA Diazonium->DNA Alkylation Adduct DNA Adducts DNA->Adduct Mutation DNA Mutation (Reversion) Adduct->Mutation

Caption: Metabolic activation of NDSRIs leading to DNA mutation.

The Role of Metabolic Activation in NDSRI Mutagenicity

Many NDSRIs are not directly mutagenic but require metabolic activation to become genotoxic. This process is primarily mediated by cytochrome P450 (CYP) enzymes present in the S9 fraction.[3][4] Specific enzymes, such as CYP2C19, CYP2B6, CYP2A6, and CYP3A4, have been identified as key players in the activation of certain NDSRIs.[3][4] This metabolic activation leads to the formation of reactive electrophilic species that can interact with bacterial DNA, causing mutations that are detected as revertant colonies in the Ames test. The consistency between results from the EAT and those from mutagenicity assays in human TK6 cells with hamster S9 activation supports the use of the EAT for hazard identification of NDSRIs.[3][4]

References

A Comparative Guide to the Carcinogenic Potency of N-Nitroso Duloxetine and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine (B1359907) impurities in pharmaceutical products has necessitated a rigorous evaluation of their carcinogenic risk. As a class, nitrosamines are considered a "cohort of concern" due to the high carcinogenic potency of some members.[1] This guide provides a comparative assessment of the carcinogenic potency of N-Nitroso Duloxetine (B1670986) (NDLX), a nitrosamine drug substance-related impurity (NDSRI), against other well-characterized nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Mechanism of Action: Metabolic Activation and Carcinogenesis

The carcinogenicity of most nitrosamines is not direct but requires metabolic activation. This process is primarily initiated by Cytochrome P450 (CYP) enzymes in the liver.[2][3] The key step is the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation).[4][5] This creates an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic diazonium ion.[5] This ion can then alkylate DNA bases, forming adducts that, if not repaired, can lead to mutations and the initiation of cancer.[2][5]

Nitrosamine Metabolic Activation Pathway cluster_0 Metabolic Activation (e.g., Liver) cluster_1 Cellular Damage Nitrosamine N-Nitrosamine (Procarcinogen) CYP Cytochrome P450 (e.g., CYP2E1) Nitrosamine->CYP α-Hydroxylation Intermediate α-Hydroxy Nitrosamine (Unstable) Nitrosamine->Intermediate α-Hydroxylation Diazonium Alkyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-alkylguanine) DNA->Adducts Mutation Somatic Mutations Adducts->Mutation Failed DNA Repair Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of N-nitrosamines leading to DNA damage.

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of nitrosamines varies significantly across the class, spanning several orders of magnitude.[6] Potency is often quantified by the TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would cause tumors in 50% of test animals that would not have otherwise developed tumors.[7] For nitrosamines without direct carcinogenicity data, such as N-Nitroso Duloxetine, potency is estimated using Structure-Activity Relationships (SAR) through frameworks like the Carcinogenic Potency Categorization Approach (CPCA).[4]

CompoundIARC ClassificationCarcinogenic Potency (Rodent TD50)CPCA Potency CategoryRecommended Acceptable Intake (AI) Limit (ng/day)
This compound (NDLX) Not ClassifiedData not available5 (US FDA Default) / 2 (EMA)1500 (Default) / 100
N-Nitrosodimethylamine (NDMA) Group 2A (Probably carcinogenic to humans)[8]0.096 mg/kg/day (Rat)296
N-Nitrosodiethylamine (NDEA) Group 2A (Probably carcinogenic to humans)[8]0.0265 mg/kg/day (Rat)126.5
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) Animal tumorigen0.18 mg/kg/day (Rat)296
N-Nitrosopiperidine (NPIP) Group 2B (Possibly carcinogenic to human)[8]1.3 mg/kg/day (Rat)3400
N-Nitrosopyrrolidine (NPYR) Group 2B (Possibly carcinogenic to human)[8]2.1 mg/kg/day (Rat)3400

Data compiled from FDA, EMA, and the Carcinogenic Potency Database (CPDB).[4][6][9][10][11][12]

Discussion: this compound is a nitrosamine drug substance-related impurity (NDSRI) that is confirmed to be mutagenic in both in vitro and in vivo assays.[13][14] There is no publicly available long-term rodent carcinogenicity study to establish a TD50 value directly. Therefore, its acceptable intake (AI) limit is derived from categorization.

Initially, the USFDA classified this compound under the CPCA as Potency Category 5, which corresponds to a default AI limit of 1500 ng/day for low-potency nitrosamines with limited data.[15] However, subsequent assessments, including by the European Medicines Agency (EMA), have placed it in Potency Category 2, aligning it with more potent compounds like NDMA and resulting in a stricter AI limit of 100 ng/day.[12][16] This categorization is based on structural features that suggest it can undergo the α-hydroxylation activation pathway.[16] This highlights the conservative approach taken by regulatory agencies in the absence of compound-specific carcinogenicity data. In contrast, compounds like NDEA are exceptionally potent, with a significantly lower TD50 and a correspondingly low AI limit.[1][10]

Experimental Protocols for Carcinogenicity Assessment

The assessment of carcinogenic potential involves a series of established experimental protocols, moving from in vitro mutagenicity tests to in vivo animal studies.

Carcinogenicity Assessment Workflow start Test Compound (e.g., N-Nitrosamine) ames In Vitro Mutagenicity (Ames Test) start->ames ames_res Positive or Negative for Mutagenicity? ames->ames_res invivo In Vivo Mutagenicity (e.g., TGR Assay) ames_res->invivo Positive cpca Structure-Based Assessment (CPCA / SAR) ames_res->cpca Negative invivo_res Positive or Negative? invivo->invivo_res carc_study Long-Term Rodent Bioassay (2-year study) invivo_res->carc_study Positive invivo_res->cpca Data insufficient or Negative td50 Determine TD50 Value carc_study->td50 ai_limit Establish Acceptable Intake (AI) Limit td50->ai_limit Compound-Specific Data cpca->ai_limit Read-Across / Categorization

Caption: Workflow for assessing the carcinogenic potential of a nitrosamine.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro method to assess a chemical's potential to cause gene mutations.[17] It is a primary component of the ICH M7 guideline for assessing mutagenic impurities.[18]

  • Objective: To detect point mutations (base substitutions and frameshifts) induced by a test chemical.

  • Methodology:

    • Test Strains: Specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that are engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine for Salmonella), are used.[17] These strains cannot grow on a medium lacking this amino acid.

    • Exposure: The bacterial strains are exposed to the test compound at various concentrations on a minimal agar (B569324) plate.

    • Metabolic Activation: Since many nitrosamines require metabolic activation to become mutagenic, the test is performed both with and without an external metabolic activation system.[17] This system, known as the S9 mix, is a liver enzyme preparation from rodents (typically rats or hamsters) pre-treated with enzyme inducers.[19] For nitrosamines, enhanced sensitivity is often achieved using a 30% hamster liver S9 mix with a 30-minute pre-incubation period.[18][20]

    • Incubation: Plates are incubated for 48-72 hours.

    • Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control plates.[17] This suggests the compound is mutagenic.

In Vivo Rodent Carcinogenicity Bioassay

This is the gold standard for determining the carcinogenic potential and potency of a chemical in mammals.

  • Objective: To assess the tumor-inducing potential of a compound over the lifespan of an animal model.

  • Methodology:

    • Animal Model: Typically conducted in two rodent species, such as Fischer 344 rats and B6C3F1 mice.

    • Dosing: The test compound is administered daily to several groups of animals at multiple dose levels for a major portion of their lifespan (e.g., 24 months). A concurrent control group receives the vehicle only.

    • Observation: Animals are monitored throughout the study for clinical signs of toxicity and the development of palpable masses.

    • Pathology: At the end of the study, a complete necropsy is performed on all animals. All organs and tissues are examined microscopically for the presence of tumors.

    • Data Analysis: Tumor incidence in the dosed groups is compared to the control group. The data is used to model the dose-response relationship and calculate the TD50 value, which represents the carcinogenic potency of the substance.[7]

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitroso Duloxetine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate detection and quantification of N-Nitroso Duloxetine (B1670986), a potential carcinogenic impurity, is paramount for patient safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid laboratories in selecting and implementing robust testing protocols.

The challenge of accurately quantifying N-Nitroso Duloxetine lies in its low acceptable intake (AI) limits, set by regulatory bodies like the EMA and FDA, and the potential for co-eluting interferences from the drug substance itself.[1][2] This necessitates highly sensitive and specific analytical techniques. This guide delves into the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which have emerged as the gold standard for this analysis.

Performance Comparison of Analytical Methods

The following table summarizes the performance of different LC-MS/MS methods reported for the quantification of this compound in duloxetine active pharmaceutical ingredient (API) and drug products. This data is crucial for laboratories to benchmark their own method development and validation efforts.

ParameterMethod 1 (LC-MS/MS)[3][4]Method 2 (LC-MS/MS with APCI)[5]Method 3 (LC-MS/MS)[6]Method 4 (Orbitrap MS)[1]
Limit of Detection (LOD) 0.02 ng/mL[3]0.7 ppbNot explicitly statedNot explicitly stated, but high resolution allows for low-level detection
Limit of Quantitation (LOQ) 0.075 ng/mL[3][4]70 ppb (Reporting Threshold)Not explicitly stated, but part of a range down to LOQNot explicitly stated, but high resolution allows for low-level quantification
Linearity Range 0.075 - 3.75 ng/mL (API & Capsules); 0.075 - 1.875 ng/mL (Tablets)[3][4]0.003 - 0.045 ppmLOQ - 150% of a specified levelNot explicitly stated
Correlation Coefficient (R²) 1.000[3]> 0.999> 1.000Not applicable
Accuracy (Recovery) 82.5 - 91.6% (API); 91.0 - 113.4% (Capsules); 70.6 - 109.1% (Tablets)[3][4]80% - 120%100.5% - 102.4%Not explicitly stated, but demonstrated to avoid overestimation caused by interference[1]
Repeatability (%RSD) 6.9% (API); 10.9% (Capsules); 21.6% (Tablets)[3][4]Not explicitly stated1.54% - 2.6%Not applicable
Reproducibility (%RSD) 3.5% (between two laboratories)[4]Not applicableNot applicableNot applicable

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols from the cited literature.

Method 1: Simple and Practical LC-MS/MS Method[3][4]
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: A straightforward extraction procedure. For capsules, the contents are dissolved, and for tablets, a crushed portion is used.

  • Key Validation Parameters: The method was validated for specificity, linearity, LOD, LOQ, range, accuracy, repeatability, and reproducibility.

Method 2: LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI)[5]
  • Instrumentation: Agilent 1260 Infinity-II series HPLC system with an Ultivo Triple Quadrupole LC/MS/MS.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Chromatographic Column: X-Bridge® Phenyl C18, 100 × 4.6 mm, 3.5 µm.

  • Mobile Phase: A gradient of formic acid and methanol (B129727).

  • Key Features: This method was developed for the determination of multiple potential nitrosamines, including this compound.

Method 3: High-Sensitivity LC-MS/MS Approach[6]
  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry.

  • Chromatographic Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5‐μm.

  • Mobile Phase: A gradient of 0.1% ammonia (B1221849) and 0.1% formic acid in water (Phase A) and 100% methanol (Phase B).

  • Key Validation: The method was validated according to ICH and USP <1225> guidelines.

Method 4: High-Resolution Orbitrap Mass Spectrometry[1]
  • Instrumentation: Thermo Scientific Orbitrap-based mass spectrometer.

  • Key Advantage: The high resolution of the Orbitrap analyzer allows for the separation of the this compound peak from a high-abundant interference peak with a very close m/z value (0.0083 amu difference).

  • Impact: This technology prevents the overestimation of the impurity, which could otherwise lead to unnecessary batch recalls.[1]

Proficiency Testing Workflow

To ensure the ongoing accuracy and reliability of analytical results, laboratories should participate in proficiency testing (PT) programs or inter-laboratory comparisons. A typical workflow for such a program is illustrated below.

ProficiencyTestingWorkflow cluster_PT_Provider Proficiency Testing (PT) Provider cluster_Lab Participating Laboratory P1 Sample Preparation (Homogeneous & Stable) P2 Sample Distribution to Participating Labs P1->P2 P3 Data Collection & Statistical Analysis P2->P3 L1 Receipt of PT Sample P2->L1 Shipment P4 Issuance of Performance Report P3->P4 L4 Review of Performance Report P4->L4 Feedback L2 Sample Analysis (Routine Method) L1->L2 L3 Reporting of Results to Provider L2->L3 L3->P3 Submission L5 Corrective Action (If Necessary) L4->L5

Caption: A generalized workflow for a proficiency testing program.

Conclusion

The accurate analysis of this compound is a critical aspect of pharmaceutical quality control. The LC-MS/MS methods detailed in this guide provide a strong foundation for laboratories to establish and validate their testing procedures. The choice of a specific method will depend on the available instrumentation, sample matrix, and desired sensitivity. High-resolution mass spectrometry, such as Orbitrap technology, offers significant advantages in overcoming complex interference challenges.[1] Regular participation in proficiency testing schemes is essential to ensure the continued delivery of reliable and accurate results, ultimately safeguarding public health.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds like N-Nitroso Duloxetine is a critical component of laboratory safety and environmental responsibility. As a nitrosamine (B1359907) impurity, this compound is considered a potent carcinogen and must be handled with extreme caution throughout its lifecycle, including disposal.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to human health and prevent environmental contamination.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, particularly hazardous compounds, is regulated by multiple federal and state agencies. The U.S. Environmental Protection Agency (EPA) governs hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4] In 2019, the EPA enacted Subpart P of the RCRA regulations, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities and prohibits their disposal down the drain.[4][5][6] It is imperative that all disposal procedures comply with these federal regulations as well as any more stringent state and local rules.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.[1][7]

Recommended Disposal Procedure

The primary and most recommended method for the disposal of this compound and other nitrosamine-containing waste is high-temperature incineration by a licensed hazardous waste disposal company.[1][7] This method ensures the complete destruction of the carcinogenic compound.

Step-by-Step Disposal Guide:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent cross-contamination and potential reactive hazards.[1]

  • Containment: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should prominently display "Hazardous Waste" and identify the contents, including "this compound."

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous material disposal company.[7] This ensures that the waste is transported and incinerated in a facility equipped with afterburners and scrubbers to manage emissions.[7]

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, in accordance with your institution's policies and regulatory requirements.

Decontamination of Labware

Any laboratory equipment or surfaces that come into contact with this compound must be thoroughly decontaminated. While specific decontamination protocols for this compound are not detailed in the provided information, a general procedure for nitrosamines can be followed:

  • Initial Rinse: Rinse the contaminated labware multiple times with a suitable solvent in which this compound is soluble. This rinseate must be collected and disposed of as hazardous waste.

  • Cleaning: Wash the labware with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_decon Decontamination start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate decon_start Contaminated Labware/Surfaces ppe->decon_start contain Place in Labeled, Sealed Container segregate->contain store Store in Designated Hazardous Waste Area contain->store contact Contact Licensed Hazardous Waste Disposal Company store->contact incinerate High-Temperature Incineration contact->incinerate document Document Disposal incinerate->document rinse Rinse with Solvent (Collect Rinseate as Waste) decon_start->rinse wash Wash with Detergent and Water rinse->wash final_rinse Final Rinse with Deionized Water wash->final_rinse

Caption: Disposal workflow for this compound.

Chemical Degradation (For Informational Purposes)

While high-temperature incineration is the standard, research has been conducted on the chemical degradation of nitrosamines. One such method involves reduction using an aluminum-nickel alloy in an aqueous alkali solution, which converts the nitrosamines to less harmful amines.[8] However, this method has not been specifically validated for this compound and should not be attempted without a thoroughly tested and approved protocol for this specific compound. The byproducts and completeness of the reaction would need to be carefully analyzed to ensure full degradation.

Disclaimer: The information provided is a guideline and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must be conducted in strict accordance with federal, state, and local regulations.

References

Safeguarding Research: A Comprehensive Guide to Handling N-Nitroso Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of N-Nitroso Duloxetine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and mitigate risks associated with this potent compound.

This compound, a nitroso derivative of duloxetine, requires stringent handling procedures due to the potential health risks associated with N-nitroso compounds. Many compounds in this class are considered potent carcinogens, necessitating a proactive and meticulous approach to safety. The following procedural guidance is designed to directly address operational questions and establish a secure framework for all laboratory activities involving this substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Viton™ or nitrile) inspected prior to use and satisfying EU Directive 89/686/EEC and the standard EN 374. Double gloving is recommended.Prevents skin contact. Viton™ gloves are specifically recommended for handling this compound.
Body Protection Fire/flame resistant and impervious laboratory coat or coveralls.Protects skin from splashes and contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 or N100 particulate filters when handling the solid compound outside of a certified chemical fume hood. For firefighting, a self-contained breathing apparatus is required.Minimizes inhalation of dust and vapors. All handling of the solid compound should ideally be within a fume hood.

Operational Plan: A Step-by-Step Protocol for Handling

All procedures involving this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Preparation and Weighing:
  • Designated Area: Cordon off a specific area within the fume hood for handling this compound.

  • Decontamination: Before starting, decontaminate the work surface.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents, within the fume hood.

  • Weighing:

    • Tare a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a dedicated spatula.

    • Avoid generating dust. If any material is spilled, decontaminate the area immediately (see Decontamination Procedures).

    • Record the weight and securely close the primary container of this compound.

Solution Preparation:
  • Solvent Addition: Place the weigh boat containing the compound into the receiving flask or vial. Slowly add the solvent to dissolve the compound, minimizing the risk of splashing.

  • Mixing: Use a vortex mixer or sonicator within the fume hood to ensure complete dissolution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, pipette tips, and excess solid compound, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Waste Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," "this compound Waste," and the associated hazard symbols (e.g., Toxic, Carcinogen).

  • Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[1][2] Under no circumstances should this material be disposed of down the drain.

Decontamination Procedures

All non-disposable equipment and work surfaces must be decontaminated after use.

  • Work Surfaces: Wipe down the designated handling area within the fume hood with a suitable decontamination solution. One recommended solution is a 1:1 mixture of hydrobromic acid and acetic acid, followed by a thorough rinse with water. Alternatively, exposure to UV light can also be used to degrade nitrosamines.

  • Equipment: Glassware and other reusable equipment should be immersed in the decontamination solution, rinsed thoroughly with water, and then washed as usual.

Experimental Workflow and Logical Relationships

To visualize the procedural flow and logical relationships in handling this compound, the following diagrams are provided.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_area Designate & Decontaminate Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution exposure Exposure Event weigh->exposure decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate prepare_solution->exposure dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe emergency_proc Follow Emergency Procedures exposure->emergency_proc seek_medical Seek Medical Attention emergency_proc->seek_medical

Caption: A workflow for the safe handling of this compound.

G Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Vials, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container drain_disposal Disposal Down Drain (PROHIBITED) solid_waste->drain_disposal DO NOT liquid_waste This compound Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_waste->drain_disposal DO NOT licensed_disposer Licensed Hazardous Waste Disposal Company solid_container->licensed_disposer liquid_container->licensed_disposer incineration High-Temperature Incineration licensed_disposer->incineration

Caption: A logical diagram outlining the disposal plan for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.